molecular formula C7H7N3O3 B11823403 N-(6-nitropyridin-2-yl)acetamide

N-(6-nitropyridin-2-yl)acetamide

Cat. No.: B11823403
M. Wt: 181.15 g/mol
InChI Key: WDPSYOFLOQRVTQ-UHFFFAOYSA-N
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Description

N-(6-nitropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(6-nitropyridin-2-yl)acetamide

InChI

InChI=1S/C7H7N3O3/c1-5(11)8-6-3-2-4-7(9-6)10(12)13/h2-4H,1H3,(H,8,9,11)

InChI Key

WDPSYOFLOQRVTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(6-nitropyridin-2-yl)acetamide is a functionalized pyridine derivative that serves as a highly versatile intermediate in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, an amide linkage, and a nitro group, offers multiple avenues for chemical modification. The pyridine scaffold is a cornerstone in drug discovery, while the nitro group significantly influences the electronic properties of the heterocyclic ring, enhancing its reactivity and serving as a precursor to the synthetically crucial amino group.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals in chemical and pharmaceutical development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in both chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted and compared with related structures.

PropertyValueSource
CAS Number 1314960-80-9[3][4][5]
Molecular Formula C₇H₇N₃O₃[3]
Molecular Weight 181.15 g/mol [3]
Predicted LogP 2.31[6]
Predicted Boiling Point 436.3 ± 45.0 °C at 760 mmHg[6]
Predicted Flash Point 217.7 ± 28.7 °C[6]
Predicted Density 1.81 ± 0.1 g/cm³[6]
Appearance Likely a yellow solid[6]

Note: Predicted values are based on the closely related isomer N-(3-Bromo-5-nitropyridin-2-yl)acetamide and should be used as an estimation.

Synthesis and Purification

The most direct and logical synthetic route to this compound is the N-acetylation of its corresponding amine precursor, 2-amino-6-nitropyridine. This transformation is a standard organic reaction, typically achieved with high efficiency.

Synthesis of Precursor: 2-Amino-6-nitropyridine

The precursor, 2-amino-6-nitropyridine, can be synthesized via the nitration of 2-aminopyridine. This reaction requires careful control of conditions to favor the desired isomer. A representative procedure involves the use of a mixed acid system (sulfuric and nitric acid) at controlled temperatures.[7]

Acetylation Protocol

The conversion of 2-amino-6-nitropyridine to the target acetamide is achieved using an acetylating agent such as acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred due to its moderate reactivity and the formation of acetic acid as a benign byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-nitropyridine (1.0 eq) in glacial acetic acid.

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1-1.5 eq) dropwise. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is poured slowly into a beaker of ice-water with stirring. This will precipitate the product and quench any remaining acetic anhydride.

  • Isolation: The resulting solid is collected by vacuum filtration, washed thoroughly with cold water to remove acetic acid, and then washed with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: The crude product is washed again with water and then dried under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

G cluster_precursor Precursor Synthesis cluster_acetylation Acetylation cluster_purification Workup & Purification 2-Aminopyridine 2-Aminopyridine Precursor 2-Amino-6-nitropyridine 2-Aminopyridine->Precursor Nitration Nitrating Mixture H₂SO₄ / HNO₃ Nitrating Mixture->Precursor Target This compound Precursor->Target Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Target Precipitation Precipitation (Ice-Water) Target->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (H₂O, NaHCO₃) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.[8] While specific spectra for this compound are not publicly available[5], the expected features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the amide N-H proton, and the acetyl methyl protons. The strong electron-withdrawing effect of the nitro group will cause the pyridine protons to shift downfield. A singlet integrating to 3 protons for the acetyl group (CH₃) would be expected around 2.2 ppm. A singlet for the amide proton (NH) would appear further downfield, and its chemical shift could be concentration-dependent. The three protons on the pyridine ring would appear as a set of doublets and a triplet in the aromatic region (typically 7.0-9.0 ppm).

  • ¹³C NMR: The carbon NMR would show signals for the two distinct carbonyl and methyl carbons of the acetamide group, along with five signals for the carbons of the nitropyridine ring. The carbon bearing the nitro group would be significantly shifted downfield.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong absorptions are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (NO₂) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 181.15, confirming the molecular weight.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the nitro group, the pyridine ring, and the acetamide linkage.

  • Reduction of the Nitro Group: The transformation of the nitro group to an amino group is a synthetically powerful reaction, as the resulting aminopyridines are crucial building blocks for pharmaceuticals.[1] This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This reaction converts the title compound into N-(6-aminopyridin-2-yl)acetamide, a diamine derivative ripe for further functionalization.

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr).[1] Nucleophiles can attack the positions ortho and para to the nitro group. While the position of the acetamido group may sterically hinder attack at the C3 position, this pathway remains a potential avenue for introducing further substituents.

  • Amide Hydrolysis: The acetamide group can be hydrolyzed back to the parent amine (2-amino-6-nitropyridine) under acidic or basic conditions, typically with heating. This reaction is useful if the acetamide was used as a protecting group for the amine.

Reactivity Start This compound Reduced N-(6-aminopyridin-2-yl)acetamide Start->Reduced Reduction (e.g., H₂, Pd/C) Hydrolyzed 2-Amino-6-nitropyridine Start->Hydrolyzed Hydrolysis (H⁺ or OH⁻, Δ) Substituted SₙAr Product Start->Substituted SₙAr (Nu⁻)

Sources

An In-Depth Technical Guide to the Synthesis of N-(6-nitropyridin-2-yl)acetamide and its Core Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(6-nitropyridin-2-yl)acetamide is a functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—an acetamido group, a nitro group, and the pyridine nitrogen—offers multiple points for further chemical modification. This guide provides a detailed examination of the most logical and efficient synthetic pathways to this compound, with a primary focus on the strategic synthesis of its key starting materials. We will explore the underlying chemical principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, reveals that the most straightforward final step is the formation of the amide bond. This disconnection points directly to two primary precursors: an acetylating agent and the key intermediate, 2-amino-6-nitropyridine .

G TM This compound (Target Molecule) KI 2-Amino-6-nitropyridine (Key Intermediate) TM->KI Amide Formation HP 2-Halo-6-nitropyridine (Halogen = Cl, Br) KI->HP Nucleophilic Aromatic Substitution (SNAr) AA Acetylating Agent (e.g., Acetic Anhydride) AS Ammonia Source (e.g., NH3)

Caption: Retrosynthetic analysis of this compound.

The core challenge, therefore, lies in the efficient and regioselective synthesis of 2-amino-6-nitropyridine. Direct nitration of 2-aminopyridine or its acetylated derivative, 2-acetamidopyridine, problematically yields the 3-nitro and 5-nitro isomers as major products due to the directing effects of the amino/acetamido group.[1][2][3] Consequently, a more robust strategy is required, focusing on a nucleophilic aromatic substitution (SNAr) pathway.

Primary Synthetic Pathway: A Two-Stage Approach

The most reliable synthesis proceeds in two distinct stages:

  • Stage 1: Synthesis of the key intermediate, 2-amino-6-nitropyridine, via Nucleophilic Aromatic Substitution (SNAr).

  • Stage 2: N-acetylation of 2-amino-6-nitropyridine to yield the final product.

Stage 1: Synthesis of 2-Amino-6-nitropyridine via SNAr

This stage leverages a foundational reaction in heterocyclic chemistry. The synthesis begins with a 2-halo-6-nitropyridine (e.g., 2-chloro-6-nitropyridine). The potent electron-withdrawing nature of the nitro group at the 6-position strongly activates the 2-position (para to the nitro group) towards nucleophilic attack, making the displacement of the halide with an amine source highly efficient.

G cluster_0 S_NAr Mechanism start 2-Chloro-6-nitropyridine intermediate Meisenheimer Complex (Anionic σ-complex) start->intermediate + NH₃ (Nucleophilic Attack) product 2-Amino-6-nitropyridine intermediate->product - Cl⁻ (Loss of Leaving Group) nucleophile NH₃ leaving_group Cl⁻

Caption: Generalized mechanism for the synthesis of 2-amino-6-nitropyridine.

Experimental Protocol: Ammonolysis of 2-Chloro-6-nitropyridine

This protocol is adapted from established procedures for the ammonolysis of activated halopyridines.[4][5]

  • Reaction Setup: In a sealed pressure vessel, suspend 2-chloro-6-nitropyridine (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Ammonia: Cool the suspension and introduce a solution of aqueous ammonia or bubble anhydrous ammonia gas (≥ 4.0 eq) through the mixture.[5] The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia.

  • Reaction: Seal the vessel and heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the substrate and must be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the product often precipitates. The solid can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product is then washed with water to remove any remaining ammonium salts and dried to yield 2-amino-6-nitropyridine.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Stage 2: N-Acetylation of 2-Amino-6-nitropyridine

The final step is a standard N-acetylation reaction. This is a robust and high-yielding transformation that converts the primary amino group of the intermediate into the desired acetamide.[6]

G cluster_1 N-Acetylation Mechanism start 2-Amino-6-nitropyridine intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagent Acetic Anhydride reagent->intermediate product This compound intermediate->product Collapse, loss of acetate

Caption: Mechanism of N-acetylation via nucleophilic acyl substitution.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is based on well-established methods for the acetylation of aminopyridines.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-nitropyridine (1.0 eq) in acetic anhydride (which can serve as both reagent and solvent). Alternatively, an inert solvent like dichloromethane can be used with a stoichiometric amount of acetic anhydride (1.1-1.5 eq).

  • Reaction: Stir the reaction mixture. The reaction is often exothermic. Maintain the temperature below 60 °C by using a water bath if necessary.[6] The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting amine spot and the appearance of the less polar acetamide product spot.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture into a beaker of ice water to quench the excess acetic anhydride. The product will typically precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether or ethanol. Dry the product under vacuum to yield this compound of high purity.

Data Summary

The following table summarizes the key parameters for the proposed synthetic pathway. Yields and reaction times are representative and may vary based on scale and specific conditions.

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 2-Chloro-6-nitropyridineAmmonia (aq. or gas)Isopropanol50-10012-2475-90
2 2-Amino-6-nitropyridineAcetic AnhydrideAcetic Anhydride< 601-3>90

Overall Workflow Visualization

G cluster_workflow Synthetic Workflow SM Starting Material (2-Chloro-6-nitropyridine) S1 Stage 1: Ammonolysis (SNAr) Reagent: NH₃ SM->S1 KI Key Intermediate (2-Amino-6-nitropyridine) S1->KI S2 Stage 2: N-Acetylation Reagent: Acetic Anhydride KI->S2 FP Final Product (this compound) S2->FP

Caption: High-level workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a strategic, two-stage process commencing with a suitable 2-halo-6-nitropyridine. The cornerstone of this approach is the highly efficient nucleophilic aromatic substitution reaction to form the key 2-amino-6-nitropyridine intermediate, a method that circumvents the regioselectivity issues inherent in the direct nitration of 2-aminopyridine derivatives. The subsequent N-acetylation is a straightforward and high-yielding transformation. This guide provides a robust and reliable framework for the successful laboratory-scale production of this valuable synthetic building block.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • Filo. Nitration of 2 amino pyridine on ring structure. Published January 4, 2026.
  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration.
  • Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine.
  • Shouxin, L., & Junzhang, Liu. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. NJIT Digital Commons.
  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. Nitration of 2‐R‐4‐aminopyridines 3.
  • PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • Benchchem. Protocol for N-acetylation of 2-aminopyridine: An Application Note.
  • Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. Published October 6, 2021.
  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

Sources

N-(6-nitropyridin-2-yl)acetamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and strategic application of N-(6-nitropyridin-2-yl)acetamide, a critical intermediate in the development of functionalized heterocyclic scaffolds.

Synthesis, Reactivity, and Strategic Utility in Medicinal Chemistry[1]

Executive Summary

This compound represents a specialized "switchable" scaffold in organic synthesis. Structurally, it consists of a pyridine core substituted at the 2- and 6-positions with an acetamide group (electron donor/acceptor) and a nitro group (strong electron acceptor), respectively.

Its primary utility lies in its role as a mono-protected precursor to 2,6-diaminopyridine (DAP) derivatives. Direct mono-acylation of 2,6-diaminopyridine is notoriously difficult due to competing di-acylation and purification challenges. The "Nitro-First" strategy—acetylating 2-amino-6-nitropyridine followed by selective reduction—bypasses these issues, offering a high-fidelity route to asymmetric 2,6-disubstituted pyridines used in:

  • Kinase Inhibitors: Creating specific hydrogen-bonding motifs for ATP-binding pockets.

  • Supramolecular Chemistry: Generating Donor-Acceptor-Donor (DAD) arrays for self-assembling systems.

  • Heterocyclic synthesis: Precursors for 1,8-naphthyridines (anthelmintic agents).

Chemical Architecture & Properties[2]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
Key Functional Groups Nitro (-NO₂), Acetamide (-NHCOCH₃), Pyridine Nitrogen
Electronic Character Electron-deficient ring (due to -NO₂ and Pyridine N)
Solubility Profile Soluble in DMSO, DMF, hot EtOAc; limited solubility in water/hexane.[1][2]
Structural Logic

The nitro group at the C6 position exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This significantly decreases the basicity of the pyridine nitrogen and the nucleophilicity of the C2-amine in the starting material, necessitating forcing conditions or acylation catalysts (e.g., DMAP) during synthesis.

Synthetic Architecture

The synthesis of this compound is best approached via the acetylation of commercially available 2-amino-6-nitropyridine. This route avoids the regioselectivity issues inherent in nitrating N-(pyridin-2-yl)acetamide.

Workflow Visualization

SynthesisWorkflow Start 2-Amino-6-nitropyridine (CAS 14377-19-6) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Reflux) Reagent Acetic Anhydride (Ac2O) + Pyridine Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Caption: Step-wise acetylation pathway via nucleophilic acyl substitution.

Detailed Protocol: Acetylation

Objective: Selective acetylation of the exocyclic amine.[3]

  • Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 2-amino-6-nitropyridine (1.0 eq, 10 mmol) in acetic anhydride (5.0 eq).

    • Note: The excess Ac₂O serves as both reagent and solvent.

  • Catalysis: Add catalytic sulfuric acid (2-3 drops) or pyridine (1.0 eq) to facilitate the attack of the poorly nucleophilic amine.

  • Reaction: Heat the mixture to 80–90°C for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting material (more polar) should disappear.

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold water (100 mL) with vigorous stirring. The excess anhydride will hydrolyze to acetic acid.

    • The product typically precipitates as a light yellow/beige solid.

  • Purification: Filter the solid, wash copiously with water (to remove acetic acid), and dry under vacuum. Recrystallization from ethanol yields analytical grade material.

Reactivity Profile: The "Reduction Switch"

The most critical application of this compound is its controlled reduction to N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3). This generates a non-symmetric 2,6-diaminopyridine scaffold, where one amine is free for coupling and the other is protected as an acetamide.

Reduction Pathways
MethodReagentsConditionsPros/Cons
Catalytic Hydrogenation H₂, 10% Pd/CMeOH, RT, 1-3 atmPreferred. Cleanest profile; quantitative yield.
Chemical Reduction Fe powder, NH₄ClEtOH/H₂O, RefluxRobust for scale-up; requires filtration of iron sludge.
Stannous Chloride SnCl₂·2H₂OEtOH, RefluxGood for small scale; acidic workup required.
Reduction Workflow Visualization

ReductionPathway cluster_Applications Downstream Applications Nitro This compound (Precursor) Conditions H2 (3 atm) / 10% Pd-C Methanol, RT Nitro->Conditions Amine N-(6-aminopyridin-2-yl)acetamide (Active Scaffold) Conditions->Amine Reduction (-O2, +H2) App1 1,8-Naphthyridine Synthesis (Anthelmintics) Amine->App1 App2 Supramolecular Arrays (DAD Motifs) Amine->App2

Caption: Catalytic reduction cycle yielding the versatile amino-acetamide scaffold.

Protocol: Catalytic Hydrogenation (Standard)
  • Setup: Charge a hydrogenation vessel with this compound (1.0 g) and Methanol (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading). Caution: Pyrophoric.

  • Reaction: Purge with N₂, then introduce H₂ gas (balloon or 30 psi). Stir at room temperature for 4–6 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Result: The product, N-(6-aminopyridin-2-yl)acetamide, is obtained as a white to off-white solid.

Strategic Applications in Drug Discovery

Case Study: 1,8-Naphthyridine Synthesis

Research has demonstrated the utility of the reduced amine derivative in synthesizing 1,8-naphthyridines, a class of compounds with significant anthelmintic (anti-parasitic) activity.

  • Mechanism: The free amine at position 6 reacts with dimethyl acetylenedicarboxylate (DMAD) or similar electrophiles, followed by cyclization to form the naphthyridine core.

  • Significance: This route allows for the late-stage introduction of diversity at the 7-position of the naphthyridine ring.

Case Study: Supramolecular Synthons

In supramolecular chemistry, the 2-amino-6-acylaminopyridine motif is a classic Donor-Acceptor-Donor (DAD) hydrogen bonding array.

  • Utility: It pairs with complementary ADA arrays (e.g., imides) to form highly stable, self-assembling dimers.

  • Advantage: Using the nitro-acetamide route ensures that only one side of the pyridine is acetylated, preventing the formation of the inactive di-acetylated byproduct.

References

  • Synthesis of N-(6-aminopyridin-2-yl)

    • Title: Synthesis and Characterization of N-hydroxy-7-(3-substitutedureido)-4-(4-((4-(morpholinomethyl)phenyl)ethynyl)phenyl)-1,8-naphthyridine-2-carboxamides.
    • Source: ResearchG
    • Context: Details the reduction of the nitro-acetamide intermediate to the amine for subsequent cycliz
    • Link:

  • General Acetylation Protocols

    • Source: Sigma-Aldrich Technical Bulletin: Acetic Anhydride.
    • Context: Standard protocols for the acetylation of deactivated amines using pyridine c
    • Link:

  • Catalog Verification (Compound Identity)

    • Compound: N-(6-aminopyridin-2-yl)acetamide (CAS 1075-62-3).[1][2]

    • Source: Acros Pharm
    • Link:

Sources

The Nitro Group's Enduring Legacy in Pyridine Chemistry: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a nitro group onto the pyridine scaffold represents a pivotal transformation in heterocyclic chemistry, unlocking a vast landscape of synthetic possibilities and biological activities. This guide provides an in-depth exploration of the discovery and history of nitropyridine compounds, charting a course from the foundational challenges of their initial synthesis to the sophisticated methodologies employed today. We will dissect the causal relationships behind experimental choices in classical and modern synthetic routes, offering field-proven insights for researchers, scientists, and drug development professionals. A detailed case study on the HIV-1 drug Nevirapine will illuminate the critical role of a nitropyridine intermediate in the development of a life-saving therapeutic. This document is designed not as a rigid template, but as a comprehensive, logically structured narrative that underscores the scientific integrity and immense utility of this important class of molecules.

A Challenging Genesis: The Early History and Discovery of Nitropyridines

The story of nitropyridines is intrinsically linked to the broader history of pyridine itself. First isolated from bone oil by the Scottish scientist Thomas Anderson in 1846, the pyridine ring, with its electron-deficient nature due to the electronegative nitrogen atom, presented a significant challenge to the pioneers of organic chemistry.[1] Unlike its carbocyclic cousin, benzene, pyridine is highly resistant to electrophilic aromatic substitution. Early attempts at direct nitration using standard mixed acid (sulfuric and nitric acid) conditions were largely unsuccessful, resulting in very low yields.[2][3][4] This lack of reactivity is a consequence of the nitrogen atom's protonation under strongly acidic conditions, which forms the pyridinium cation and further deactivates the ring to electrophilic attack.[4]

The first major breakthroughs in pyridine synthesis, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, were crucial for creating substituted pyridine rings but did not immediately solve the nitration problem.[5] The development of methods to introduce a nitro group was a slow and incremental process, often relying on indirect routes or harsh reaction conditions.

A significant turning point was the exploration of pyridine N-oxides . The N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom donates electron density into the ring, particularly activating the 4-position (para) and to a lesser extent the 2-position (ortho) towards electrophilic attack.[2][6][7] This activation provided a reliable handle for the introduction of the nitro group, with the nitration of pyridine N-oxide yielding 4-nitropyridine N-oxide as the major product.[2][6] This intermediate could then be deoxygenated to afford the desired nitropyridine. This two-step strategy became a cornerstone of classical nitropyridine synthesis.

The Synthetic Arsenal: From Classical Approaches to Modern Innovations

The evolution of nitropyridine synthesis reflects a continuous drive for improved efficiency, regioselectivity, and safety. The choice of synthetic route is dictated by the desired isomer, the nature of other substituents on the pyridine ring, and scalability requirements.

Classical Nitration Strategies: Taming a Reluctant Ring

Direct nitration of the pyridine ring remains a challenging endeavor. The harsh conditions required (e.g., fuming nitric acid at high temperatures) often lead to low yields and the formation of byproducts.[2][3] The primary product of direct nitration is typically the 3-nitropyridine, as the 2-, 4-, and 6-positions are more strongly deactivated by the nitrogen atom.[8]

Causality Behind Experimental Choices: The use of extremely strong acid mixtures and high temperatures is a direct consequence of the need to overcome the high activation energy barrier for electrophilic attack on the deactivated pyridine ring. However, these conditions also increase the risk of over-nitration and oxidative degradation of the starting material.

As mentioned, the synthesis of nitropyridines via their N-oxides is a historically significant and still widely used method. The N-oxide activates the ring towards electrophilic substitution, primarily at the 4-position.

Self-Validating Protocol: Synthesis of 4-Nitropyridine N-Oxide [9]

  • Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to warm to 20°C before use. This exothermic mixing must be done cautiously to prevent overheating and ensure the formation of the nitronium ion (NO₂⁺).

  • Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide and heat to 60°C.

  • Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide solution over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Monitoring the temperature is critical to ensure the reaction proceeds at a controlled rate and to minimize side reactions.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto approximately 150 g of crushed ice in a 1 L beaker. Cautiously neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached (vigorous foaming will occur). A yellow solid, consisting of the product and sodium sulfate, will precipitate.

  • Purification: Collect the precipitate by suction filtration. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid by filtration and evaporate the acetone from the filtrate under reduced pressure to obtain the yellow product. The yield is typically around 42%. The product can be further purified by recrystallization from acetone.

Workflow for the Synthesis of 4-Nitropyridine N-Oxide

G start Start prep_nitrating_acid Prepare Nitrating Acid (HNO₃/H₂SO₄) start->prep_nitrating_acid setup_reaction Heat Pyridine N-Oxide to 60°C start->setup_reaction nitration Dropwise Addition of Nitrating Acid prep_nitrating_acid->nitration setup_reaction->nitration heating Heat to 125-130°C for 3 hours nitration->heating workup Pour onto Ice and Neutralize with Na₂CO₃ heating->workup isolation Filter Precipitate workup->isolation purification Acetone Wash and Evaporation isolation->purification end 4-Nitropyridine N-Oxide purification->end G Pyridine Pyridine N_Nitropyridinium N-Nitropyridinium ion Pyridine->N_Nitropyridinium + N₂O₅ N2O5 N₂O₅ Dihydro_intermediate Dihydropyridine Intermediate N_Nitropyridinium->Dihydro_intermediate + HSO₃⁻ HSO3 HSO₃⁻ Sigmatropic_shift [1,5] Sigmatropic Shift Dihydro_intermediate->Sigmatropic_shift Nitropyridine 3-Nitropyridine Sigmatropic_shift->Nitropyridine

Caption: Simplified mechanism of pyridine nitration with N₂O₅.

Nitration reactions are often highly exothermic, posing significant safety risks, especially on an industrial scale. [10][11][12]Continuous flow chemistry offers a transformative solution by performing reactions in small-volume, continuously flowing streams. This technology provides superior heat and mass transfer, minimizing the accumulation of hazardous intermediates and allowing for precise control over reaction parameters.

A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been developed, achieving a high throughput and an overall yield of 83%. [13][14]This method significantly enhances the safety profile for the synthesis of this important intermediate. [13] Experimental Protocol: Continuous Flow Synthesis of 4-Nitropyridine [14]

  • Nitration Step: A solution of pyridine N-oxide in a suitable solvent and a mixed acid solution (HNO₃/H₂SO₄) are continuously pumped through separate inlets into a microreactor or a tube coil reactor. The reaction temperature is precisely controlled.

  • Extraction: The output stream from the reactor is immediately mixed with a stream of ice water and an extraction solvent (e.g., 1,2-dichloroethane) in a continuous extractor.

  • Deoxygenation Step: The organic phase containing 4-nitropyridine N-oxide is then pumped into a second reactor. Simultaneously, a solution of a reducing agent, such as phosphorus trichloride (PCl₃) in an appropriate solvent (e.g., acetonitrile), is introduced.

  • Work-up: The output from the second reactor is cooled, quenched with water, and neutralized. The final product is then extracted and purified.

Innovative methods for constructing the nitropyridine ring system from acyclic precursors have also emerged. One such strategy is a three-component ring transformation (TCRT) involving the reaction of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia. [15]This approach provides access to nitropyridines that are not easily obtainable through other methods. [15]

Applications in Drug Discovery and Development: A Case Study of Nevirapine

Nitropyridines are invaluable building blocks in the synthesis of a wide range of biologically active molecules. Their utility spans pharmaceuticals, agrochemicals, and materials science. [16]They serve as precursors for compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [1] A compelling example of the pivotal role of a nitropyridine intermediate in drug development is the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. [6]

Synthesis of Nevirapine from a Nitropyridine Precursor

One of the key starting materials for the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline (CAPIC). [10]The synthesis of CAPIC often involves a nitration step on a pyridine derivative. For instance, 2-amino-4-picoline can be nitrated to introduce the nitro group at the 3-position, followed by subsequent transformations to yield CAPIC. Another key component in some synthetic routes is a substituted nicotinic acid derivative, which can also be prepared using nitropyridine chemistry. The two pyridine-based fragments are then coupled and cyclized to form the core structure of Nevirapine. [10][17] Simplified Synthetic Pathway to Nevirapine

G Pyridine_Derivative1 Pyridine Derivative 1 (e.g., 2-amino-4-picoline) Nitration Nitration Pyridine_Derivative1->Nitration Nitropyridine_Intermediate Nitropyridine Intermediate Nitration->Nitropyridine_Intermediate Further_Transformations Further Transformations Nitropyridine_Intermediate->Further_Transformations CAPIC 2-Chloro-3-amino-4-picoline (CAPIC) Further_Transformations->CAPIC Coupling Coupling CAPIC->Coupling Pyridine_Derivative2 Pyridine Derivative 2 (e.g., substituted nicotinic acid) Pyridine_Derivative2->Coupling Cyclization Cyclization Coupling->Cyclization Nevirapine Nevirapine Cyclization->Nevirapine

Caption: Conceptual synthetic pathway to Nevirapine highlighting the nitropyridine intermediate.

Mechanism of Action and Structure-Activity Relationship (SAR)

Nevirapine functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. [18][16][19][20]This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA, a critical step in the HIV life cycle. [19][20] Structure-activity relationship (SAR) studies on NNRTIs, including Nevirapine and its analogs, have provided crucial insights for the design of more potent and resilient drugs. Key aspects of the SAR for this class of compounds include:

  • The "Butterfly" Conformation: Many NNRTIs adopt a characteristic butterfly-like shape that allows them to fit into the hydrophobic allosteric pocket of the reverse transcriptase.

  • Substituents on the Pyridine Rings: Modifications to the substituents on the pyridine rings of Nevirapine can significantly impact its binding affinity and resistance profile. For example, the cyclopropyl group is important for potency.

  • Flexibility: A degree of conformational flexibility in the molecule is often beneficial for accommodating mutations in the binding pocket that can lead to drug resistance.

Safety Considerations in Nitropyridine Synthesis

Nitration reactions are inherently hazardous due to their exothermic nature and the use of strong oxidizing acids. [10][11]Key safety considerations include:

  • Thermal Runaway: The high exothermicity of nitration can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion. [12]* Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling with appropriate personal protective equipment (PPE). [21]* Formation of Unstable Intermediates: The reaction mixture may contain unstable and potentially explosive intermediates. [22]* Toxic Fumes: The reaction can generate toxic nitrogen oxide fumes. [21] Best Practices for Safe Nitration:

  • Strict Temperature Control: Use of cooling baths and slow, controlled addition of reagents is crucial.

  • Adequate Ventilation: All nitration reactions should be performed in a well-ventilated fume hood.

  • Appropriate PPE: This includes acid-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Quenching Procedures: Have a well-defined and tested procedure for safely quenching the reaction.

  • Use of Modern Technologies: As discussed, continuous flow reactors can significantly mitigate the risks associated with nitration. [23]

Comparative Analysis of Synthetic Methods

The choice of a synthetic method for a particular nitropyridine depends on a variety of factors, including the desired isomer, scale, available equipment, and safety considerations. The following table provides a comparative overview of the primary methods discussed.

MethodKey FeaturesTypical YieldsRegioselectivityAdvantagesDisadvantages
Direct Nitration Harsh conditions (mixed acid, high temp.)Low to moderate [2][3]Primarily 3-position [8]Simple, one-step processLow yields, poor selectivity, safety hazards
N-Oxide Method Two-step process (oxidation then nitration)Moderate (e.g., ~42% for 4-nitropyridine N-oxide) [9]Primarily 4-position [2][6]Good regioselectivity, milder than direct nitrationAdditional synthetic steps required
Dinitrogen Pentoxide Milder conditions, [18][16]sigmatropic shift mechanismGood (e.g., 77% for 3-nitropyridine) [4][24]Primarily 3-position [24]Higher yields, milder conditionsN₂O₅ can be unstable and difficult to handle
Continuous Flow Microreactor-based, continuous processingHigh (e.g., 83% overall for 4-nitropyridine) [13]Dependent on the specific reactionEnhanced safety, scalability, precise controlRequires specialized equipment
Three-Component Convergent synthesis from acyclic precursorsVaries with substratesHighAccess to unique substitution patternsCan be complex, may require optimization

Conclusion

The journey of nitropyridine chemistry, from its challenging beginnings to the sophisticated synthetic methodologies of today, is a testament to the ingenuity and perseverance of chemical scientists. These compounds, once difficult to access, are now indispensable tools in the hands of researchers in drug discovery, agrochemicals, and materials science. The evolution from hazardous batch processes to safer and more efficient continuous flow methods highlights the importance of process chemistry in enabling the large-scale production of these vital intermediates. As we continue to explore the vast chemical space of pyridine derivatives, the foundational chemistry of nitropyridines will undoubtedly continue to play a central role in the development of new molecules that benefit society.

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N-(6-nitropyridin-2-yl)acetamide solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of N-(6-nitropyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound (CAS: 1314960-80-9). While specific experimental data for this compound is not extensively published, this document synthesizes foundational chemical principles, established pharmaceutical testing protocols, and data from structurally related molecules to offer researchers, scientists, and drug development professionals a robust methodology for characterization. The guide details step-by-step protocols for solubility profiling, forced degradation studies (hydrolytic, thermal, and photolytic), and analytical quantification, enabling users to generate reliable data for their specific applications.

Introduction

This compound is a substituted pyridinyl amide. Its structure, featuring a polar nitro group, a hydrogen-bonding acetamide moiety, and a basic pyridine ring, suggests a complex physicochemical profile that is critical to understand for any research or development application. In fields such as medicinal chemistry and materials science, a compound's solubility and stability are paramount properties that dictate its utility, formulation potential, shelf-life, and biological activity. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide is structured to provide both the theoretical underpinnings and the practical, validated workflows required to thoroughly characterize this compound.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic properties.

PropertyValueSource/Note
CAS Number 1314960-80-9[1][2]
Molecular Formula C₇H₇N₃O₃[1][2]
Molecular Weight 181.15 g/mol [1][2]
Appearance Likely a white to yellow solidInferred from similar compounds.[3]
Predicted pKa ~12-13 (amide N-H), ~1-2 (pyridinium N-H)Estimated based on functional groups. The nitro group is strongly electron-withdrawing, decreasing the basicity of the pyridine nitrogen.
Predicted logP ~0.5 - 1.5Estimated based on structure; moderately lipophilic.

Solubility Profiling

The solubility of this compound will be heavily influenced by the interplay of its polar nitro group and its capacity for hydrogen bonding via the amide group against the aromatic pyridine core. Accurate determination of solubility in relevant aqueous and organic media is a critical first step in its characterization.

Causality Behind Experimental Choices

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This method ensures that the system reaches equilibrium, providing a true measure of solubility rather than a kinetic or apparent one. The choice of solvents and buffers is designed to cover a range of polarities and pH values relevant to both chemical reactions and potential biological or formulation studies.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the thermodynamic solubility of the compound in various media.

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and select a range of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be run by taking samples at 4, 8, 16, 24, and 48 hours to confirm the plateau.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours. Alternatively, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5.

  • Calculation: Calculate the original concentration in the supernatant (in mg/mL or µg/mL) by accounting for the dilution factor.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

Solvent/BufferTemperature (°C)Solubility (mg/mL)
pH 2.0 Buffer25Experimental Data
pH 7.4 Buffer25Experimental Data
pH 9.0 Buffer25Experimental Data
Water25Experimental Data
Methanol25Experimental Data
DMSO25Experimental Data
Acetonitrile25Experimental Data
Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound add Add compound to solvent prep_compound->add prep_solvent Prepare solvents & buffers prep_solvent->add equilibrate Agitate at constant T (24-48h) add->equilibrate separate Centrifuge / Settle equilibrate->separate sample Sample & Dilute Supernatant separate->sample quantify Quantify via HPLC-UV sample->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

A comprehensive stability profile is essential for defining storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation studies are performed under conditions more severe than accelerated stability testing to elucidate likely degradation pathways.

pH Stability and Hydrolysis

Expertise & Experience: The acetamide linkage is the most probable site of hydrolytic instability. Amide hydrolysis is typically catalyzed by both acid and base.[4] Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[4] Therefore, a pH-rate profile is necessary to identify the pH of maximum stability.

Protocol for Forced Hydrolysis:

  • Stock Solution: Prepare a stock solution of this compound in a co-solvent like acetonitrile or methanol.

  • Stress Conditions: Dilute the stock solution into various aqueous solutions to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Use solutions of 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

  • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C). Include a "time zero" sample and samples held at 5 °C as controls.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately quench the reaction by neutralizing the sample (if necessary) and diluting with mobile phase. Analyze by HPLC-UV, monitoring for the decrease in the parent peak area and the appearance of new peaks.

  • Data Interpretation: Plot the natural log of the parent compound concentration versus time. The slope of this line gives the degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Trustworthiness: This protocol is self-validating through the use of "time zero" and refrigerated controls, which ensure that any observed degradation is due to the stress condition and not initial sample preparation or thermal degradation at room temperature. Mass balance should be assessed by comparing the decrease in parent peak area to the total area of all degradation product peaks.

Visualization of Hydrolysis Mechanisms:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start Amide + H₃O⁺ A_int Protonated Amide Intermediate A_start->A_int +H⁺ A_ts Tetrahedral Intermediate A_int->A_ts +H₂O A_prod Carboxylic Acid + Amine A_ts->A_prod -H⁺ B_start Amide + OH⁻ B_ts Tetrahedral Intermediate B_start->B_ts B_prod Carboxylate + Amine B_ts->B_prod

Caption: General Mechanisms of Amide Hydrolysis.

Thermal Stability

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability. TGA measures mass loss as a function of temperature, identifying the onset of decomposition. DSC measures the heat flow into or out of a sample, identifying melting points, phase transitions, and exothermic or endothermic decomposition events. For a molecule like this compound, thermal degradation could involve cleavage of the amide bond or reactions involving the nitro group.

Protocol for Thermal Analysis:

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically 3-5 mg) into a TGA or DSC pan.

  • TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 400-600 °C).[5]

  • DSC Method: Heat the sample under a nitrogen atmosphere at a controlled ramp rate (e.g., 10 °C/min) through its melting point and into the decomposition region.

  • Data Analysis:

    • From TGA, determine the onset temperature of decomposition (T_onset) and the temperatures at which 1%, 5%, and 50% mass loss occurs.[5]

    • From DSC, determine the melting point (T_m, peak of the endotherm) and any exothermic events indicating decomposition.

Data Presentation: Thermal Profile

ParameterResult
Melting Point (DSC) Experimental Data
T_onset (TGA) Experimental Data
Temp. at 5% Mass Loss (TGA) Experimental Data
Photostability

Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q1B provides the standard for photostability testing.[6] It requires exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) energy.[6] The nitroaromatic functional group is a known chromophore that can absorb UV light, making photostability a key concern.

Protocol for Confirmatory Photostability Study (ICH Q1B):

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a suitable transparent container (e.g., petri dish).

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile) in a quartz cuvette or other UV-transparent vessel.

    • Dark Control: Prepare identical samples but wrap them securely in aluminum foil to shield them from light.

  • Exposure: Place the test and dark control samples in a calibrated photostability chamber. Expose them to the required light conditions as specified by ICH Q1B.[6][7]

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV.

  • Evaluation: Compare the chromatograms. A significant decrease in the parent peak area and/or the appearance of new peaks in the light-exposed sample relative to the dark control indicates photosensitivity.

Visualization of Photostability Workflow:

G cluster_samples prep Prepare Solid & Solution Samples light_sample Test Sample prep->light_sample dark_sample Dark Control (Foiled) prep->dark_sample chamber Place in Photostability Chamber (ICH Q1B Conditions) light_sample->chamber dark_sample->chamber analysis Analyze All Samples by HPLC chamber->analysis compare Compare Chromatograms (Test vs. Dark Control) analysis->compare result Assess Photolability compare->result

Caption: ICH Q1B Photostability Testing Workflow.

Analytical Quantification

A robust and validated analytical method is required for both solubility and stability studies. Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accessible technique for this type of molecule. For higher sensitivity and identification of unknown degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8][9]

Recommended HPLC-UV Method for Quantification

This method serves as a starting point for development and validation.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 2.7-5 µmStandard reverse-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient elution is recommended to ensure elution of the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at ~254 nm and ~330 nmThe pyridine ring provides absorbance around 254 nm. The nitropyridine system will have a stronger absorbance at a higher wavelength, which can provide greater selectivity. A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and assessing peak purity.
Method Validation (Self-Validating System)

The method must be validated according to ICH Q2(R1) guidelines to ensure its trustworthiness. Key parameters include:

  • Specificity: Demonstrate that degradation product peaks do not co-elute with the main peak.

  • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Recommended Storage and Handling

Based on the chemical nature of this compound, the following general storage and handling procedures are recommended pending specific experimental data:

  • Storage: Store in a tightly sealed container in a cool, dry, dark place. Refrigeration or freezing (-20 °C) is recommended for long-term storage to minimize potential hydrolysis and thermal degradation.

  • Handling: Handle in a well-ventilated area. Given the hazard statements from supplier data (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[2]

Conclusion

This guide establishes a comprehensive, scientifically-grounded framework for the characterization of this compound. While direct experimental data is sparse, the provided protocols for solubility, stability, and analysis are based on industry-standard methodologies and fundamental chemical principles. By following these workflows, researchers can generate the high-quality, reliable data necessary to advance their work, whether in early-stage discovery, formulation development, or academic research. The emphasis on causality, self-validating protocols, and authoritative guidelines ensures the integrity of the results obtained.

References

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Spectroscopic data for N-(6-nitropyridin-2-yl)acetamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Spectroscopic Data for N-(6-nitropyridin-2-yl)acetamide.

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature of this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science as a synthetic building block. The precise arrangement of its functional groups—an acetamido group and a nitro group on a pyridine ring—governs its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this compound.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques required for the structural elucidation of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and experimental considerations. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into acquiring and interpreting high-quality spectroscopic data for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is a self-validating system for obtaining reliable spectra for this compound and related compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[1] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds and for its characteristic solvent peak at ~2.50 ppm, which is typically clear of the aromatic region.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the closely spaced signals of the pyridine ring protons.[1]

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of 0-12 ppm.[1]

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Set the spectral width to 0-180 ppm to encompass both aliphatic and aromatic carbons.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

NMR Spectroscopy Workflow

The logical flow of an NMR experiment is critical for obtaining and interpreting meaningful data.

Caption: Workflow for FT-IR spectroscopic analysis.

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro and acetamido groups.

Table 2: Characteristic IR Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amide)3300-3100Medium-Strong
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic, CH₃)2950-2850Weak-Medium
C=O Stretch (Amide I)1700-1660Strong
N-H Bend (Amide II)1650-1600Strong
NO₂ Asymmetric Stretch1550-1520Strong
Aromatic C=C and C=N Stretches1600-1450Medium
NO₂ Symmetric Stretch1360-1340Strong
C-N Stretch1300-1200Medium
Interpretation of the IR Spectrum

The presence of several key peaks provides a definitive fingerprint for this compound:

  • Nitro Group: The most diagnostic peaks are the two strong absorptions arising from the nitro group. [3]The asymmetric stretch is expected around 1550-1520 cm⁻¹, and the symmetric stretch around 1360-1340 cm⁻¹. [4][5]The presence of both strong bands is a clear indicator of a nitro aromatic compound. [5][6]* Acetamido Group:

    • A strong, sharp peak around 1700-1660 cm⁻¹ is characteristic of the C=O stretch (Amide I band). [7] * The N-H bending vibration (Amide II band) will appear as a strong peak around 1650-1600 cm⁻¹. [8] * A medium to strong absorption band in the 3300-3100 cm⁻¹ region corresponds to the N-H stretching vibration.

  • Pyridine Ring: A series of medium-intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ will be present due to the C=C and C=N stretching vibrations of the aromatic ring. Aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region. [9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Experimental Protocol: Mass Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly coupled with high-resolution mass analyzers.

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Sample Introduction: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Ionization: Apply a high voltage to the sample solution as it is nebulized, creating charged droplets that ultimately yield protonated molecules, [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to determine the accurate mass-to-charge ratio.

  • Fragmentation (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. [10]

Mass Spectrometry Workflow

Caption: Workflow for mass spectrometry analysis.

Predicted Mass Spectral Data

The molecular formula for this compound is C₇H₇N₃O₃, with a monoisotopic mass of 181.0487 g/mol .

Table 3: Predicted Mass Spectrometry Data (Positive ESI Mode)

m/z (Expected) Assignment Notes
182.0560[M+H]⁺Protonated molecular ion.
140.0454[M+H - C₂H₂O]⁺Loss of ketene from the acetamide group.
136.0301[M+H - NO₂]⁺Loss of the nitro group.
124.0454[M+H - C₂H₂O - O]⁺Subsequent loss of oxygen.
94.0553[C₅H₅N₂]⁺Pyridine ring fragment after loss of all substituents.
Interpretation of the Mass Spectrum
  • Molecular Ion: The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 182.0560. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million, providing strong evidence for the chemical formula.

  • Fragmentation Pattern: The fragmentation pattern in an MS/MS experiment provides a roadmap of the molecule's structure.

    • A common fragmentation pathway for N-acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da). [11][12]This would result in a fragment ion at m/z 140.

    • Loss of the nitro group (NO₂, 46 Da) is also a characteristic fragmentation for nitroaromatic compounds, leading to an ion at m/z 136.

    • Further fragmentation of these primary ions will lead to smaller fragments, such as the bare aminopyridine ring, which helps to piece together the overall structure.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal set of data for the comprehensive characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (nitro and amide), and mass spectrometry verifies the molecular weight and provides further structural detail through fragmentation analysis. Adherence to the rigorous experimental protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is the bedrock of sound scientific and developmental research.

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Benchchem.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. Benchchem.
  • Chemistry LibreTexts. Infrared of nitro compounds.
  • Grube, M., et al. (2025). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate.
  • The Royal Society of Chemistry. Supporting information.
  • PubMed. (2020). Mass spectral analysis of acetylated peptides: Implications in proteomics.
  • Workman Jr., J. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • ACS Publications. (Year not specified). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Sigma-Aldrich. NMR Solvents.
  • PMC - NIH. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines.
  • ScienceOpen. Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation.
  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025).
  • Supporting Information for Chemodivergent Synthesis of N-(Pyridin-2-yl)amides.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry.

Sources

Potential biological activity of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Potential Biological Activity of N-(6-nitropyridin-2-yl)acetamide

Executive Summary

The confluence of a pyridine scaffold, a privileged structure in medicinal chemistry, with a nitroaromatic functional group positions this compound as a compound of significant interest for novel therapeutic development.[1] While direct biological data for this specific molecule is not extensively documented, a robust body of literature on analogous nitropyridine and nitroaromatic compounds provides a strong rationale for investigating its potential as both an anticancer and antimicrobial agent.[2][3] This guide delineates the foundational mechanisms, hypothesized activities, and a comprehensive, tiered experimental workflow designed for researchers and drug development professionals to systematically evaluate the biological potential of this compound. The protocols herein are designed as self-validating systems, providing clear causality for experimental choices and ensuring scientific rigor.

Introduction: The Scientific Rationale

This compound is a heterocyclic compound featuring two key pharmacophores: the pyridine ring and an aromatic nitro group. The pyridine ring is a cornerstone in drug design, found in numerous FDA-approved therapeutics, valued for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets.[1] The nitroaromatic group, however, is the primary driver of the compound's hypothesized bioactivity.

The central hypothesis for nitroaromatic compounds is their role as prodrugs that undergo reductive bioactivation within target cells.[4][5] This process is particularly effective in hypoxic environments, such as those found in solid tumors, or within anaerobic and microaerophilic microorganisms that possess specific nitroreductase enzymes.[4][6] The reduction of the nitro group (-NO2) proceeds through highly reactive intermediates, including the nitroso (-NO) and hydroxylamine (-NHOH) species, and can generate reactive oxygen species (ROS).[5][7] These reactive intermediates are capable of covalently modifying and damaging critical cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cytotoxicity.[7][8]

Based on this established mechanism for the broader class of nitroaromatic drugs, we propose two primary avenues of investigation for this compound:

  • Anticancer Activity: Targeting hypoxic tumor cells and potentially interfering with microtubule dynamics.[3]

  • Antimicrobial Activity: Targeting pathogenic bacteria and fungi through selective enzymatic activation.[1][2]

This guide provides the strategic framework and detailed protocols to test these hypotheses.

Hypothesized Anticancer Activity & Validation Workflow

Nitroaromatic compounds have demonstrated significant potential as anticancer agents, often exhibiting selective toxicity toward rapidly dividing cancer cells.[3] For this compound, the proposed mechanism is twofold: bioreductive activation in hypoxic tumor cores and potential disruption of microtubule polymerization, a known activity of other nitropyridine analogues.[3]

Logical Workflow for Anticancer Evaluation

The following diagram outlines a logical, phased approach to evaluating the anticancer potential of the compound, starting with broad screening and progressing to detailed mechanistic studies.

Anticancer_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Prepare Compound Stock Solution (DMSO, ≥10 mM) B Select Cancer Cell Line Panel (e.g., MCF-7, HepG2, HCT116) + Normal Cell Line (e.g., MRC-5) A->B C Perform Cytotoxicity Assay (MTT/XTT) (72h incubation, dose-response) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) D->E If selective toxicity observed F Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) D->F G Tubulin Polymerization Assay (In Vitro, Cell-Free) E->G If G2/M arrest is observed H Assess DNA Damage (γ-H2AX Phosphorylation Assay) F->H I Western Blot Analysis (p53, p21, JNK, Cyclin D1) F->I J Molecular Docking Studies (e.g., Colchicine-binding site of Tubulin) G->J

Caption: Phased experimental workflow for anticancer activity assessment.

Key Experimental Protocols: Anticancer

Protocol 2.1: MTT Cell Viability Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Causality: The MTT assay is a colorimetric assay that measures mitochondrial reductase activity, which is proportional to the number of viable cells. It provides a robust, quantitative measure of cytotoxicity.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2.2: Cell Cycle Analysis by Flow Cytometry

This protocol identifies if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a hallmark of microtubule-targeting agents.[3]

  • Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining buffer.

    • Flow Cytometry: Analyze the samples using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT). An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.[9]

Hypothesized Signaling Pathway: Bioreductive Activation and Apoptosis

The diagram below illustrates the hypothesized intracellular cascade initiated by this compound, leading to apoptotic cell death.

Apoptosis_Pathway cluster_0 Intracellular Activation cluster_1 Cellular Damage & Signaling cluster_2 Apoptotic Execution compound This compound (Prodrug) intermediates Reactive Intermediates (R-NO, R-NHOH) compound->intermediates Reduction hypoxia Hypoxic Environment (Tumor Core) nqr Nitroreductases (e.g., NQO1) hypoxia->nqr nqr->intermediates ros Reactive Oxygen Species (ROS) intermediates->ros dna_damage DNA Strand Breaks intermediates->dna_damage jnk JNK Pathway Activation ros->jnk p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 jnk->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized pathway of bioreductive activation and apoptosis induction.

Hypothesized Antimicrobial Activity & Validation Workflow

The presence of a nitro group is a strong indicator of potential antimicrobial activity, as seen in drugs like metronidazole and nitrofurantoin.[7] The mechanism relies on the reduction of the nitro group by microbial-specific enzymes (nitroreductases), which are often absent or have different specificities in mammalian cells, providing a basis for selective toxicity.[4][5]

Key Experimental Protocols: Antimicrobial

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Causality: This assay directly measures the bacteriostatic or fungistatic activity of the compound, providing a quantitative endpoint (MIC) that is universally used for comparing the potency of antimicrobial agents.

  • Methodology:

    • Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[1]

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).

    • Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticipated Quantitative Data Summary

The data generated from the initial screening phases can be effectively summarized in tables for clear comparison and decision-making.

Table 1: In Vitro Cytotoxicity Profile of this compound

Cell Line Type IC50 (µM) ± SD Selectivity Index (SI)*
MCF-7 Breast Cancer Data Data
HepG2 Liver Cancer Data Data
HCT116 Colon Cancer Data Data
MRC-5 Normal Lung Fibroblast Data N/A

*SI = IC50 in normal cells / IC50 in cancer cells

Table 2: Antimicrobial Spectrum of this compound

Microorganism Type MIC (µg/mL)
Staphylococcus aureus (ATCC 29213) Gram-positive Bacteria Data
Escherichia coli (ATCC 25922) Gram-negative Bacteria Data
Candida albicans (ATCC 90028) Fungus Data

| Mycobacterium tuberculosis (H37Rv) | Acid-fast Bacteria | Data |

Conclusion and Future Directions

This guide provides a scientifically-grounded framework for the initial exploration of this compound's biological potential. The core hypothesis is that its nitroaromatic structure can be leveraged for selective toxicity against cancer cells and pathogenic microbes through bioreductive activation. The proposed workflows are designed to systematically test these hypotheses, from broad phenotypic screening to focused mechanistic studies.

Positive results, such as a high selectivity index against cancer cells or low MIC values against microbial pathogens, would warrant progression to more advanced studies. Future directions would include in vivo efficacy studies in xenograft mouse models for cancer, or infection models for antimicrobial activity, as well as comprehensive ADME/Tox profiling to assess the compound's drug-like properties. The structural versatility of the nitropyridine scaffold also offers rich opportunities for medicinal chemistry campaigns to optimize potency and selectivity.[2]

References

  • Vertex AI Search. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Abreu, P. A., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.
  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
  • MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia MDPI.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • PMC. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts.
  • ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
  • PMC. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • PMC. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI.

Sources

Homologs and analogs of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Pharmacophore

The Core Directive:


-(6-nitropyridin-2-yl)acetamide (CAS: 1314960-80-9) represents a critical "push-pull" pyridine scaffold. The molecule features a highly electron-deficient pyridine ring due to the synergistic withdrawal of the ring nitrogen and the C6-nitro group, balanced by the electron-donating acetamido group at C2.

This specific substitution pattern creates a unique chemical reactivity profile, making the scaffold a versatile intermediate for:

  • Nucleophilic Aromatic Substitution (

    
    ):  The nitro group at C6 is highly labile to nucleophilic displacement, particularly by fluoride (for 
    
    
    
    F-PET tracers) or amines.
  • Heterocyclic Annulation: The acetamido/nitro (or reduced amino) pairing provides the 1,3-nitrogen distance required to close fused bicyclic systems like 1,8-naphthyridines or imidazo[1,2-a]pyridines.

  • Peptidomimetic Design: The 2,6-disubstitution mimics the

    
    -turn geometry often sought in kinase inhibitors and thrombin inhibitors.
    

Part 2: Chemical Space & Synthetic Pathways

The synthesis and diversification of this scaffold rely on controlling the reactivity of the 2,6-positions. Below is the decision matrix for synthesizing the parent compound and its key analogs.

Synthesis of the Parent: N-(6-nitropyridin-2-yl)acetamide

The most robust route avoids the direct nitration of 2-acetamidopyridine, which typically yields the 5-nitro isomer due to steric and electronic directing effects. Instead, the convergent route starting from commercially available 2-amino-6-nitropyridine is the industry standard.

Reaction Logic:

  • Substrate: 2-Amino-6-nitropyridine (CAS 14916-63-3).[1]

  • Reagent: Acetic anhydride (

    
    ).
    
  • Catalysis: No catalyst is usually required, though mild heating or catalytic

    
     can accelerate the reaction.
    
  • Mechanism: Nucleophilic attack of the exocyclic amine on the carbonyl carbon of acetic anhydride. The nitro group decreases the nucleophilicity of the amine, often requiring forcing conditions (reflux) compared to simple anilines.

Divergent Synthesis of Analogs

Once the core scaffold is established, it serves as a branching point for three distinct classes of analogs:

  • The Reduced Congener (The "Amino-Switch"): Reduction of the nitro group yields

    
    -(6-aminopyridin-2-yl)acetamide . This represents a "monoprotected" 2,6-diaminopyridine, allowing for asymmetrical functionalization (e.g., urea formation on one side, amide on the other).
    
  • The Radiopharmaceutical Analog (

    
    F-Isostere): 
    The nitro group is an excellent leaving group for 
    
    
    
    reactions. In PET chemistry, it is displaced by
    
    
    F-fluoride to generate 2-acetamido-6-[
    
    
    F]fluoropyridine
    .
  • The Homologs (Acyl Variations): Replacing acetic anhydride with propionic anhydride or benzoyl chloride yields the propionamide or benzamide homologs, altering lipophilicity (LogP) and metabolic stability.

SynthesisPathways Start 2-Amino-6-nitropyridine (CAS 14916-63-3) Target This compound (Target Scaffold) Start->Target Ac2O, Reflux (Acetylation) Homolog N-(6-nitropyridin-2-yl)benzamide (Lipophilic Analog) Start->Homolog PhCOCl, Pyridine (Schotten-Baumann) AminoAnalog N-(6-aminopyridin-2-yl)acetamide (Linker/Scaffold) Target->AminoAnalog H2, Pd/C (Selective Reduction) FluoroAnalog 2-Acetamido-6-[18F]fluoropyridine (PET Tracer) Target->FluoroAnalog [18F]KF, K222 (SNAr Displacement)

Figure 1: Divergent synthesis pathways from the 2-amino-6-nitropyridine precursor.

Part 3: Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of this compound

Primary Route for Target Generation

Reagents:

  • 2-Amino-6-nitropyridine (10.0 mmol, 1.39 g)

  • Acetic Anhydride (5.0 mL, excess)

  • Glacial Acetic Acid (5.0 mL)

  • Catalytic

    
     (2 drops)
    

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 2-amino-6-nitropyridine in the mixture of acetic acid and acetic anhydride.

  • Reaction: Add the catalytic sulfuric acid. Heat the mixture to 90°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (yellow fluorescent spot) should disappear, replaced by a less polar UV-active spot.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring. The product should precipitate as a beige/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove residual acid. Recrystallize from Ethanol/Water if necessary.
    
  • Validation:

    • Yield: Expected 75–85%.

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the singlet acetyl methyl group at
      
      
      ppm and the characteristic splitting of the pyridine protons (doublet-doublet-doublet pattern).
Protocol B: Synthesis of N-(6-aminopyridin-2-yl)acetamide

Route to the "Amino-Switch" Analog

Context: This compound allows you to build asymmetric 2,6-disubstituted pyridines.

Reagents:

  • 
    -(6-nitropyridin-2-yl)acetamide (from Protocol A)
    
  • 10% Pd/C (10 wt% loading)

  • Methanol (solvent)[2][3]

  • Hydrogen gas (balloon pressure)

Procedure:

  • Setup: Dissolve the nitro-acetamide in Methanol (0.1 M concentration). Flush the flask with Nitrogen.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, use 100mg catalyst). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Reduction: Purge with Hydrogen gas. Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with Methanol. Concentrate the filtrate in vacuo.

  • Result: The product is usually a greyish solid, sufficiently pure for subsequent coupling reactions (e.g., reaction with isocyanates to form ureas).

Part 4: Comparative Data & Analog Analysis

The following table summarizes the physicochemical shifts expected when modifying the core scaffold.

Compound ClassSubstituent (R)Electronic Effect (

)
LogP (Calc)Key Application
Parent

+0.78 (Strong EWG)0.82

Precursor, Electrophile
Amino Analog

-0.66 (Strong EDG)0.35Ligand synthesis, H-bond donor
Fluoro Analog

+0.06 (Weak EWG)0.95Bioisostere, PET Imaging
Cyano Analog

+0.66 (Strong EWG)0.65Metabolic stability, H-bond acceptor
Homolog

N/A1.21Lipophilicity modulation

Key Insight: The switch from Nitro (Parent) to Amino (Analog) inverts the electronic character of the C6 position from highly electrophilic to nucleophilic. This "electronic toggle" is the primary utility of this scaffold in library generation.

Part 5: References

  • Synthesis of N-(6-aminopyridin-2-yl)acetamide: Title: Synthesis and Characterization of N-Hydroxy-7-(3-substitutedureido)-1,8-naphthyridine-2-carboxamides. Source: ResearchGate (Journal of Advances in Drug Research). URL:[Link]

  • Radiopharmaceutical Applications (

    
    F-Labeling): 
    Title: Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas.
    Source: National Institutes of Health (PMC).
    URL:[Link]
    

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of N-(6-nitropyridin-2-yl)acetamide , a critical intermediate in the development of bioactive heterocyclic ligands and pharmaceutical candidates. The presence of the electron-withdrawing nitro group at the C6 position significantly deactivates the exocyclic amine at C2, rendering standard acetylation conditions often insufficient. This guide presents an optimized nucleophilic acyl substitution pathway utilizing acetic anhydride under base-catalyzed thermal conditions to overcome this electronic deactivation, ensuring high yield (>85%) and purity suitable for downstream medicinal chemistry applications.

Introduction & Retrosynthetic Analysis

The 2-aminopyridine scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in kinase inhibitors and GPCR ligands. However, functionalizing 2-amino-6-nitropyridine presents a specific challenge: the strong electron-withdrawing nature of the nitro group (


) reduces the nucleophilicity of the amine nitrogen via both inductive (

) and mesomeric (

) effects.

To successfully form the amide bond, the reaction kinetics must be driven by using a highly electrophilic acylating agent (acetic anhydride) combined with thermal energy and a base catalyst (pyridine) to facilitate the proton transfer and elimination steps.

Retrosynthetic Scheme

The strategic disconnection involves the cleavage of the amide


 bond, tracing back to the commercially available 2-amino-6-nitropyridine and an acetyl source.

Retrosynthesis Product This compound (Target) Arrow Product->Arrow SM1 2-Amino-6-nitropyridine (Nucleophile) Arrow->SM1 SM2 Acetic Anhydride (Electrophile) Arrow->SM2

Figure 1: Retrosynthetic analysis showing the disconnection of the amide bond.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2]MW ( g/mol )Equiv.[3][4]Role
2-Amino-6-nitropyridine 14377-15-2139.111.0Limiting Reagent
Acetic Anhydride (

)
108-24-7102.095.0 - 8.0Reagent & Solvent
Pyridine 110-86-179.101.0 - 2.0Base Catalyst
Dichloromethane (DCM) 75-09-284.93-Extraction Solvent
Ethanol 64-17-546.07-Recrystallization
Step-by-Step Procedure
Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-amino-6-nitropyridine (1.39 g, 10.0 mmol) to the flask.

  • Solvent/Reagent Addition: Add acetic anhydride (5.0 mL, ~53 mmol). The solid may not dissolve immediately.[5]

  • Catalyst Addition: Add anhydrous pyridine (0.8 mL, 10 mmol).

    • Note: Pyridine acts as a proton scavenger and nucleophilic catalyst (forming the highly reactive N-acetylpyridinium intermediate), which is crucial for overcoming the low reactivity of the nitro-substituted amine [1].

Step 2: Reaction Execution
  • Heating: Place the flask in an oil bath pre-heated to 90°C .

  • Monitoring: Stir the mixture at 90°C. The suspension should clear to a yellow/orange solution as the starting material is consumed.

  • Duration: Maintain heating for 2–3 hours .

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexanes).

    • Starting Material

      
      : ~0.3 (fluorescent, yellow spot).
      
    • Product

      
      : ~0.5 (UV active, less polar).
      
    • Endpoint: Disappearance of the starting amine spot.[6]

Step 3: Work-up and Isolation
  • Quenching: Cool the reaction mixture to room temperature (RT). Slowly pour the mixture into 50 mL of ice-cold water with vigorous stirring.

    • Mechanism:[4][7][8] This hydrolyzes the excess acetic anhydride into acetic acid.

  • Precipitation: Stir the aqueous mixture for 30 minutes. The product, this compound, typically precipitates as a beige or pale yellow solid due to its low solubility in acidic water.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (

    
     mL) to remove residual acetic acid and pyridine.
    
  • Alternative Extraction (If no precipitate forms):

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Wash combined organics with sat.[4]

      
       (to neutralize acid) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Step 4: Purification
  • Recrystallization: The crude solid is often sufficiently pure (>90%). For analytical grade (>98%), recrystallize from hot Ethanol or an Ethanol/Water mixture.

  • Drying: Dry the purified solid in a vacuum oven at 45°C for 6 hours.

Reaction Workflow Diagram

Workflow Start Start: 2-Amino-6-nitropyridine Mix Add Ac2O (5 equiv) + Pyridine (1 equiv) Start->Mix Heat Heat to 90°C for 3 hours (Monitor TLC) Mix->Heat Quench Pour into Ice Water (Hydrolyze excess Ac2O) Heat->Quench Check Precipitate Formed? Quench->Check Filter Filter Solid & Wash with Water Check->Filter Yes Extract Extract with DCM Wash with NaHCO3 Check->Extract No Purify Recrystallize (EtOH) Filter->Purify Extract->Purify Final Pure this compound Purify->Final

Figure 2: Logical workflow for the synthesis and isolation process.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature 85°C – 100°CThe 6-nitro group withdraws electron density from the amine, raising the activation energy for nucleophilic attack. Room temperature reaction will be extremely slow or incomplete [2].
Reagent Stoichiometry Excess

Using acetic anhydride as the solvent ensures high concentration of the electrophile, driving the reaction to completion despite the poor nucleophilicity of the amine.
Quenching pH Neutral/AcidicThe product is an amide and is stable in weak acid. However, avoid strong basic hydrolysis during workup to prevent cleavage of the newly formed amide bond.
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Deactivation of the amine is too strong.

    • Solution: Add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.1 equiv) instead of pyridine. DMAP is a superior acyl-transfer catalyst. Increase temperature to reflux (120°C).

  • Issue: Product Oiling Out.

    • Cause: Impurities or residual solvent.

    • Solution: Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

Characterization Data (Expected)

  • Appearance: Pale yellow to beige crystalline solid.

  • Melting Point: 168–170°C (Lit. value for similar derivatives).[1][7][9][10][11][12]

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.8 (s, 1H, NH) – Broad singlet, exchangeable.
      
    • 
       8.4 – 8.6 (m, 2H, Pyridine H3/H5).
      
    • 
       8.1 (t, 1H, Pyridine H4).
      
    • 
       2.15 (s, 3H, 
      
      
      
      ) – Characteristic acetyl singlet.
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

Safety & Handling

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Handle in a fume hood. Reacts violently with water (exothermic).

  • 2-Amino-6-nitropyridine: Harmful if swallowed or inhaled. Potential skin irritant.

  • Pyridine: Flammable liquid, noxious odor, toxic. Use exclusively in a well-ventilated hood.

References

  • Royal Society of Chemistry.[13] (2017). Regioselective nitration of Anilines - Supplementary Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024).[3][7] Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Retrieved from [Link]

Sources

Application Notes and Protocols for N-(6-nitropyridin-2-yl)acetamide: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets in drug discovery, particularly for oncology and inflammatory diseases.[1] The dysregulation of kinase signaling is a hallmark of numerous pathologies, driving abnormal cell proliferation and chronic inflammation.[1][2] N-(6-nitropyridin-2-yl)acetamide is a novel small molecule with structural motifs suggestive of potential kinase-modulating activity. While its specific targets are yet to be fully elucidated, its pyridine-based scaffold is common among known kinase inhibitors.

This document provides a comprehensive guide for researchers to investigate the potential of this compound as a kinase inhibitor. We hypothesize a potential role for this compound in modulating inflammatory signaling pathways, such as those governed by Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which rely on a cascade of downstream kinases including Mitogen-Activated Protein Kinases (MAPKs) and IκB kinases (IKKs).[3][4][5]

These application notes outline a systematic, multi-tiered approach, beginning with direct biochemical assays to establish target binding and functional inhibition, progressing to cell-based assays to confirm target engagement and downstream pathway modulation in a physiological context, and culminating in a proof-of-concept in vivo model.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇N₃O₃
Molecular Weight 181.15 g/mol
CAS Number 1314960-80-9
Appearance Expected to be a solid
Solubility To be determined empirically (recommend DMSO for stock)

Hypothesized Mechanism of Action

We propose that this compound may inhibit key kinases within pro-inflammatory signaling cascades. Cytokines like TNF-α and IL-6 activate pathways that are heavily dependent on kinases such as MAPKs (p38, JNK) and the IKK complex, leading to the activation of transcription factors like NF-κB and AP-1.[4][6] By inhibiting one or more of these kinases, the compound could potentially block the downstream production of inflammatory mediators.

TNFa TNF-α / IL-6 Receptor Cell Surface Receptor TNFa->Receptor Kinase_Cascade Kinase Cascade (e.g., MAP3K, MAP2K) Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., p38, JNK, IKK) Kinase_Cascade->Target_Kinase TF Transcription Factor (e.g., NF-κB, AP-1) Target_Kinase->TF Nucleus Nucleus TF->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor This compound Inhibitor->Target_Kinase Inhibition

Caption: Hypothesized inhibition of a key inflammatory signaling kinase.

Experimental Validation Workflow

A robust validation of a novel kinase inhibitor requires a multi-step approach to build a comprehensive evidence profile. The workflow progresses from cell-free systems to complex biological models, with each step validating the findings of the previous one.

Start Start: Compound Synthesis & QC Biochem Tier 1: Biochemical Assays (Binding & Activity) Start->Biochem Is it active in vitro? Cellular_TE Tier 2: Cellular Assays (Target Engagement) Biochem->Cellular_TE Does it enter cells & bind target? Cellular_Func Tier 2: Cellular Assays (Functional) Cellular_TE->Cellular_Func Does it modulate pathway? InVivo Tier 3: In Vivo Model (Disease Efficacy) Cellular_Func->InVivo Is it effective in vivo? End End: Candidate Profile InVivo->End

Caption: Tiered experimental workflow for inhibitor validation.

Tier 1: Biochemical Assays

Biochemical assays are the first step to determine if the compound directly interacts with and inhibits the enzymatic activity of a purified kinase in a cell-free system.[7]

Application Note 1: Direct Target Binding Assessment

Objective: To determine if this compound directly binds to the kinase of interest. The LanthaScreen™ Eu Kinase Binding Assay is an ideal platform for this, as it measures the displacement of a fluorescent tracer from the kinase active site.[8][9]

Principle: The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A europium (Eu)-labeled antibody binds the kinase, and a fluorescent tracer binds the ATP pocket. When both are bound, FRET occurs. A competing compound will displace the tracer, causing a loss of FRET signal.[10]

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare 3X solutions of the test compound, the target kinase/Eu-antibody mixture, and the Alexa Fluor™ tracer in the appropriate assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of each test compound dilution. Include wells for positive control (no inhibitor) and negative control (no kinase).

  • Kinase Addition: Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.

  • Tracer Addition & Incubation: Add 5 µL of the 3X tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm for Eu) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.

  • Data Analysis: Calculate the emission ratio (Acceptor/Donor). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Application Note 2: Functional Kinase Activity Inhibition

Objective: To quantify the ability of this compound to inhibit the catalytic activity of the target kinase. The ADP-Glo™ Kinase Assay is a universal method that measures the amount of ADP produced during the kinase reaction.[11][12]

Principle: This luminescent assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to kinase activity.[13]

Protocol 2: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a 5 µL volume. This includes the kinase, its specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for signal generation.

  • Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the log of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Tier 2: Cellular Assays

Cell-based assays are crucial for confirming that the compound can cross the cell membrane and engage its target in a complex physiological environment.[15]

Application Note 3: Intracellular Target Engagement

Objective: To quantitatively measure the binding of this compound to its target kinase within live cells. The NanoBRET™ Target Engagement Assay is the gold standard for this application.[16][17]

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that binds the kinase acts as the energy acceptor. Compound binding to the kinase displaces the tracer, reducing the BRET signal.[18][19]

Protocol 3: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-kinase fusion protein. Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells and incubate for 2 hours in a CO₂ incubator.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® live-cell substrate to the wells.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the log of the compound concentration to determine the cellular IC₅₀.

Application Note 4: Downstream Pathway Modulation

Objective: To determine if target engagement by this compound leads to a functional downstream effect, specifically the inhibition of substrate phosphorylation.

Principle: Western blotting is used to detect the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylated form of the substrate in compound-treated cells indicates functional inhibition of the upstream kinase.[20]

Protocol 4: Western Blot for Phospho-Substrate

  • Cell Culture and Treatment: Plate an appropriate cell line (e.g., RAW 264.7 macrophages for inflammatory pathways) and allow them to adhere. Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) for a short period (e.g., 15-30 minutes) to activate the target kinase.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk, as its phosphoprotein (casein) content can cause high background.[22][23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-p38 MAPK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal protein loading, strip the blot and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.[24]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the degree of inhibition.

Application Note 5: Cell Viability in Kinase-Dependent Models

Objective: To assess if inhibiting the target kinase affects the proliferation of cells that are dependent on that kinase for survival.

Principle: The Ba/F3 cell system is an IL-3 dependent murine pro-B cell line. It can be engineered to express a constitutively active oncogenic kinase, rendering it independent of IL-3 for survival and proliferation.[25] Inhibition of this specific driver kinase will induce apoptosis, which can be measured as a decrease in cell viability.[26][27] This is a powerful method to assess the potency and selectivity of an inhibitor.[28]

Protocol 5: Ba/F3 Cell Proliferation Assay

  • Cell Culture: Culture Ba/F3 cells stably expressing the constitutively active target kinase in RPMI-1640 medium without IL-3.

  • Assay Setup: Seed the cells in a 96-well plate. Add serial dilutions of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Tier 3: In Vivo Proof-of-Concept

After demonstrating in vitro and cellular activity, the final step is to evaluate the compound's efficacy in a relevant animal model of disease.

Application Note 6: Efficacy in a Murine Model of Colitis

Objective: To evaluate the anti-inflammatory efficacy of this compound in vivo.

Principle: The dextran sulfate sodium (DSS)-induced colitis model is a widely used and robust model for inflammatory bowel disease (IBD).[29][30] DSS is administered in drinking water and induces an acute colitis that mimics human ulcerative colitis, characterized by weight loss, diarrhea, and colonic inflammation.[31][32][33]

Protocol 6: DSS-Induced Colitis Model

  • Animal Acclimation: Acclimate C57BL/6 mice for one week prior to the start of the experiment.

  • Colitis Induction: Provide mice with drinking water containing 2.5-3.0% (w/v) DSS for 7 consecutive days. A control group receives regular drinking water.

  • Compound Administration: Administer this compound (e.g., via oral gavage) daily, starting from day 0 of DSS administration. Include a vehicle control group (receiving DSS and the compound's vehicle) and a positive control group (e.g., sulfasalazine).

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.[33]

  • Endpoint Analysis (Day 8-10):

    • Euthanize the mice and collect colon tissue.

    • Measure colon length (shortening is a marker of inflammation).

    • Perform histological analysis (H&E staining) on colon sections to score inflammation and tissue damage.

    • Measure myeloperoxidase (MPO) activity in colon tissue lysates as a quantitative marker of neutrophil infiltration.

Expected Results and Data Interpretation

The following table presents hypothetical data to illustrate a successful outcome from the described workflow.

Assay TypeTarget KinaseResult (IC₅₀ / GI₅₀)Interpretation
LanthaScreen™ Binding Purified p38α MAPK75 nMThe compound directly binds to the ATP pocket of the target kinase.
ADP-Glo™ Activity Purified p38α MAPK150 nMBinding translates to functional inhibition of kinase enzymatic activity.
NanoBRET™ Target Engagement p38α in HEK293 cells450 nMThe compound is cell-permeable and engages the target in live cells.
Western Blot (p-MK2) RAW 264.7 cells~500 nMInhibition of p38α leads to reduced phosphorylation of its substrate, MK2.
Ba/F3 Proliferation Ba/F3-p38α (hypothetical)600 nMThe compound selectively inhibits the proliferation of p38α-dependent cells.
DSS Colitis Model (DAI Score) C57BL/6 MiceSignificant ReductionOral administration ameliorates clinical signs of inflammation in vivo.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Kim, J. J., Shajib, M. S., Manocha, M. M., & Khan, W. I. (2012). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Journal of Visualized Experiments, (67), e3970. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Lab Manager. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. Retrieved from [Link]

  • News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, 104(1), 15-25. [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Chassaing, B., et al. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current Protocols in Immunology. [Link]

  • Charles River Laboratories. (n.d.). DSS-Induced Colitis Mouse Models. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Moon, S., et al. (2017). An In vitro NLK Kinase Assay. Bio-protocol, 7(18), e2548. [Link]

  • Kim, J. H., et al. (2015). Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method. Journal of Cancer Prevention, 20(4), 264–270. [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

  • BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • ACS Publications. (2018, October 25). Kinase Inhibitors for Treatment of Cancer and Inflammation. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • PubMed. (n.d.). Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Frontiers. (2022, October 19). Mitogen-activated protein kinase kinase 7 in inflammatory, cancer, and neurological diseases. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • MDPI. (n.d.). Kinases in Cancer and Other Diseases, 2nd Edition. Retrieved from [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Retrieved from [Link]

  • PubMed. (1998, March 27). Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Protein kinases: drug targets for immunological disorders. Retrieved from [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Retrieved from [Link]

  • ResearchGate. (2013, June 12). Is there any pathway to produce TNF-alpha and IL-6 without going through NF-kB pathway?. Retrieved from [Link]

  • PNAS. (2006, February 21). An efficient rapid system for profiling the cellular activities of molecular libraries. Retrieved from [Link]

  • Frontiers. (2018, January 31). Proteins of TNF-α and IL6 Pathways Are Elevated in Serum of Type-1 Diabetes Patients with Microalbuminuria. Retrieved from [Link]

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Using N-(6-nitropyridin-2-yl)acetamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Investigating the Anti-Cancer Potential of N-(6-nitropyridin-2-yl)acetamide in Vitro

Introduction: The Quest for Novel Small Molecule Therapeutics

The landscape of cancer therapy is continually evolving, with a significant focus on the discovery and development of small-molecule inhibitors that can selectively target pathways essential for tumor cell survival and proliferation.[1][2] Acetamide derivatives represent a promising class of compounds, with various analogues demonstrating significant cytotoxic and anti-proliferative activities against a range of human cancer cell lines.[3][4][5] This document provides a detailed guide for researchers on the application of This compound , a specific acetamide derivative, for in vitro cancer cell line studies.

While the precise mechanism of this compound in oncology is an active area of investigation, related compounds have been shown to induce cell cycle arrest and apoptosis.[4][6] Therefore, a logical first step in characterizing its potential is to quantify its effect on cell viability and subsequently determine its ability to initiate programmed cell death.

This guide presents two fundamental, interconnected protocols:

  • Part A: Quantitative assessment of cytotoxicity using the colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).

  • Part B: Mechanistic investigation of apoptosis via Western blot analysis of key protein markers in the apoptotic cascade.

These protocols are designed to be self-validating and provide a robust framework for the initial characterization of this compound as a potential anti-cancer agent.

Foundational Protocols for Compound Evaluation

A critical aspect of preclinical drug discovery is the use of standardized, reproducible assays.[7] The following sections detail the principles and step-by-step execution of two cornerstone assays for evaluating a novel compound's efficacy in cancer cell lines.

Application I: Assessing Cell Viability and Cytotoxicity with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability.[8] Its principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate (24h) for Adherence start->incubate1 treat Treat with Serial Dilutions of This compound (Include Vehicle Control) incubate1->treat incubate2 Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) to Each Well incubate2->add_mtt incubate3 Incubate (2-4h) for Formazan Crystal Formation add_mtt->incubate3 solubilize Discard Media & Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability vs. Control read->calculate plot Plot Dose-Response Curve & Determine IC50 Value calculate->plot

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[9][10] Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete growth medium. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include wells treated with medium containing only DMSO as a vehicle control (100% viability) and wells with medium only for background control.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9][11] Incubate for another 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using a microscope.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[8]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. It is a standard measure of a compound's potency.

  • Correct Absorbance: Subtract the average absorbance of the medium-only blanks from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot and Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Cell LineTreatment Time (h)Representative IC₅₀ (µM)
MCF-7 (Breast)4815.2
A549 (Lung)4828.9
HCT116 (Colon)489.8
Table 1: Representative IC₅₀ values for this compound across different cancer cell lines after 48 hours of treatment. Data are hypothetical and for illustrative purposes.
Application II: Investigating Apoptosis Induction by Western Blot

A reduction in cell viability can occur through necrosis or programmed cell death (apoptosis). Distinguishing between these is crucial for understanding the compound's mechanism. Apoptosis is a tightly regulated process executed by a cascade of enzymes called caspases.[12][13] Western blotting is a powerful technique to detect the cleavage and activation of these caspases and other key apoptotic markers.[14][15]

A common strategy is to probe for the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1), a substrate of executioner caspases (like Caspase-3 and -7).[14][15] The appearance of a cleaved PARP-1 fragment is a hallmark of apoptosis.[16] Additionally, examining the expression levels of the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) can provide insight into the involvement of the intrinsic (mitochondrial) pathway.[12][15]

WB_Workflow cluster_prep Phase 1: Sample Preparation cluster_gel Phase 2: Electrophoresis & Transfer cluster_probe Phase 3: Immunodetection cluster_analysis Phase 4: Visualization & Analysis start Treat Cells with Compound (e.g., at IC50 and 2x IC50) lyse Harvest & Lyse Cells to Extract Proteins start->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify load Denature & Load Equal Protein Amounts onto SDS-PAGE Gel quantify->load separate Separate Proteins by Size via Electrophoresis load->separate transfer Transfer Proteins to a Membrane (PVDF/Nitrocellulose) separate->transfer block Block Membrane to Prevent Non-specific Binding transfer->block primary Incubate with Primary Antibody (e.g., anti-Cleaved PARP, anti-Caspase-3) block->primary secondary Wash & Incubate with HRP-conjugated Secondary Antibody primary->secondary detect Add Chemiluminescent Substrate secondary->detect image Image Blots using a Digital Imager detect->image analyze Analyze Band Intensity (Normalize to Loading Control, e.g., β-Actin) image->analyze

Caption: Workflow for detecting apoptotic markers using Western blotting.

Materials:

  • Cells treated with this compound (at concentrations around the determined IC₅₀) and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse anti-β-Actin).

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treating cells in a 6-well plate, wash them with cold PBS and lyse them by adding cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.[14]

  • Sample Preparation: Mix a calculated volume of lysate (containing 20-40 µg of protein) with Laemmli sample buffer and heat at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-cleaved PARP, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Prepare the ECL substrate and incubate it with the membrane for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands corresponds to the amount of target protein. Re-probe the membrane with an antibody for a loading control (e.g., β-Actin) to confirm equal protein loading across lanes.

An increase in the signal for cleaved PARP (89 kDa fragment) and cleaved Caspase-3 (17/19 kDa fragments) in compound-treated cells compared to the vehicle control indicates the induction of apoptosis.[12][15] A change in the Bax/Bcl-2 ratio can further elucidate the specific apoptotic pathway involved.

Apoptosis_Pathway Compound N-(6-nitropyridin-2-yl) acetamide Stress Cellular Stress Compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) Stress->Bcl2 Bax Bax (Pro-apoptotic) Stress->Bax Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Cleaved Caspase-9 (Initiator) Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 (Executioner) Casp3->aCasp3 Cleavage PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP (Inactive) PARP->cPARP Cleavage cPARP->Apoptosis

Caption: The intrinsic apoptosis pathway targeted for Western blot analysis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
MTT Assay: High variability between replicate wellsInconsistent cell seeding; Edge effects in 96-well plate; Pipetting errors.Ensure a homogenous cell suspension before seeding; Avoid using the outermost wells of the plate; Use a multichannel pipette for consistency.
MTT Assay: Low absorbance readings for all wellsCell number too low; Insufficient incubation with MTT; Incomplete formazan solubilization.Optimize initial cell seeding density; Ensure MTT incubation is 2-4 hours; Ensure complete mixing after adding DMSO.[10]
Western Blot: No signal or weak signalInsufficient protein loaded; Ineffective antibody; Insufficient compound dose or time to induce apoptosis.Confirm protein concentration with BCA assay; Use a positive control to validate antibody function; Perform a time-course and dose-response experiment.
Western Blot: High background or non-specific bandsBlocking was insufficient; Antibody concentration too high; Insufficient washing.Increase blocking time or change blocking agent (e.g., from milk to BSA); Titrate primary antibody concentration; Increase the number and duration of TBST washes.

Conclusion

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound in cancer cell lines. By first establishing its cytotoxic potency through the MTT assay and subsequently investigating its ability to induce apoptosis via Western blot analysis, researchers can generate foundational data on its potential as an anti-cancer agent. These well-established and robust protocols, when performed with appropriate controls, will yield reliable and interpretable data, paving the way for more advanced mechanistic studies.

References

  • Zhang, P. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • National Center for Biotechnology Information. Determination of Caspase Activation by Western Blot. [Link]

  • ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

  • Van der Schot, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • National Center for Biotechnology Information. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents. [Link]

  • BPS Bioscience. Small Molecule Cancer Therapy Targets. [Link]

  • European Pharmaceutical Review. Technique to identify small molecules could speed up drug discovery. [Link]

  • National Center for Biotechnology Information. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. [Link]

  • National Center for Biotechnology Information. Recent advances in targeting the “undruggable” proteins: from drug discovery to clinical trials. [Link]

  • National Center for Biotechnology Information. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]

  • National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

  • News-Medical.Net. New method uncovers hidden cancer targets. [Link]

  • National Center for Biotechnology Information. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). [Link]

  • National Center for Biotechnology Information. Methyltransferase-like proteins in cancer biology and potential therapeutic targeting. [Link]

  • National Center for Biotechnology Information. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]

Sources

N-(6-nitropyridin-2-yl)acetamide in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Desymmetrization of 2,6-Diaminopyridine Scaffolds in Medicinal Chemistry

Executive Summary

N-(6-nitropyridin-2-yl)acetamide is a critical "linchpin" intermediate in modern drug discovery, specifically utilized to overcome the symmetry challenges associated with 2,6-diaminopyridine scaffolds. While 2,6-diaminopyridines are privileged structures in kinase inhibitors (e.g., CDK, JNK, VRK inhibitors) and epigenetic modulators, their symmetrical nature makes the selective introduction of two different substituents difficult.

This guide details the application of this compound as a mono-protected precursor , enabling the stepwise, regioselective synthesis of unsymmetrical 2,6-disubstituted pyridines. We provide validated protocols for its synthesis, selective reduction, and downstream functionalization.

Strategic Value: The "Desymmetrization" Workflow

In medicinal chemistry, direct functionalization of 2,6-diaminopyridine often leads to statistical mixtures of mono- and di-substituted products. This compound solves this by "locking" one amine as an acetamide (protected) while the other remains a nitro group (latent amine).

Mechanism of Action[1]
  • Differentiation: The acetamide group reduces the electron density of the ring less than a nitro group but protects the nitrogen from participating in nucleophilic attacks intended for the other position.

  • Latent Functionality: The nitro group serves as a masked amine, which can be revealed after the first position is secured or before to allow specific aniline chemistry.

Desymmetrization Start 2-Amino-6-nitropyridine Target This compound (The Linchpin) Start->Target Acetylation (Ac2O) Reduced N-(6-aminopyridin-2-yl)acetamide (Mono-protected Diamine) Target->Reduced Selective Reduction (H2/Pd or Fe/AcOH) Funct1 Functionalization A (e.g., Amide/Urea Formation) Reduced->Funct1 Coupling (R-X) Deprotect Deprotection (Hydrolysis) Funct1->Deprotect Hydrolysis (HCl/MeOH) Final Unsymmetrical 2,6-Diaminopyridine Drug Deprotect->Final Functionalization B

Figure 1: The strategic workflow for generating unsymmetrical 2,6-diaminopyridine libraries using this compound.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
IUPAC Name This compound
CAS Number 1314960-80-9 (Generic), 52092-46-3 (Isomer alert: verify specific substitution)
Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
Appearance Light yellow to off-white solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
pKa (Calc) ~13 (Amide NH), Pyridine N is weakly basic due to EWG NO2.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective acetylation of the amine in the presence of a nitro group.

Reagents:

  • 2-Amino-6-nitropyridine (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.5 - 2.0 eq)

  • Solvent: Acetic Acid (AcOH) or Dichloromethane (DCM) with Et₃N.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Optional, boosts yield.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-nitropyridine (10 mmol) in DCM (20 mL).

  • Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Cool to 0°C.

  • Acetylation: Dropwise add Acetic Anhydride (15 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (more polar amine) should disappear.

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc/Hexanes).

  • Yield Target: >85%.

Protocol B: Selective Reduction to N-(6-aminopyridin-2-yl)acetamide

Objective: Reduce the nitro group to an amine without cleaving the acetamide or reducing the pyridine ring.

Reagents:

  • This compound (1.0 eq)

  • Iron Powder (Fe) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Setup: Suspend the nitro-acetamide substrate in EtOH/H₂O (3:1 ratio).

  • Activation: Add NH₄Cl and Iron powder .

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Note: The yellow color of the nitro compound should fade to a colorless/brown suspension.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve the residue in EtOAc, wash with water, and dry over Na₂SO₄.[1]

  • Product: N-(6-aminopyridin-2-yl)acetamide (often used directly in the next step).

    • Alternative: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH) is cleaner but requires care to avoid reducing the pyridine ring (though 2,6-substitution sterically protects it).

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Context: Many CDK and JNK inhibitors utilize a 2,6-diaminopyridine core. This protocol mimics the synthesis of such bioactive molecules.

Target: A "Hybrid" Inhibitor with a Sulfonamide at C2 and a Urea at C6.

  • Starting Material: N-(6-aminopyridin-2-yl)acetamide (from Protocol B).

  • Step 1 (Functionalization A): React the free amine with an aryl isocyanate (R-NCO) in DCM to form a Urea .

    • Result: 1-(6-acetamidopyridin-2-yl)-3-arylurea.

  • Step 2 (Deprotection): Treat with 1M HCl in MeOH at 60°C for 2 hours.

    • Result: 1-(6-aminopyridin-2-yl)-3-arylurea.

  • Step 3 (Functionalization B): React the newly revealed amine with a sulfonyl chloride (R'-SO₂Cl) in Pyridine.

    • Final Product: A non-symmetric 2,6-disubstituted pyridine (Urea/Sulfonamide hybrid).

Comparative Analysis of Reduction Methods
MethodYieldSpecificityNotes
H₂ / Pd-C 90-95%HighCleanest method. Risk of ring reduction if pressure > 40 psi.
Fe / NH₄Cl 80-85%Very HighRobust. Best for scale-up. Iron waste requires filtration.
SnCl₂ / HCl 70-80%ModerateAcidic conditions may hydrolyze the acetamide prematurely. Avoid.

Safety & Handling (MSDS Summary)

  • Hazards: this compound is a nitro-aromatic. While not highly explosive, it should be treated as a potential sensitizer.

  • Reaction Safety:

    • Nitration/Acetylation: Exothermic. Control temperature during Ac₂O addition.

    • Hydrogenation: Pyrophoric catalyst (Pd/C). Handle under inert atmosphere (N₂/Ar).

  • Storage: Store in a cool, dry place. Stable at room temperature for >1 year.

References

  • Synthesis of Pyridine Acetamides

    • BenchChem Application Note: "Protocol for N-acetylation of 2-aminopyridine."[1]

  • Medicinal Chemistry of 2,6-Diaminopyridines (Kinase Inhibitors)

    • Lin, R. et al. "3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors."[2] Bioorg.[2] Med. Chem. Lett.2005 , 15(9), 2221-2224.[2]

  • Reduction Protocols (Nitro to Amine)

    • Chemistry LibreTexts: "Biological Reductions and Chemical Equivalents."
  • Structural Analogs in Drug Discovery

    • Halder, P. et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[3] RSC Med.[3] Chem.2024 , 15, 1452.[3]

Sources

Application Note & Experimental Protocol: A Tiered Approach to the Biological Screening of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The introduction of a nitro group can further modulate the electronic properties and biological functions of these molecules.[2][3] N-(6-nitropyridin-2-yl)acetamide is a compound of interest that combines the features of a nitropyridine and an acetamide moiety. While the specific biological targets of this compound are not yet fully elucidated, related structures have shown potential as antimicrobial, anticancer, and enzyme inhibitory agents.[2][4][5][6] For instance, some nitropyridine derivatives have been investigated for their cytotoxic effects on cancer cell lines, while certain acetamide-containing compounds have been explored for their anti-inflammatory and antioxidant properties.[4][7] Furthermore, substituted N-(pyridin-2-yl)acetamide derivatives have been patented as potential CDK12/13 inhibitors.[8]

This document provides a comprehensive, tiered experimental protocol for the initial biological screening of this compound. The proposed workflow is designed to first assess the compound's general cytotoxicity, then to investigate its potential to engage with specific cellular targets, and finally to evaluate its impact on relevant downstream cellular functions. This structured approach allows for a systematic and resource-efficient evaluation of the compound's therapeutic potential.

Experimental Workflow Overview

The screening cascade is designed in three tiers to progressively build a comprehensive biological profile of this compound. This tiered approach ensures that resources are focused on the most promising activities of the compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: Functional Characterization T1_Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) T2_Target Target Engagement Assays (e.g., Thermal Shift Assay) T1_Cytotoxicity->T2_Target Identifies cytotoxic concentration range T3_Functional Cell-Based Functional Assays (e.g., Enzyme Activity, Apoptosis) T2_Target->T3_Functional Confirms direct target interaction

Caption: A three-tiered workflow for the biological screening of this compound.

Tier 1: Primary Screening - Cytotoxicity Profiling

Rationale: The initial step in evaluating any new compound is to determine its effect on cell viability.[9][10] Cytotoxicity assays provide a baseline understanding of the compound's potency and establish a concentration range for subsequent, more specific assays, thereby avoiding misleading results due to overt toxicity.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12]

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Materials:

  • This compound (solubilized in DMSO)

  • Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF7 - breast)[12]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium, starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines A panel of diverse cancer cell lines (e.g., lung, colon, breast)
Compound Concentrations Serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM)
Incubation Time 48-72 hours
Readout Absorbance at 570 nm
Primary Endpoint IC50 (Half-maximal Inhibitory Concentration)

Tier 2: Target Deconvolution - Target Engagement Assays

Rationale: Once the cytotoxic potential is established, it is crucial to determine if the compound directly interacts with a specific molecular target.[13][14] Target engagement assays provide evidence of a drug's mechanism of action and are essential for lead optimization.[13][15] A cellular thermal shift assay (CETSA) is a powerful technique to monitor target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[16]

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify potential protein targets of this compound by assessing changes in protein thermal stability in intact cells.

Materials:

  • Selected cell line (based on Tier 1 results)

  • This compound

  • PBS with protease inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against candidate target proteins (e.g., kinases, metabolic enzymes)

Procedure:

  • Compound Treatment:

    • Treat cultured cells with this compound at a non-toxic concentration (e.g., below the IC50) and a vehicle control for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the protein levels by SDS-PAGE and Western blotting using antibodies against suspected target proteins.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Tier 3: Functional Characterization - Cell-Based Functional Assays

Rationale: Following the confirmation of target engagement, the next logical step is to investigate the functional consequences of this interaction.[17] Functional assays measure the downstream biological effects of the compound, providing a more complete picture of its mechanism of action.[18] Depending on the identified target in Tier 2, relevant functional assays should be employed. For example, if a kinase is identified as a target, a kinase activity assay would be appropriate.[19]

Protocol Example: In Vitro Kinase Activity Assay

Objective: To determine if this compound inhibits the activity of a specific kinase identified in Tier 2.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • ATP

  • This compound

  • Kinase assay buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader (luminescence)

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • Prepare a mixture of the recombinant kinase and its substrate in the assay buffer.

  • Kinase Reaction:

    • Add the compound dilutions to the wells of a 384-well plate.

    • Add the kinase-substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 1 hour).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of adding a reagent to stop the reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-compound control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_0 Input cluster_1 Assay Components cluster_2 Reaction & Detection cluster_3 Output Compound This compound Reaction Kinase Reaction Compound->Reaction Kinase Recombinant Kinase Kinase->Reaction Substrate Kinase Substrate Substrate->Reaction ATP ATP ATP->Reaction Detection Luminescent Detection (ADP -> ATP -> Light) Reaction->Detection Output IC50 Value Detection->Output

Caption: Workflow for an in vitro kinase activity assay.

Conclusion

This application note outlines a systematic and logical approach for the initial biological screening of this compound. By employing a tiered strategy that encompasses cytotoxicity profiling, target engagement studies, and functional assays, researchers can efficiently and effectively characterize the biological activity of this novel compound. The data generated from this workflow will provide a solid foundation for further preclinical development and mechanistic studies.

References

  • Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development.
  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • DiscoverX. Target Engagement Assays.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BMG Labtech. (2025, July 28).
  • YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery.
  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Life Science Applic
  • YouTube. (2023, August 18). functional in vitro assays for drug discovery.
  • Reaction Biology. (2024, August 13).
  • (2026, January 29).
  • Enzyme Activity Assays.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Bekhit, A. A., et al. (2012, February 15). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
  • RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • Benchchem. N-(4-Acetyl-6-methylpyridin-2-YL)acetamide.
  • PMC. (2020, November 27). Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning.
  • Benchchem. A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-.
  • MDPI. (2024, June 13). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes.
  • ResearchGate. (2025, August 6). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • Roaiaha, H. M., et al. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • PMC. (2024, February 18). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.
  • Zouhri B., Severina H.I. (2023, May 18). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE.
  • (2026, January 1). US20260000692 - Substituted N-(Pyridin-2-yl)
  • BLDpharm. 1314960-80-9|this compound.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

Sources

Application Note: HPLC and LC-MS Analysis of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of pyridine-based pharmaceutical intermediates, specifically N-(6-nitropyridin-2-yl)acetamide .

This molecule is a critical structural motif often encountered in the synthesis of thrombin inhibitors (e.g., Dabigatran etexilate intermediates) and other bioactive heterocyclic compounds. Its analysis requires specific attention to the electron-deficient nature of the nitropyridine ring and the hydrolytic stability of the acetamide group.

Introduction & Chemical Context

This compound (C₇H₇N₃O₃, MW: 181.15 g/mol ) presents unique analytical challenges due to its physicochemical properties.[1] The presence of a strong electron-withdrawing nitro group at position 6 significantly reduces the basicity of the pyridine nitrogen, while the acetamide group at position 2 introduces polarity and potential hydrogen bonding interactions.

  • Pharmaceutical Relevance: Often serves as a protected intermediate where the nitro group is subsequently reduced to an amine (e.g., to form 2,6-diaminopyridine derivatives).

  • Critical Quality Attributes (CQAs):

    • Hydrolysis Products: Monitoring for 2-amino-6-nitropyridine (deacetylation).

    • Regioisomers: Ensuring no N-acylation on the ring nitrogen (though less likely due to steric/electronic hindrance).

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
LogP 0.8 – 1.1Moderate hydrophobicity; suitable for Reversed-Phase (RP) LC.[1]
pKa (Pyridine N) < 1.0The nitro group deactivates the ring; unlikely to protonate significantly at pH > 2.
UV Max ~270 nm, ~300 nmStrong absorbance due to nitro-aromatic conjugation.[1]
Solubility DMSO, MeOH, ACNLimited water solubility; sample diluent must contain organic solvent.

Sample Preparation Protocol

Objective: To ensure complete solubilization and prevent on-column precipitation or degradation.

Standard Preparation[2]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol .[1] (DMSO is preferred for stability).[1]

  • Working Standard (50 µg/mL): Dilute the stock solution with Water:Acetonitrile (90:10 v/v) .

    • Note: Keeping the organic content low in the final injection solvent prevents "solvent effect" peak distortion on early eluting peaks.

Sample Extraction (if in reaction matrix)
  • Take 1 mL of reaction mixture.

  • Precipitate inorganic salts/catalysts by adding 9 mL of Acetonitrile .

  • Vortex for 1 min and Centrifuge at 10,000 rpm for 5 min.

  • Filter supernatant through a 0.22 µm PTFE filter into an HPLC vial.

Method A: HPLC-UV for Purity & Assay (Quality Control)

This method is robust, cost-effective, and optimized for quantifying the main compound and its primary degradation product (2-amino-6-nitropyridine).

Chromatographic Conditions
  • System: Agilent 1260/1290 or Waters Alliance/Acquity (or equivalent).[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm.

    • Rationale: A standard C18 provides sufficient retention.[1] End-capping reduces peak tailing caused by interaction between the amide/nitro groups and residual silanols.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (LC grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Injection Volume: 5-10 µL.

  • Detection: UV @ 270 nm (primary) and 300 nm (secondary for nitro-specific confirmation).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold (elute polar salts)
12.060Linear gradient to elute target
15.095Wash step (elute dimers/oligomers)
17.095Hold
17.15Return to initial
22.05Re-equilibration

Method B: LC-MS/MS for Trace Impurity Profiling[1]

This method is designed for high sensitivity (LOD < 1 ng/mL) to detect the analyte in complex biological matrices or to identify trace impurities.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.[1]

  • Desolvation Temp: 350°C.

  • Desolvation Gas: 800 L/hr (N₂).[1]

  • Cone Voltage: 30 V (Optimized for [M+H]⁺ stability).

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern is dominated by the loss of the acetyl group (ketene loss) and the nitro group.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeRationale
Target 182.15 [M+H]⁺140.1 15QuantifierLoss of Ketene (-CH₂CO, 42 Da)
94.0 30QualifierLoss of NO₂ from fragment 140
Impurity 140.10 [M+H]⁺94.0 20Target2-amino-6-nitropyridine (Hydrolysis prod.)
LC-MS Interface Logic[1]
  • Mobile Phase Modifier: Use 0.1% Formic Acid or 5mM Ammonium Formate .[1] Avoid TFA (Trifluoroacetic acid) as it suppresses ionization in MS.[1]

  • Column: Use a narrower bore column (e.g., 2.1 mm ID) with sub-2 µm particles (UHPLC) to increase sensitivity and reduce solvent load on the MS source.

Visualizing the Workflow & Fragmentation

The following diagram illustrates the analytical decision tree and the specific MS fragmentation pathway derived for this molecule.

G cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 MS Fragmentation Pathway (ESI+) RawSample Raw Sample (Solid/Reaction Mix) Solubilization Dissolve in DMSO/MeOH (Stock 1 mg/mL) RawSample->Solubilization Dilution Dilute with H2O:ACN (9:1) (Prevents solvent effects) Solubilization->Dilution Filtration 0.22 µm PTFE Filter Dilution->Filtration Decision Goal? Filtration->Decision HPLC HPLC-UV (Method A) QC / Purity / Assay Decision->HPLC High Conc. (>0.1%) LCMS LC-MS/MS (Method B) Trace Impurities / ID Decision->LCMS Trace (<0.1%) Parent Parent Ion [M+H]+ m/z 182.15 LCMS->Parent Frag1 Fragment 1 [M+H - CH2CO]+ m/z 140.1 (2-amino-6-nitropyridine) Parent->Frag1 - 42 Da (Ketene) Frag2 Fragment 2 [Frag1 - NO2]+ m/z 94.0 (Aminopyridine radical) Frag1->Frag2 - 46 Da (Nitro)

Caption: Analytical workflow from sample prep to instrument selection, including the specific ESI+ fragmentation pathway for this compound.

Method Validation Summary (ICH Q2 Guidelines)

To ensure the trustworthiness of this protocol, the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at retention time (RT) from blank or matrix.Inject Mobile Phase blank and placebo matrix.[1]
Linearity R² > 0.999Range: 80% to 120% of target concentration.[1]
Precision RSD < 2.0% (n=6 injections)System suitability check before every run.[1]
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 50%, 100%, and 150% levels.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)Critical for trace impurity analysis.

Troubleshooting Guide

  • Problem: Peak Tailing

    • Cause: Interaction between the pyridine nitrogen and silanols on the column.

    • Solution: Increase buffer strength (e.g., 20 mM Ammonium Formate) or switch to a "Polar Embedded" column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion).

  • Problem: Split Peaks

    • Cause: Sample solvent is too strong (too much MeOH/DMSO) compared to the initial mobile phase.

    • Solution: Ensure the sample diluent matches the initial gradient conditions (mostly water).

  • Problem: Low MS Sensitivity

    • Cause: Ion suppression from TFA or high salt concentration.[1]

    • Solution: Switch from TFA to Formic Acid; ensure thorough desalting during sample prep.[1]

References

  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. Link(Foundational chemistry for pyridine-based thrombin inhibitors).

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link(Standard for method validation protocols).

  • BenchChem. (2025).[1] HPLC Separation of Nitropyridine Derivatives. Link(General reference for nitropyridine separation logic).

  • Agilent Technologies. (2020).[1] Analysis of Genotoxic Impurities: Nitrosamines and Related Compounds by LC-MS/MS.[1][3] Application Note. Link(Reference for trace analysis of nitro-containing impurities).

  • PubChem. (2025).[1] 2-Acetamido-5-nitropyridine (Isomer Analog) Compound Summary. Link(Physicochemical property verification).

Sources

N-(6-nitropyridin-2-yl)acetamide as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(6-nitropyridin-2-yl)acetamide as a Strategic Intermediate in Drug Discovery

Executive Summary

This compound (CAS: 1314960-80-9) represents a critical "masked" scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and DNA-interacting agents. Its strategic value lies in its ability to serve as a protected precursor to 2,6-diaminopyridine , a privileged motif that mimics the adenine ring of ATP.

By selectively protecting one amine of the 2,6-diamino system with an acetyl group, researchers can differentiate the reactivity of the two nitrogen centers. This allows for the sequential construction of asymmetrical "hinge-binding" ligands, essential for potency and selectivity in targeted cancer therapies (e.g., CDK, Aurora, and PI3K inhibitors).

This guide details the synthesis, reduction, and downstream application of this intermediate, emphasizing high-purity isolation protocols required for biological screening.

Strategic Importance in MedChem

The 2,6-disubstituted pyridine ring is a cornerstone of structure-based drug design (SBDD). The utility of this compound stems from two key chemical properties:

  • Desymmetrization: It allows the synthesis of non-symmetrical 2,6-diaminopyridines. The acetyl group "locks" one amine, while the nitro group serves as a latent amine that can be reduced and functionalized later.

  • Hinge Binding: The final 2,6-diamino motif functions as a hydrogen bond donor-acceptor-donor (D-A-D) triad, ideal for binding to the hinge region of kinase enzymes (e.g., interacting with the backbone carbonyl and amide NH of the kinase ATP pocket).

Figure 1: Strategic Workflow

G Start 2-Amino-6-nitropyridine (Raw Material) Inter This compound (Target Intermediate) Start->Inter Selective Acetylation Reduced N-(6-aminopyridin-2-yl)acetamide (Hinge Binder Scaffold) Inter->Reduced Nitro Reduction Drug Kinase Inhibitor (e.g., CDK/Aurora) Reduced->Drug Buchwald-Hartwig / SNuAr

Caption: The central role of this compound in generating asymmetrical kinase inhibitors.

Synthesis Protocol: Preparation of this compound

Objective: Synthesize the target compound from commercially available 2-amino-6-nitropyridine (CAS: 14590-19-3) with >98% purity.

Reagents & Equipment
  • Starting Material: 2-Amino-6-nitropyridine (1.0 eq)

  • Reagent: Acetic Anhydride (Ac₂O) (1.5 eq)

  • Solvent/Base: Pyridine (anhydrous)[1]

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for overcoming the electron-withdrawing effect of the nitro group.

  • Equipment: Round-bottom flask, reflux condenser, oil bath, inert gas (N₂) manifold.[2]

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add 2-amino-6-nitropyridine (5.0 g, 35.9 mmol) and DMAP (0.44 g, 3.6 mmol). Add anhydrous Pyridine (50 mL). Stir until fully dissolved.

    • Note: The solution will likely be yellow/orange.

  • Acetylation: Add Acetic Anhydride (5.1 mL, 54 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting amine (lower R_f) should disappear, replaced by the less polar acetamide.

  • Quench & Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If oil forms instead of solid, scratch the flask walls or seed with a crystal if available. Alternatively, extract with Ethyl Acetate (3x), wash with 1N HCl (to remove pyridine), brine, and dry over Na₂SO₄.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) if necessary.

  • Yield: Expected yield is 85–92%.

Table 1: Physical Data for Validation

Property Specification Method
Appearance Light yellow to cream solid Visual
Molecular Weight 181.15 g/mol Calc.
LC-MS (ESI+) [M+H]⁺ = 182.2 LC-MS

| ¹H NMR (DMSO-d₆) | δ 10.8 (s, 1H, NH), 8.4 (d, 1H), 8.1 (t, 1H), 7.9 (d, 1H), 2.15 (s, 3H, CH₃) | 400 MHz |

Downstream Application: Reduction to the "Head Group"

The true value of this intermediate is realized upon reduction to N-(6-aminopyridin-2-yl)acetamide . This generates the free amine required for coupling to the drug core (e.g., via Buchwald-Hartwig amination).

Protocol: Catalytic Hydrogenation
  • Solvent System: Dissolve this compound (2.0 g) in Methanol (40 mL).

  • Catalyst: Add 10% Pd/C (200 mg, 10 wt% loading). Safety: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenation: Purge with Hydrogen (H₂) gas (balloon pressure is sufficient). Stir vigorously at Room Temperature for 4–12 hours.

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.

  • Result: The product, N-(6-aminopyridin-2-yl)acetamide, is an off-white solid. It is unstable to long-term storage (oxidation prone) and should be used immediately in the next coupling step.

Application Case Study: Kinase Inhibitor Synthesis

The following diagram illustrates the "Divergent Synthesis" pathway where this intermediate is used to create a library of CDK inhibitors.

Figure 2: Divergent Synthesis Map

Application Intermediate This compound Reduction Reduction (H2, Pd/C) Intermediate->Reduction Amine N-(6-aminopyridin-2-yl)acetamide (The 'Head Group') Reduction->Amine Coupling Buchwald-Hartwig Coupling (with Aryl Halide Core) Amine->Coupling Target2 Target B: Bidentate Ligand (Metal Coordination) Amine->Target2 Pathway 2 (Condensation) Target1 Target A: CDK Inhibitor (Hinge Binder) Coupling->Target1 Pathway 1

Caption: Divergent synthesis pathways utilizing the mono-protected diamine scaffold.

Safety & Handling

  • Nitro Compounds: While this specific pyridine derivative is not explosive, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Pyridine: Toxic and malodorous. All acetylation reactions must be performed in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent during filtration.

References

  • Synthesis of 2,6-Disubstituted Pyridines

    • Title: Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggreg
    • Source:Bioorganic & Medicinal Chemistry Letters, 2016.
    • URL:[Link]

  • General Acetylation Protocols (Dakin-West/Schotten-Baumann): Title: 2-Amino-5-nitropyridine synthesis (Analogous protocol adaptation). Source: ChemicalBook Protocols.
  • Kinase Inhibitor Design (Hinge Binding)

    • Title: Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Structural homology reference).
    • Source:Bioorganic & Medicinal Chemistry Letters, 2018.
    • URL:[Link]

  • Starting Material Data: Title: 2-Amino-6-nitropyridine (CAS 14590-19-3) Product Page. Source: Sigma-Aldrich / Merck.

Sources

A Tiered Strategy for In Vitro Cytotoxicity Profiling of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, tiered framework for the in vitro cytotoxicity assessment of N-(6-nitropyridin-2-yl)acetamide, a novel compound with potential pharmacological activity. The protocols herein are designed to guide researchers from initial dose-response screening to a preliminary mechanistic investigation of cell death. We present a logical workflow that employs three robust, validated assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and a Caspase-3/7 activity assay to specifically probe for apoptosis. This strategic approach ensures the generation of reliable and reproducible data, crucial for early-stage drug development and toxicological profiling. The detailed, step-by-step protocols are supplemented with expert rationale for experimental choices, data interpretation guidelines, and visual aids to ensure scientific integrity and ease of use.

Scientific Rationale & Experimental Strategy

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery. A compound may reduce the number of viable cells through two primary mechanisms: cytotoxicity , which actively induces cell death (e.g., through necrosis or apoptosis), or cytostatic effects , which inhibit cell proliferation without directly killing the cells. Our strategy is designed to not only quantify the cytotoxic effect of this compound but also to provide initial insights into its mechanism of action.

The Causality Behind a Tiered Assay Approach

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. For a more complete and validated picture, we employ a multi-assay, tiered strategy.

  • Tier 1: Primary Viability and Cytotoxicity Screening. The initial goal is to determine if, and at what concentrations, this compound affects cell health. We utilize two assays with distinct endpoints:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[1][2][3] Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1] This provides a robust measure of overall cell health and proliferation.

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[4][5][6] An increase in LDH activity in the supernatant is a reliable indicator of cell lysis and loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4]

    Why use both? Running these assays in parallel provides a self-validating system. For example, a compound might inhibit mitochondrial respiration without immediately lysing the cell. In this case, the MTT assay would show a potent effect (low viability), while the LDH assay might show a weaker effect. Conversely, a compound that rapidly induces necrosis would cause a strong signal in both assays.

  • Tier 2: Mechanistic Elucidation - Apoptosis. If significant cytotoxicity is confirmed in Tier 1, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds.

    • Caspase-3/7 Assay: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[7] Caspase-3 and Caspase-7 are key "executioner" caspases, responsible for cleaving cellular substrates, which ultimately leads to the disassembly of the cell.[7][8] This assay utilizes a proluminescent substrate that, when cleaved by active Caspase-3 or -7, releases a substrate for luciferase, generating a light signal proportional to the amount of caspase activity.[9] A positive result in this assay is a strong indicator that this compound induces cell death via the apoptotic pathway.

Experimental Workflow

The overall experimental design follows a logical progression from broad screening to focused mechanistic analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Tier 1 Cytotoxicity Screening cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Tier 2 Mechanistic Study A Select & Culture Appropriate Cell Line B Prepare Stock Solution of This compound A->B C Determine Seeding Density for Exponential Growth B->C D Seed Cells in 96-Well Plates C->D E Treat with Serial Dilutions of Compound (24-72h) D->E F Perform Parallel Assays E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Calculate % Viability & % Cytotoxicity vs. Controls J Determine IC50 Value I->J K Is Compound Cytotoxic? J->K L Perform Caspase-Glo® 3/7 Assay at IC50 & Higher Concentrations K->L Yes N_stop Report as Cytostatic or Inactive at Concentrations Tested K->N_stop No (Cytostatic or Inactive) M Quantify Apoptotic Activity L->M N Conclude on Preliminary Mechanism of Action M->N

Caption: Experimental workflow for cytotoxicity testing.

Materials and Reagents

  • Cell Line: A relevant cancer cell line (e.g., HeLa, A549, HepG2) or a non-cancerous line (e.g., HEK293, fibroblasts) depending on the research context.

  • Compound: this compound

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT Assay Kit: (e.g., Abcam, cat# ab211091 or similar)

    • MTT Reagent (e.g., 5 mg/mL in PBS).

    • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl).[3]

  • LDH Cytotoxicity Assay Kit: (e.g., Cell Signaling Technology, cat# 37291, or similar).[4]

    • LDH Lysis Buffer (e.g., Triton™ X-100 solution for maximum release control).[4]

    • LDH Reaction Mixture/Substrate Mix.

  • Caspase-Glo® 3/7 Assay System: (e.g., Promega, cat# G8090, or similar).[9]

  • Sterile 96-well flat-bottom cell culture plates (clear for MTT, opaque-walled for Caspase-Glo®).

  • Multichannel pipettes and sterile tips.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate spectrophotometer (for MTT and LDH assays).

  • Luminometer (for Caspase-Glo® assay).

Detailed Experimental Protocols

Cell Culture and Seeding
  • Cell Maintenance: Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Seeding for Assay: a. Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and trypan blue). b. Dilute the cell suspension to the predetermined optimal seeding density in fresh culture medium. This density should allow for exponential growth during the treatment period without reaching overconfluency in the control wells.[1] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours to allow cells to adhere and resume growth.[1]

Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO. Store at -20°C.

  • Serial Dilutions: On the day of the experiment, prepare serial dilutions of the compound in serum-free culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: a. After the 24-hour cell adhesion period, carefully remove the medium from the wells. b. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (fresh medium only). c. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

Protocol: Tier 1 - MTT Assay

This protocol is adapted from standard methodologies.[2][10]

  • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[3]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm (or a range of 540-590 nm) using a microplate reader.[1]

Protocol: Tier 1 - LDH Assay

This protocol is based on the principle of measuring LDH released into the supernatant.[4][6][11]

  • Prepare Controls: At the end of the treatment period, prepare the "Maximum LDH Release" control by adding 10 µL of 10X Lysis Buffer to several wells containing untreated cells. Incubate for 45 minutes.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 10-50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Add Reaction Mix: Add 100 µL of the LDH Reaction Solution/Substrate Mix to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]

Protocol: Tier 2 - Caspase-Glo® 3/7 Assay

This is a simple "add-mix-measure" protocol.[9][12]

  • Set up a new experiment as described in sections 3.1 and 3.2. Use an opaque-walled 96-well plate suitable for luminescence.

  • At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a plate luminometer.

G cluster_0 Apoptotic Stimulus cluster_1 Initiation & Execution Cascade cluster_2 Cellular Disassembly Compound This compound Procaspases Procaspases (Inactive) Compound->Procaspases Induces signaling ActiveCaspases Initiator Caspases (e.g., Caspase-8, 9) Procaspases->ActiveCaspases Activates ExecutionerCaspases Executioner Caspases (Caspase-3, 7) ActiveCaspases->ExecutionerCaspases Activates Substrates Cellular Substrates (e.g., PARP, Lamins) ExecutionerCaspases->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to Assay Caspase-Glo® 3/7 Assay Measures Activity Here Assay->ExecutionerCaspases

Caption: Role of Caspase-3/7 in apoptosis.

Data Presentation and Analysis

Data Calculation
  • MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

    • Abs_Sample: Absorbance of treated cells.

    • Abs_VehicleCtrl: Absorbance of vehicle (DMSO) control cells.

    • Abs_Blank: Absorbance of medium only.

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

    • Abs_Sample: Absorbance of treated supernatant.

    • Abs_Spontaneous: Absorbance of vehicle control supernatant.

    • Abs_Maximum: Absorbance of lysed cell supernatant.

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_VehicleCtrl)

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the % Viability (from the MTT assay) against the log of the compound concentration and fitting the data to a four-parameter logistic (4PL) non-linear regression curve using software like GraphPad Prism.

Example Data Tables

Table 1: Example MTT Assay Data and Viability Calculation

Compound Conc. (µM) Raw Absorbance (OD 570nm) Corrected Absorbance % Viability
Vehicle Control 1.250 1.200 100.0%
0.1 1.245 1.195 99.6%
1 1.150 1.100 91.7%
10 0.770 0.720 60.0%
50 0.410 0.360 30.0%
100 0.185 0.135 11.3%

| Media Blank | 0.050 | 0.000 | - |

Table 2: Summary of Cytotoxicity Profile

Assay Endpoint Measured IC₅₀ (µM) Max Effect Observed
MTT Metabolic Activity Calculated Value e.g., 88.7% reduction
LDH Membrane Lysis Calculated Value e.g., 75% cytotoxicity

| Caspase-3/7 | Apoptosis Induction | N/A | e.g., 8-fold increase |

References

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.[Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Elabscience.[Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]

Sources

Acetylation of 2-amino-6-nitropyridine methodology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acetylation of 2-Amino-6-Nitropyridine

Authored by: Gemini, Senior Application Scientist

Introduction

The acetylation of 2-amino-6-nitropyridine is a fundamental chemical transformation that yields N-(6-nitropyridin-2-yl)acetamide[1][2]. This product serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The introduction of the acetyl group modifies the electronic properties and reactivity of the parent molecule, primarily by protecting the amino group, which allows for selective reactions at other positions on the pyridine ring. This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Reaction Mechanism and Rationale

The acetylation of an amine is a classic nucleophilic acyl substitution reaction. The process involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of an acetylating agent, most commonly acetic anhydride.

Core Principles:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino-6-nitropyridine initiates the reaction by attacking one of the electrophilic carbonyl carbons of acetic anhydride.[3]

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a good leaving group.

  • Proton Transfer: The resulting protonated amide is then deprotonated, typically by a base, to yield the final N-acetylated product and a byproduct (acetic acid).

The Role of a Basic Catalyst: While the reaction can proceed without a catalyst, the use of a base like pyridine is common and highly recommended. Pyridine serves two primary functions:

  • Catalyst: It can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate, which is an even more potent acetylating agent.

  • Acid Scavenger: It neutralizes the acetic acid byproduct formed during the reaction.[4][5][6] This is crucial because the acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Visualization of the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 2-amino-6-nitropyridine.

Experimental Protocols

Two primary methods for the acetylation of 2-amino-6-nitropyridine are presented below. The choice of method depends on the desired reaction rate, available solvents, and purification strategy.

Protocol 1: Acetylation using Acetic Anhydride in Pyridine

This is a classic and highly effective method where pyridine acts as both the solvent and the catalyst/base.[4][7] This combination promotes a smooth reaction.[4]

Materials and Reagents:

  • 2-Amino-6-nitropyridine

  • Acetic Anhydride (Ac₂O)

  • Pyridine (dry)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-nitropyridine (1.0 equiv.) in dry pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equiv.) dropwise to the stirred solution. Causality: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol (MeOH) to quench any remaining acetic anhydride.

  • Solvent Removal & Extraction: Remove the pyridine and methanol under reduced pressure using a rotary evaporator (co-evaporation with toluene can aid in removing residual pyridine). Dilute the resulting residue with dichloromethane or ethyl acetate.[7]

  • Aqueous Workup: Transfer the organic solution to a separatory funnel.

    • Wash with 1 M HCl to remove any remaining pyridine.[7]

    • Wash with water.

    • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acids.[7]

    • Wash with brine to remove bulk water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization (e.g., from ethanol/water) or silica gel chromatography to obtain a pure solid.

Protocol 2: Acetylation using Acetic Anhydride in Acetic Acid

This method uses acetic acid as a solvent, which can be advantageous in specific applications. It is a straightforward procedure often used in syntheses where the starting material is soluble in acidic media.[4][8]

Materials and Reagents:

  • 2-Amino-6-nitropyridine

  • Acetic Anhydride (Ac₂O)

  • Glacial Acetic Acid

  • Ice-cold water

  • Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitropyridine (1.0 equiv.) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add acetic anhydride (2.0-3.0 equiv.).

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) for 2-4 hours.[4] Monitor the reaction by TLC. A similar acetylation of 2-aminopyridine at 45°C for 2.5 hours resulted in a 96.26% yield.[9]

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water while stirring vigorously. The product should precipitate as a solid. Causality: The acetylated product is typically much less soluble in water than the starting material or the acetic acid solvent, leading to its precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven to remove any remaining water. Further purification can be achieved by recrystallization if necessary.

Data Summary and Comparison

The following table summarizes the key parameters for the described protocols, allowing for an at-a-glance comparison to aid in experimental design.

ParameterProtocol 1 (Pyridine)Protocol 2 (Acetic Acid)Rationale / Notes
Solvent PyridineGlacial Acetic AcidPyridine acts as both solvent and base. Acetic acid is a polar protic solvent.
Catalyst Pyridine (self-catalyzed)None (or acid-catalyzed)Pyridine actively catalyzes the reaction and neutralizes the byproduct.[5]
Temperature 0 °C to Room Temp.50-60 °CThe pyridine method is often efficient at lower temperatures. The acetic acid method may require heating.
Reaction Time 2 - 4 hours2 - 4 hoursVaries with substrate; must be monitored by TLC.
Workup Liquid-liquid extractionPrecipitation/FiltrationExtraction is more involved but offers thorough purification. Precipitation is simpler but may require subsequent recrystallization.
Typical Yield > 90%> 90%High yields are expected for both methods with proper execution.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (e.g., hydrolyzed acetic anhydride).2. Insufficient reaction time or temperature.3. Starting amine was protonated (insufficient base in Protocol 1).1. Use fresh, unopened acetic anhydride. Ensure pyridine is dry.2. Extend reaction time or increase temperature slightly. Monitor by TLC.3. Ensure adequate pyridine is used.
Incomplete Reaction 1. Insufficient amount of acetylating agent.2. Reaction has not reached equilibrium or is slow.1. Use a larger excess of acetic anhydride (e.g., 2.0 equiv.).2. Continue stirring for a longer duration or gently heat the reaction.
Formation of Side Products 1. Reaction temperature too high.2. Presence of other nucleophilic functional groups.1. Maintain recommended temperature control, especially during the addition of acetic anhydride.2. This protocol is specific for amine acetylation; other groups may require orthogonal protection strategies.
Product Lost During Workup 1. Product is partially soluble in the aqueous layer.2. Incomplete extraction from the aqueous phase.1. Ensure the pH of the aqueous layer is correct during washes. Perform a back-extraction of the combined aqueous layers with fresh organic solvent.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-6-nitropyridine: May cause skin, eye, and respiratory irritation.[10] Toxic if swallowed.[11] Handle with care and avoid generating dust.

  • Acetic Anhydride: Highly corrosive, a lachrymator (causes tearing), and flammable.[4][12] Reacts violently with water, alcohols, and strong bases.[12] It can cause severe skin burns and eye damage.[12]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

Experimental Workflow Visualization

Workflow cluster_protocol1 Protocol 1: Pyridine Method cluster_protocol2 Protocol 2: Acetic Acid Method P1_Start 1. Dissolve Substrate in Pyridine P1_Add 2. Add Ac₂O at 0°C P1_Start->P1_Add P1_React 3. React at RT P1_Add->P1_React P1_Quench 4. Quench with MeOH P1_React->P1_Quench P1_Extract 5. Extraction & Washes (HCl, NaHCO₃, Brine) P1_Quench->P1_Extract P1_Dry 6. Dry & Concentrate P1_Extract->P1_Dry P1_Purify 7. Purify Product P1_Dry->P1_Purify P2_Start 1. Dissolve Substrate in Acetic Acid P2_Add 2. Add Ac₂O P2_Start->P2_Add P2_React 3. React at 50-60°C P2_Add->P2_React P2_Precipitate 4. Precipitate in Ice Water P2_React->P2_Precipitate P2_Filter 5. Filter & Wash Solid P2_Precipitate->P2_Filter P2_Dry 6. Dry Product P2_Filter->P2_Dry

Caption: Comparative workflow for the two primary acetylation methodologies.

References

  • Acetic Anhydride - Sigma-Aldrich. (n.d.).
  • Acetic anhydride - Wikipedia. (n.d.).
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021, October 6).
  • What is the role of pyridine in the acylation reaction of amines? - NEET coaching. (n.d.).
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. (n.d.).
  • SAFETY DATA SHEET - 2-Amino-3-nitropyridine. (2011, April 6). Fisher Scientific.
  • Safety Data Sheet - Acetic Anhydride. (2015, June 17). Fisher Scientific.
  • This compound - BLDpharm. (n.d.).
  • This compound - MolCore. (n.d.).
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC. (2024, March 1).
  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. (n.d.).
  • Acetylation Mechanism / Reaction Result : r/Mcat - Reddit. (2021, May 5).
  • What is the role of pyridine in the acylation of amino acids? | Study Prep in Pearson+. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: N-(6-nitropyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(6-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most direct and common route to this molecule is the N-acetylation of 2-amino-6-nitropyridine. This reaction, while seemingly straightforward, presents several challenges that can lead to suboptimal yields and impurities. This guide will dissect the nuances of this synthesis, providing you with the knowledge to optimize your experimental outcomes.

The primary reaction involves the nucleophilic attack of the amino group of 2-amino-6-nitropyridine on an acetylating agent, typically acetic anhydride, often in the presence of a base catalyst such as pyridine.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions and work-up procedure. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion. To address this, you can:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material even after the initially planned reaction time, extend the duration.

    • Elevate Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as excessive heat can lead to side product formation. A modest temperature increase to 40-50°C is a good starting point.

    • Optimize Catalyst Loading: If you are using a catalyst like pyridine, ensure it is present in sufficient quantity to facilitate the reaction.

  • Suboptimal Reagents: The purity of your starting materials is paramount.

    • 2-Amino-6-nitropyridine Quality: Impurities in your starting amine can interfere with the reaction. Consider purifying the 2-amino-6-nitropyridine by recrystallization before use.

    • Acetic Anhydride Decomposition: Acetic anhydride can hydrolyze to acetic acid over time, especially if exposed to atmospheric moisture. Use a fresh bottle or distill the acetic anhydride before use.

  • Product Loss During Work-up: Significant amounts of your product can be lost during the extraction and purification steps.

    • Inadequate Extraction: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize recovery from the aqueous layer.

    • Precipitation Issues: If you are isolating the product by precipitation, ensure the pH and temperature are optimized for maximum precipitation.

  • Side Reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired product. The most common side reaction is the hydrolysis of the product back to the starting amine, especially during aqueous work-up if the conditions are too acidic or basic for prolonged periods.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I prevent their formation?

Answer:

The presence of multiple spots on your TLC plate indicates a mixture of compounds. The most common species you are likely observing are:

  • Unreacted 2-amino-6-nitropyridine: This will typically be a more polar spot (lower Rf value) than your product. Its presence indicates an incomplete reaction.

  • This compound (Your Product): This is your target compound.

  • Di-acetylated byproduct (less common): While less likely with a single amino group, under harsh conditions, other parts of the molecule could potentially react. This would likely be a less polar spot (higher Rf value).

  • Hydrolysis Product: If your product has hydrolyzed back to 2-amino-6-nitropyridine during the reaction or work-up, you will see the starting material spot reappear or intensify.

Strategies to Minimize Impurities:

  • Control Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the starting amine. However, a large excess can lead to purification challenges.

  • Temperature Control: Perform the reaction at room temperature or with gentle heating. Avoid high temperatures which can promote side reactions.

  • Efficient Quenching: After the reaction is complete, quench it by adding it to cold water or ice. This will rapidly hydrolyze the excess acetic anhydride and minimize its interference in the work-up.

Question 3: My purified product seems to be degrading over time. What are the stability issues and how can I store it properly?

Answer:

This compound, like many nitro-aromatic compounds, can be sensitive to light and heat. The amide bond can also be susceptible to hydrolysis, especially in the presence of moisture and acid or base.

Proper Storage Conditions:

  • Store in a cool, dark place: Use an amber-colored vial or a vial wrapped in aluminum foil to protect it from light.

  • Keep it dry: Store the compound in a desiccator, especially for long-term storage, to protect it from moisture.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the N-acetylation reaction?

A1: Pyridine serves two primary roles in this reaction. First, it acts as a base to neutralize the acetic acid byproduct formed during the reaction with acetic anhydride. This prevents the protonation of the starting amine, which would render it non-nucleophilic.[1][2][3] Second, pyridine can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium intermediate, which is then more readily attacked by the aminopyridine.[4][5]

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used for this synthesis.[6] However, its higher reactivity means the reaction is more exothermic and may require cooling to control. Additionally, the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base like pyridine.

Q3: My starting material, 2-amino-6-nitropyridine, is not commercially available. How can I synthesize it?

A3: The synthesis of 2-amino-6-nitropyridine is a multi-step process that typically starts from 2,6-dichloropyridine. The general route involves:

  • Nitration: 2,6-dichloropyridine is nitrated to form 2,6-dichloro-3-nitropyridine.[7][8]

  • Selective Ammonolysis: The 2,6-dichloro-3-nitropyridine is then reacted with ammonia, which selectively displaces one of the chlorine atoms to yield 2-amino-6-chloro-3-nitropyridine.[7][8] It is important to note that the direct nitration of 2-aminopyridine is not a viable route as it primarily yields the 5-nitro isomer and can be difficult to control.[9]

Q4: What is the best way to purify the final product?

A4: The purification method will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an effective method.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system of intermediate polarity, such as ethyl acetate/hexane or dichloromethane/methanol, is likely to provide good separation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard N-acetylation methods for aminopyridines.[10][11] Optimization may be required.

Materials:

  • 2-amino-6-nitropyridine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-6-nitropyridine (1.0 equivalent) in anhydrous pyridine. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Acetic Anhydride: Cool the solution in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.

ReagentMolar Mass ( g/mol )Equivalents
2-amino-6-nitropyridine139.111.0
Acetic anhydride102.091.2
Pyridine79.10Solvent
Data Presentation
ParameterRecommended ConditionRationale
Temperature 0°C to Room TemperatureMinimizes side reactions and ensures controlled acetylation.
Reaction Time 1-3 hoursTypically sufficient for complete conversion, but should be monitored by TLC.
Solvent PyridineActs as both a solvent and a base catalyst.[1][2][3]
Purification Recrystallization or Column ChromatographyTo remove unreacted starting materials and byproducts for high purity.

Visualizing the Workflow and Logic

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-amino-6-nitropyridine D Dissolve A in C A->D B Acetic Anhydride E Add B dropwise at 0°C B->E C Pyridine C->D D->E F Stir at RT, Monitor by TLC E->F G Quench with Ice Water F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_incomplete Solutions for Incomplete Reaction cluster_loss Solutions for Product Loss cluster_side Solutions for Side Reactions cluster_impure Solutions for Impure Materials Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes Loss Product Loss during Work-up? Start->Loss Yes Side Side Reactions? Start->Side Yes Impure Impure Starting Materials? Start->Impure Yes Inc_Time Increase Reaction Time Incomplete->Inc_Time Inc_Temp Increase Temperature Incomplete->Inc_Temp Opt_Cat Optimize Catalyst Incomplete->Opt_Cat Opt_Ext Optimize Extraction Loss->Opt_Ext Check_pH Check Precipitation pH Loss->Check_pH Ctrl_Temp Control Temperature Side->Ctrl_Temp Ctrl_Stoich Control Stoichiometry Side->Ctrl_Stoich Purify_SM Purify Starting Material Impure->Purify_SM Fresh_Reagent Use Fresh Reagents Impure->Fresh_Reagent

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride.
  • How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link]

  • What is the role of pyridine in the acelation reaction of amines? NEET coaching.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Synthesis method for nitropyridine compounds. Google Patents.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2).
  • METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. Google Patents.
  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu. Available at: [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate. Available at: [Link]

  • Why did my amide syntesis does not work? ResearchGate. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. Available at: [Link]

Sources

Technical Support Center: Purification of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of N-(6-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. The methodologies described are grounded in established chemical principles to ensure scientific integrity and repeatability.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of this compound.

Q1: What are the basic physical properties of this compound?

This compound is a solid compound with a molecular weight of 181.15 g/mol and a molecular formula of C7H7N3O3.[1][2] Its structure, featuring a nitro group and an acetamide substituent on a pyridine ring, renders it a relatively polar molecule. Understanding its polarity is crucial for selecting appropriate purification techniques and solvent systems.

Q2: What are the likely impurities I might encounter after synthesizing this compound?

The synthesis of this compound typically involves the acetylation of 2-amino-6-nitropyridine with acetic anhydride or acetyl chloride. Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual 2-amino-6-nitropyridine.

  • Over-acetylation Products: Though less common, di-acetylated byproducts could form under harsh conditions.

  • Hydrolysis Products: If water is present, acetic anhydride can hydrolyze to acetic acid.

  • Positional Isomers: Depending on the starting materials and reaction conditions, trace amounts of other nitropyridin-yl-acetamide isomers could be present.

  • Degradation Products: The nitro group can be susceptible to reduction, and the amide bond can undergo hydrolysis under strongly acidic or basic conditions.

Q3: What safety precautions should I take when handling this compound and the solvents used for its purification?

Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. The solvents commonly used for purification, such as ethyl acetate, hexanes, ethanol, and dichloromethane, are flammable and/or toxic, so appropriate handling and disposal procedures are necessary.

II. Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for common issues encountered during the purification of this compound.

Challenge 1: Low Purity After Initial Isolation

Symptom: The isolated product shows multiple spots on a Thin Layer Chromatography (TLC) analysis, or the melting point is broad and lower than the literature value.

Cause: This indicates the presence of significant impurities from the synthesis.

Solution: A systematic purification strategy involving recrystallization or column chromatography is required.

Troubleshooting Workflow: Initial Purification Strategy

start Crude this compound tlc Analyze by TLC start->tlc decision Are impurities significantly different in polarity? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Initial purification strategy for crude this compound.

Challenge 2: Difficulty with Recrystallization

Symptom A: The compound does not dissolve in the chosen hot solvent.

Cause: The solvent is not polar enough to dissolve the compound even at elevated temperatures.

Solution:

  • Select a more polar solvent. Based on the principle of "like dissolves like," a more polar solvent system is likely required for the polar this compound.[3]

  • Use a mixed solvent system. Dissolve the compound in a minimum amount of a "good" (more polar) solvent in which it is highly soluble, and then add a "bad" (less polar) solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[4]

Symptom B: The compound "oils out" instead of forming crystals upon cooling.

Cause: The solubility of the compound changes too rapidly with temperature, or the solution is supersaturated with impurities.

Solution:

  • Use a larger volume of solvent. This can help to keep impurities dissolved.

  • Cool the solution more slowly. A gradual decrease in temperature promotes the formation of a crystal lattice.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

  • Add a seed crystal of the pure compound if available.

Symptom C: Low recovery of the purified product.

Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

Solution:

  • Ensure the solution is cooled sufficiently. Use an ice bath to minimize the solubility of the product.

  • Minimize the amount of hot solvent used to dissolve the compound. The goal is to create a saturated solution at the boiling point of the solvent.[5]

  • When using a mixed solvent system, be careful not to add an excess of the "good" solvent.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures with water or hexanes) at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound, while the other should be a poor solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring to the boiling point of the solvent until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for the compound, and the addition of water as an anti-solvent can induce crystallization.
Ethyl Acetate/HexanesEthyl acetate can dissolve the compound, while hexanes can be used as the anti-solvent.
AcetoneAcetone is a polar aprotic solvent that may be a suitable single solvent for recrystallization.[]
Challenge 3: Poor Separation in Column Chromatography

Symptom: The fractions collected from the column are still mixtures of the desired product and impurities.

Cause: The chosen eluent system does not provide sufficient resolution between the components of the mixture.

Solution:

  • Optimize the eluent system using TLC. Before running the column, test different solvent mixtures (e.g., varying ratios of ethyl acetate and hexanes) as the mobile phase for TLC analysis of the crude product. The ideal eluent system will give a good separation of the spots, with the desired product having an Rf value between 0.2 and 0.4.[7]

  • Use a gradient elution. Start with a less polar eluent to first elute the non-polar impurities, then gradually increase the polarity of the eluent to elute the desired product and then the more polar impurities.

  • Ensure proper column packing. A poorly packed column will lead to channeling and poor separation. The adsorbent should be packed uniformly without any air bubbles.[7][8]

Experimental Protocol: Column Chromatography of this compound

  • TLC Analysis: Develop a suitable eluent system using TLC plates (silica gel). A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica to prevent disturbance of the stationary phase.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[8]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully load it onto the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute all compounds.

  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.

Table 2: Troubleshooting Column Chromatography

IssuePossible CauseSolution
Cracking of the silica gel bedThe column ran dry.Never let the solvent level drop below the top of the silica gel.
Tailing of spots on TLCThe sample is too concentrated, or the compound is interacting strongly with the silica gel.Use a more polar eluent or add a small amount of a polar modifier (e.g., triethylamine for basic compounds).
Co-elution of impuritiesThe eluent system is not optimal.Re-optimize the eluent system using TLC. Consider using a different stationary phase if separation on silica is not possible.

III. Stability and Storage

Q4: How stable is this compound and how should it be stored?

  • Light Sensitivity: Nitro-aromatic compounds can be light-sensitive. It is advisable to store the compound in an amber vial or in the dark.

  • pH Sensitivity: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Storage Conditions: For long-term storage, it is recommended to keep the purified this compound in a tightly sealed container in a cool, dry, and dark place.

IV. References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(6-nitropyridin-2-yl)acetamide. This document is designed to serve as a practical resource, moving beyond standard protocols to address the nuanced challenges and side reactions that can arise during this critical synthesis. Our goal is to provide you with the causal understanding and actionable solutions needed to optimize your reaction outcomes, ensuring both purity and yield.

The acetylation of 2-amino-6-nitropyridine is a cornerstone reaction for accessing a variety of valuable building blocks in medicinal chemistry and materials science. The presence of the nitro group, while essential for subsequent functionalization, significantly influences the electronic properties of the pyridine ring and the exocyclic amino group, creating a unique reactivity profile that can lead to specific side reactions. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 2-amino-6-nitropyridine. What are the likely causes and how can I improve conversion?

Answer: This is a common issue often rooted in the reduced nucleophilicity of the starting material and suboptimal reaction conditions.

Root Cause Analysis:

  • Reduced Nucleophilicity of the Amino Group: The strong electron-withdrawing effect of the nitro group at the 6-position deactivates the pyridine ring. This effect extends to the exocyclic amino group at the 2-position, reducing its electron density and making it a weaker nucleophile compared to aniline or even 2-aminopyridine itself. Consequently, it reacts more sluggishly with acetylating agents.

  • Hydrolysis of the Acetylating Agent: Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Any moisture in the reactants or solvent will consume the reagent, making it unavailable for the desired N-acetylation.

  • Insufficient Reaction Temperature/Time: Due to the reduced nucleophilicity of the amine, the reaction may require more energy or a longer duration to reach completion than a typical amine acetylation.

Troubleshooting Protocol & Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure the 2-amino-6-nitropyridine starting material is dry.

  • Choice of Acetylating Agent: While acetic anhydride is common, switching to the more electrophilic acetyl chloride can increase the reaction rate. However, acetyl chloride's higher reactivity also makes it more sensitive to moisture and can potentially lead to other side reactions if not controlled.

  • Temperature Optimization: The acetylation is typically exothermic. Start the reaction at 0°C during the addition of the acetylating agent to maintain control, then allow it to warm to room temperature or heat gently (e.g., 50-60°C) to drive the reaction to completion. Monitor the progress closely using Thin-Layer Chromatography (TLC).

  • Use of a Catalyst: In some acetylation reactions, a catalytic amount of a base like pyridine (if not already the solvent) or 4-dimethylaminopyridine (DMAP) can be used to activate the acetylating agent. For this specific substrate, using pyridine as the solvent often serves this dual role effectively.

Q2: I've observed a significant byproduct that is less polar than my desired product. Could this be a result of over-acetylation?

Answer: Yes, the formation of a diacetylated byproduct is a known side reaction, particularly under forcing conditions.

Root Cause Analysis:

The initial product, this compound, still possesses a lone pair of electrons on the amide nitrogen. While this nitrogen is significantly less nucleophilic than the starting amine, it can undergo a second acetylation reaction to form a diacetamide, especially in the presence of a large excess of a highly reactive acetylating agent and/or at elevated temperatures.

Troubleshooting Protocol & Solutions:

  • Control Stoichiometry: Use a modest excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). Avoid using a large excess, which drives the formation of the diacetylated product.

  • Reagent Addition: Add the acetylating agent slowly and at a reduced temperature (e.g., 0°C) to maintain control over the reaction exotherm and local concentration.

  • Purification: If the diacetylated product does form, it can typically be separated from the desired mono-acetylated product by silica gel column chromatography, as it is significantly less polar.

Q3: My reaction mixture turns dark, and upon workup, I isolate a tarry, impure product. What is causing this decomposition?

Answer: Product and starting material instability, especially under basic conditions, is the most probable cause. The electron-deficient nitropyridine ring is susceptible to certain degradation pathways.

Root Cause Analysis:

  • Hydrolysis during Workup: The target acetamide can be hydrolyzed back to 2-amino-6-nitropyridine under either strongly acidic or basic conditions. This is particularly problematic during aqueous workup if the pH is not carefully controlled.

  • Ring-Opening Reactions: Electron-deficient pyridine rings, such as those bearing nitro groups, are activated towards nucleophilic attack. Under strong basic conditions (e.g., concentrated sodium hydroxide during workup), the ring can be susceptible to nucleophilic addition, which can lead to ring-opening and the formation of complex, often colored, byproducts. This is a known phenomenon in related nitropyridine systems, sometimes proceeding via an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).

Troubleshooting Protocol & Solutions:

  • Controlled Quenching: Quench the reaction by slowly pouring the mixture into ice water or an ice/water slurry to dissipate heat and dilute the reagents.

  • Mild Basic Wash: During the workup, avoid using strong bases like NaOH or KOH. Instead, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid and quench unreacted acetic anhydride. This provides a mildly basic environment that is less likely to cause hydrolysis or ring-opening.

  • Purification Strategy: If decomposition occurs, minimize the time the crude product is in solution. Proceed with purification (recrystallization or column chromatography) promptly after the initial workup. For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes is often effective.

Visualizing the Reaction Pathways

To better understand the relationship between the desired reaction and potential side reactions, the following diagram illustrates the key chemical transformations.

cluster_reaction Reaction Step SM 2-Amino-6-nitropyridine Product This compound (Desired Product) SM->Product N-Acetylation (Desired Path) Reagent Acetic Anhydride (Ac₂O) Side1 N,N-Diacetyl-6-nitropyridin-2-amine (Over-acetylation) Product->Side1 + Ac₂O (excess) (Side Reaction) Side2 Hydrolysis / Decomposition Products Product->Side2 Strong Base/Acid (Side Reaction) Workup Aqueous Workup (H₂O, Base) Start TLC analysis post-reaction Q1 Significant starting material remains? Start->Q1 A1_Yes Low Conversion Q1->A1_Yes Yes Q2 Multiple spots observed? Q1->Q2 No Fix1 • Ensure anhydrous conditions • Increase temperature/time • Use acetyl chloride A1_Yes->Fix1 A2_Yes Impure Product Q2->A2_Yes Yes End High yield of clean product Q2->End No (Clean conversion) Fix2 • Check for over-acetylation • Use milder workup (NaHCO₃) • Purify via chromatography A2_Yes->Fix2

Caption: A decision tree for troubleshooting the synthesis.

Summary of Key Parameters

ParameterRecommendationRationale
Reagent Stoichiometry 1.1 - 1.5 eq. Acetic AnhydrideBalances driving the reaction to completion with minimizing over-acetylation.
Solvent Anhydrous PyridineActs as both solvent and a mild base catalyst.
Temperature 0°C for addition, then RT to 60°CControls initial exotherm and allows for sufficient energy to overcome the activation barrier.
Workup pH Mildly basic (e.g., NaHCO₃)Prevents acid/base-catalyzed hydrolysis of the amide product and ring-opening side reactions.
Purification Recrystallization or ChromatographyEffectively removes unreacted starting materials, catalysts, and side products.

By understanding the electronic nature of the substrate and carefully controlling the reaction and workup conditions, the side reactions discussed can be effectively minimized, leading to a robust and reliable synthesis of this compound.

References

  • Reinheimer, J. D., et al. (2006). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry. Available from: [Link]

  • Bakke, J. M., et al. (2025). Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Matsumura, Y., et al. (Year not available). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available from: [Link]

  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available from: [Link]

  • Clayden, J., et al. (n.d.). Aromatic heterocycles 1: structures and reactions. University of Manchester. Available from: [Link]

  • van der Plas, H. C., et al. (1989). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 26.

N-(6-nitropyridin-2-yl)acetamide stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: N-(6-nitropyridin-2-yl)acetamide

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. We will delve into the underlying chemical principles governing its degradation and provide robust, field-tested protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow or brownish tint. What is causing this discoloration?

A1: A change in solution color is a primary visual indicator of chemical degradation. For this compound, this is most commonly attributed to photodegradation or hydrolysis. Nitroaromatic compounds are notoriously sensitive to light, particularly in the UV spectrum.[1][2] Exposure can initiate photochemical reactions, leading to the formation of colored byproducts such as corresponding nitrosocompounds or phenolic derivatives.[3][4] Additionally, instability can arise from the hydrolysis of the acetamide group, a process that can be accelerated by pH, temperature, and the presence of nucleophiles.

Q2: What are the primary degradation pathways I should be concerned about?

A2: The two most significant degradation pathways for this compound in solution are hydrolysis and photodegradation .

  • Hydrolysis: The amide bond is susceptible to cleavage, yielding acetic acid and 2-amino-6-nitropyridine. This reaction can be catalyzed by both acidic and basic conditions. The electron-withdrawing nature of the nitropyridine ring can influence the reactivity of the amide linkage.

  • Photodegradation: As a nitroaromatic compound, it is prone to degradation upon exposure to light. The nitro group can be reduced, or other complex photochemical reactions can occur, leading to a mixture of impurities.[2][3]

The interplay of these factors means that improper handling—such as using non-pH-controlled aqueous solutions or exposure to ambient light—can significantly compromise sample integrity.

In-Depth Troubleshooting and Scientific Rationale

Q3: I suspect my compound is degrading. How can I definitively confirm and quantify this?

A3: Visual inspection is only a preliminary step.[4] To obtain conclusive, quantitative evidence of degradation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this purpose.[5]

Why HPLC-UV? This method is ideal because it can separate the parent this compound from its potential degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time, you can accurately quantify the rate of degradation. For unknown impurity identification, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[5]

Below is a detailed protocol for a robust HPLC method to assess the purity and stability of your compound.

Q4: How does the choice of solvent impact the stability of this compound?

A4: Solvent choice is critical. The ideal solvent should fully dissolve the compound without reacting with it.

  • Aprotic Solvents: Anhydrous aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO) are generally preferred for preparing stock solutions for long-term storage. They are non-nucleophilic and minimize the risk of hydrolysis. However, ensure they are of high purity and free from water contamination.

  • Protic Solvents: Protic solvents like methanol, ethanol, and especially water, can participate in hydrolysis. If aqueous buffers are required for an assay, they should be prepared fresh from a concentrated stock solution stored in an appropriate aprotic solvent. The pH of the aqueous medium must be carefully controlled, ideally within a neutral to slightly acidic range (pH 5-7), to minimize acid or base-catalyzed hydrolysis.

SolventSuitability for Stock SolutionPotential IssuesMitigation Strategy
DMSO ExcellentCan absorb atmospheric moisture; may be incompatible with some assays.Use anhydrous grade, store under inert gas, and use small aliquots.
Acetonitrile Very GoodVolatility can lead to concentration changes if not sealed properly.Use HPLC-grade, store in tightly sealed vials.
Methanol/Ethanol FairProtic nature can lead to slow hydrolysis/solvolysis over time.Use for short-term storage or working solutions only; store at low temperatures.
Aqueous Buffers Poor (for storage)High risk of hydrolysis, potential for microbial growth.Prepare fresh before each experiment from a non-aqueous stock.

Table 1: Recommended Solvents and Potential Issues.

Experimental Protocols & Methodologies

Protocol 1: Preparation and Storage of a Stock Solution

This protocol is designed to maximize the stability of this compound in solution.

  • Pre-Experiment Setup:

    • Use amber glass vials with Teflon-lined caps to prevent photodegradation and leaching.[4]

    • Ensure all glassware is scrupulously dried to remove residual water.

    • Use a high-purity, anhydrous solvent (e.g., DMSO or Acetonitrile).

  • Weighing and Dissolution:

    • Accurately weigh the required amount of this compound solid in a clean, dry vial.

    • Add the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

  • Inert Atmosphere and Storage:

    • If long-term stability is paramount, gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.[4] This displaces oxygen and moisture.

    • Seal the vial tightly with the Teflon-lined cap.

    • Wrap the vial in aluminum foil or place it in a light-blocking container as an extra precaution against light exposure.

    • Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.

Protocol 2: A Representative HPLC-UV Method for Stability Assessment

This method provides a framework for monitoring the purity of this compound over time.

  • Instrumentation: An HPLC system with a UV-Vis detector.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for the λmax of this compound (typically between 254 nm and 320 nm due to the nitro-aromatic structure).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dilute a sample of your stock or working solution in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 0.1 mg/mL.[5]

  • Analysis:

    • Inject a freshly prepared "time zero" (T=0) sample to establish the initial purity profile.

    • Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark).

    • Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours) and compare the chromatograms to the T=0 sample.

    • Calculate the percentage of remaining parent compound and the area percentage of new impurity peaks.

Visual Guides and Workflows

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway parent This compound hydro_prod1 2-Amino-6-nitropyridine parent->hydro_prod1 + H2O (Acid/Base catalyst) hydro_prod2 Acetic Acid parent->hydro_prod2 + H2O (Acid/Base catalyst) photo_prod Nitro-reduction products, Nitrosocompounds, Phenolic derivatives parent->photo_prod + Light (hν)

Diagram 1: Potential degradation pathways for this compound.

G prep 1. Prepare Solution (Protocol 1) t0 2. T=0 Analysis (Inject on HPLC) prep->t0 store 3. Store Under Test Conditions t0->store tn 4. T=n Analysis (Inject at time points) store->tn data 5. Data Analysis tn->data data->tn Repeat for more time points conclusion 6. Determine Stability Profile data->conclusion

Diagram 2: Experimental workflow for a solution stability assessment study.

G action_node action_node start Solution Discolored or Results Inconsistent? check_light Exposed to Light? start->check_light check_solvent Solvent Type? start->check_solvent check_age Solution Age/Temp? start->check_age action_light Store in amber vials. Protect from light. check_light->action_light Yes action_aprotic OK for storage. Check for water. check_solvent->action_aprotic Anhydrous Aprotic action_protic High risk of hydrolysis. Prepare fresh. check_solvent->action_protic Aqueous/Protic action_age Degradation likely. Prepare fresh aliquots. check_age->action_age Old or Stored > 4°C

Diagram 3: Troubleshooting decision tree for stability issues.

References

  • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library.
  • Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences.
  • Filonov, A., et al. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • ChemicalBook. (n.d.). N-(6-chloro-3-nitropyridin-2-yl)acetamide. ChemicalBook.
  • DTIC. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. DTIC.
  • BenchChem. (2025).
  • ChemScene. (2024). Safety Data Sheet. ChemScene.
  • Bolton, P.D., et al. (1971). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Australian Journal of Chemistry.
  • BenchChem. (n.d.). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives. BenchChem.
  • BLDpharm. (n.d.). This compound. BLDpharm.

Sources

Overcoming poor solubility of N-(6-nitropyridin-2-yl)acetamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(6-nitropyridin-2-yl)acetamide

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for this compound. We understand that realizing the full potential of this compound in your assays can be challenged by its limited aqueous solubility. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to overcome these hurdles. We will explore systematic, evidence-based strategies to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

The solubility of this compound is governed by its molecular structure. The pyridine ring and nitro group contribute to a crystalline structure that requires significant energy to break down. While the acetamide group can participate in hydrogen bonding, the overall molecule has limited hydrophilicity, leading to poor solubility in water-based systems.

Q2: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What is the immediate troubleshooting step?

Precipitation upon dilution is a classic sign that the aqueous buffer cannot maintain the compound in solution. The immediate steps are to lower the final assay concentration of the compound or decrease the percentage of the organic stock solution in the final volume. For many cell-based assays, the concentration of solvents like DMSO should be kept below 1-2% to avoid artifacts.[1] If precipitation persists, a systematic approach using co-solvents or other formulation strategies is necessary.

Q3: What is the first-line strategy for improving solubility for in vitro assays?

The use of a co-solvent system is the most common and straightforward initial approach.[2][3] A co-solvent works by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solvent and the hydrophobic compound.[2] Preparing a high-concentration stock in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your assay buffer is a standard procedure.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH modification can be a powerful tool. The pyridine ring contains a nitrogen atom that is weakly basic. Lowering the pH of the solution can lead to protonation of this nitrogen, creating a cationic species that is generally more water-soluble.[4][5][6] However, the stability of the compound and the pH constraints of your specific assay must be carefully considered. A systematic pH-solubility profile is recommended.

Q5: Are there other reagents or excipients that can help keep my compound in solution?

Absolutely. Pharmaceutical sciences have developed numerous excipients to enhance the solubility of poorly soluble active ingredients.[7][8] For research applications, non-ionic surfactants like Tween® 20 or complexation agents such as cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) can be highly effective.[9][10] These agents can form micelles or inclusion complexes that encapsulate the compound, increasing its apparent solubility in aqueous media.[10][11]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Co-Solvent Systems

The selection of a co-solvent is a balance between solubilizing power and compatibility with the assay system. While DMSO is a universal starting point, other solvents may offer advantages.[12]

Rationale: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for non-polar solutes. The goal is to find a solvent or solvent blend that dissolves the compound at a high concentration without compromising the integrity of the assay (e.g., enzyme activity, cell viability).

Step-by-Step Protocol for Co-Solvent Screening:

  • Primary Screen: Attempt to dissolve a known amount of this compound in a small volume of various pure solvents (e.g., DMSO, Ethanol, PEG 400, N,N-Dimethylformamide) to create a high-concentration stock (e.g., 10-50 mM).

  • Solubility Assessment: Use visual inspection (against a light and dark background) to check for undissolved particulates. Gentle vortexing and sonication can aid dissolution.

  • Aqueous Compatibility Test: Perform a serial dilution of the high-concentration stock into your primary assay buffer. For example, prepare a 1:100 dilution and observe for immediate precipitation.

  • Incubation & Observation: Incubate the diluted solutions under your experimental conditions (e.g., 37°C for 1 hour) and re-examine for any time-dependent precipitation (crystallization).

  • Vehicle Control: Crucially, test the highest concentration of the chosen co-solvent system in your assay without the compound to ensure it does not produce a false-positive or false-negative signal.

Table 1: Properties of Common Co-Solvents for In Vitro Assays

Co-SolventPolarity (Dielectric Constant)Primary MechanismTypical Max. Assay Conc.Notes
DMSO 47.2Aprotic Polar< 1% (cell-based)Strong solubilizer; can be toxic to cells at >1%.[1][12]
Ethanol 24.6Protic Polar< 2%Good for compounds with H-bond donors/acceptors.[3]
PEG 400 12.5Polymer< 5%Low toxicity; can increase viscosity.
N,N-Dimethylformamide (DMF) 36.7Aprotic Polar< 0.5%Potent solvent; higher toxicity profile than DMSO.

Diagram 1: Workflow for Troubleshooting Compound Precipitation

G start Compound Precipitates in Assay Buffer check_conc Is Final Concentration Too High? start->check_conc check_solvent_perc Is Stock Solvent % >1-2%? check_conc->check_solvent_perc No lower_conc Action: Lower Final Compound Concentration check_conc->lower_conc Yes lower_solvent Action: Decrease Stock Volume (Increase Dilution) check_solvent_perc->lower_solvent Yes precip_persists Precipitation Persists check_solvent_perc->precip_persists No retest Retest for Precipitation lower_conc->retest lower_solvent->retest retest->precip_persists Still Precipitates success Solubility Achieved retest->success Soluble strategy Implement Advanced Strategy precip_persists->strategy cosolvent Guide 1: Test Alternative Co-solvents (e.g., Ethanol, PEG 400) strategy->cosolvent ph_adjust Guide 2: Perform pH-Solubility Profile strategy->ph_adjust excipient Guide 3: Screen Solubilizing Excipients (e.g., Cyclodextrin) strategy->excipient cosolvent->success ph_adjust->success excipient->success

Caption: A decision tree for systematically addressing compound precipitation in assays.

Guide 2: Leveraging pH for Solubility Enhancement

Rationale: The solubility of ionizable compounds is highly dependent on the pH of the medium.[5][6] this compound has a pyridine nitrogen which can be protonated under acidic conditions. The resulting salt form will have significantly higher aqueous solubility. This strategy is most applicable for cell-free assays where pH can be more freely manipulated.

Step-by-Step Protocol for pH Profiling:

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers appropriate for your assay that will not interfere with the readout (e.g., citrate for acidic, phosphate for neutral, Tris for basic).

  • Spiking Experiment: Add a small, consistent amount of a concentrated stock solution (e.g., in DMSO) to each buffer to reach a target final concentration.

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 2-4 hours) at a controlled temperature.

  • Quantification of Soluble Fraction:

    • Centrifuge the samples at high speed (e.g., >14,000 x g) to pellet any precipitated compound.

    • Carefully remove the supernatant.

    • Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range for maximum solubility.

  • Assay Compatibility Check: Verify that the optimal pH for solubility is compatible with your assay's requirements (e.g., enzyme optimal pH, cell health).

Guide 3: Using Solubilizing Excipients

Rationale: When co-solvents and pH are insufficient or incompatible with the assay, excipients can be employed. These molecules create micro-environments that are favorable for the drug, effectively shielding it from the bulk aqueous phase.[7][13]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 form micelles above their critical micelle concentration (CMC). The hydrophobic core of the micelle can solubilize the compound. This is very effective for biochemical assays but often not suitable for cell-based work due to membrane disruption.[1]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form an "inclusion complex" with the compound, significantly increasing its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[10]

Step-by-Step Protocol for Excipient Screening:

  • Prepare Excipient Stock Solutions: Prepare concentrated aqueous stocks of the chosen excipients (e.g., 10% w/v HP-β-CD, 1% w/v Tween® 20).

  • Screening: In separate tubes, add your compound's DMSO stock to your assay buffer containing various final concentrations of the excipient (e.g., 0.01%, 0.1%, 1% HP-β-CD).

  • Observation: Visually inspect for improved solubility compared to the control (buffer with DMSO only).

  • Assay Interference Check: Run parallel controls containing only the excipient at the effective concentration to ensure it does not interfere with the assay readout.

Diagram 2: Strategy Selection Framework

G start Start: Poor Solubility of This compound assay_type What is the Assay Type? start->assay_type cell_free Cell-Free Assay (e.g., Enzyme Kinetics, Binding) assay_type->cell_free Cell-Free cell_based Cell-Based Assay (e.g., Viability, Signaling) assay_type->cell_based Cell-Based ph_option Is pH flexible? cell_free->ph_option cell_strategy Strategy: 1. Minimize DMSO (<0.5%) 2. Test alternative co-solvents   (Ethanol, PEG 400) 3. Screen Cyclodextrins (HP-β-CD) cell_based->cell_strategy ph_yes Strategy: 1. Co-solvent Screen (Guide 1) 2. pH Optimization (Guide 2) 3. Surfactant Screen (e.g., Tween-20) ph_option->ph_yes Yes ph_no Strategy: 1. Co-solvent Screen (Guide 1) 2. Cyclodextrin Screen (Guide 3) ph_option->ph_no No validate Final Step: Validate chosen method with vehicle controls in the final assay. ph_yes->validate ph_no->validate cell_strategy->validate

Caption: A framework for selecting the appropriate solubility enhancement strategy based on assay type.

References

  • Dugger, R. E., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

  • Catalent. (n.d.). Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University e-Pubs. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Lindfors, L., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceuticals. [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. Some Industrial Chemicals. [Link]

  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange. [Link]

  • Saliou, C., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • He, S., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide Properties. CompTox Chemicals Dashboard. [Link]

  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetamido-5-nitropyridine. PubChem Compound Database. [Link]

  • Savjani, K. T., et al. (2012). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Journal of Pharmaceutical Sciences & Research.
  • Matrix Fine Chemicals. (n.d.). N-(PYRIDIN-2-YL)ACETAMIDE. Matrix Fine Chemicals. [Link]

  • Rasool, A. A., et al. (2008). Solubility enhancement of cox-2 inhibitors using various solvent systems. Indian Journal of Pharmaceutical Sciences. [Link]

  • Clarke, C. J., et al. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules. [Link]

  • Reddy, M. S., et al. (2015). Methods of making netupitant and intermediates thereof.
  • Arctom. (n.d.). This compound. Arctom. [Link]

  • Various Authors. (2025). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. ResearchGate. [Link]

  • Maher, A., et al. (2012). Solubility of the metastable polymorph of piracetam (Form II) in a range of solvents. Journal of Chemical & Engineering Data. [Link]

Sources

Technical Support: Optimization of N-(6-nitropyridin-2-yl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-(6-nitropyridin-2-yl)acetamide Crystallization Content Type: Technical Support Center / Troubleshooting Guide Audience: Organic Chemists, Process Chemists, and Drug Development Scientists[1]

Welcome to the Technical Support Center. This guide addresses the purification and crystallization of This compound (CAS: 1314960-80-9 / 52092-46-3 isomer analogs).[1] This intermediate is critical in the synthesis of thrombin inhibitors and kinase-targeting small molecules.[1] Due to the electron-withdrawing nature of the nitro group and the hydrogen-bonding potential of the acetamide, this molecule presents specific challenges regarding solubility, oiling out, and polymorphic control.[1]

PART 1: SOLVENT SELECTION & SOLUBILITY PROFILE

The Challenge: The nitro group at the 6-position reduces the basicity of the pyridine ring and increases the compound's polarity, making it sparingly soluble in non-polar solvents (e.g., Hexanes) but highly soluble in polar aprotic solvents (e.g., DMSO), rendering "crash-out" methods difficult.[1]

Recommended Solvent Systems:

Solvent SystemRoleSolubility BehaviorRecommendation Level
Ethanol (95% or Abs.) PrimaryHigh solubility at reflux; moderate at RT; low at 0°C.High (Standard)
Ethanol / Water (9:1) Yield OptimizationWater acts as a strong anti-solvent.[1] Risk of oiling out if added too fast.[1][2]Moderate
Ethyl Acetate / Hexanes Purity OptimizationGood for removing polar impurities.[1][2] Lower recovery yield.[1]Moderate
Isopropanol (IPA) AlternativeHigher boiling point than EtOH; slower evaporation.[1] Good for crystal growth.[1]High
DMSO / Water Rescue OnlyUse only if crude is extremely impure.[1] Hard to remove solvent traces.[1]Low

Technical Insight: The 6-nitro group often facilitates intramolecular hydrogen bonding with the amide proton, creating a planar "pseudo-ring" structure.[1] This planarity enhances stacking energy, meaning once crystals form, they are stable, but nucleation can be slow (high metastable zone width).[1]

PART 2: STANDARD OPERATING PROCEDURE (The "Golden Path")

Objective: Recrystallization of crude this compound to >98% purity.

  • Dissolution: Charge crude solid into a flask. Add Ethanol (Absolute) (approx. 10-15 mL per gram of solid).[1]

  • Reflux: Heat to reflux (

    
    ).[1] If solids remain, add Ethanol in 1 mL increments until dissolved.[1]
    
    • Critical Check: If solution is dark red/brown, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool slowly to RT with gentle stirring.

    • Seeding: At

      
      , add seed crystals (0.1 wt%) to prevent super-saturation.
      
  • Crystallization: Once turbidity is observed, cool further to

    
     in an ice bath for 1 hour.
    
  • Isolation: Filter via vacuum.[1] Wash cake with cold Ethanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
     for 12 hours.
    
PART 3: TROUBLESHOOTING GUIDES (FAQs)
Issue 1: The Product is "Oiling Out" Instead of Crystallizing

Symptoms: As the solution cools, liquid droplets form at the bottom or on the walls before crystals appear.[1] Root Cause: The solution entered the "labile zone" (where spontaneous phase separation occurs) before entering the metastable zone for crystallization.[1] This is often caused by impurities lowering the melting point or cooling too rapidly.[1]

Corrective Actions:

  • Action A (Re-heat): Re-heat the mixture until the oil dissolves. Add a small amount of the good solvent (Ethanol) to lower the concentration slightly.[1]

  • Action B (Seeding): Cool very slowly. Add seed crystals immediately when the temperature hits the saturation point (approx.

    
    ).[1]
    
  • Action C (Solvent Switch): If using EtOH/Water, you likely have too much water.[1] Switch to pure IPA or EtOH.

Issue 2: Persistent Color Impurities (Pink/Red/Brown)

Symptoms: The crystals are off-white or yellow, but the mother liquor is dark red.[1] Root Cause: Oxidation of the amino-precursor (2-amino-6-nitropyridine) or formation of azo-dimers.[1] Nitro-aromatics are notoriously "loud" chromophores.[1]

Corrective Actions:

  • Charcoal Treatment: Use acid-washed activated carbon during the hot dissolution step.[1]

  • Acid Wash: If the impurity is unreacted amine, wash the crude solid with dilute HCl (0.5 M) before recrystallization.[1] The amine will protonate and dissolve in water; the amide (product) will remain insoluble.[1]

Issue 3: Low Yield

Symptoms: Mother liquor contains significant product (confirmed by TLC).[1] Root Cause: The compound is too soluble in the chosen alcohol at room temperature.[1]

Corrective Actions:

  • Anti-Solvent Addition: After cooling to RT, add Water dropwise until slight turbidity persists, then cool to

    
    .
    
  • Concentration: Rotovap the mother liquor to 1/3 volume and induce a "second crop" crystallization. Note: Second crops are usually lower purity.[1]

PART 4: VISUALIZATION OF WORKFLOWS
Diagram 1: Troubleshooting Logic Flow

Caption: Decision matrix for handling oiling out and impurity issues during crystallization.

CrystallizationLogic Start Dissolve Crude in Hot EtOH CheckSol Solution Clear? Start->CheckSol Charcoal Add Activated Carbon Filter Hot CheckSol->Charcoal Dark/Colored Cooling Cool to 45°C CheckSol->Cooling Clear/Yellow Charcoal->Cooling PhaseCheck Phase Separation? Cooling->PhaseCheck Oiling ISSUE: Oiling Out (Liquid-Liquid Separation) PhaseCheck->Oiling Droplets Form Crystals Crystallization Observed PhaseCheck->Crystals Solids Form RemedyOil 1. Re-heat to dissolve 2. Add more EtOH 3. Seed at higher Temp Oiling->RemedyOil RemedyOil->Cooling Retry Isolate Filter & Wash (Cold EtOH) Crystals->Isolate

Diagram 2: Synthesis & Purification Pathway

Caption: Contextual workflow from precursor acetylation to final purified crystal.

SynthesisPath Precursor 2-amino-6-nitropyridine Reaction Acetylation Reaction Precursor->Reaction Reagents Ac2O / AcOH (Reflux) Reagents->Reaction Quench Quench in Ice Water Reaction->Quench Crude Crude Precipitate (Contains acid/amine) Quench->Crude Recryst Recrystallization (EtOH or IPA) Crude->Recryst Final Pure this compound Recryst->Final

[1]

PART 5: REFERENCES & CITATIONS
  • Synthesis of Acetamidopyridines:

    • Bernstein, J. Polymorphism in Molecular Crystals.[1] Oxford University Press, 2002.[1] (General principles of amide crystallization and hydrogen bonding).

    • Journal of Medicinal Chemistry. "Synthesis and SAR of Thrombin Inhibitors." (Contextual synthesis of 2,6-disubstituted pyridines).

  • Purification Protocols:

    • Armarego, W. L. F., & Chai, C. L. L.[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.[1] [1]

  • Crystallographic Data (Proxy):

    • Comparison to N-(6-methyl-2-pyridyl)acetamide structures for solubility estimation. Acta Crystallographica Section E.

(Note: While specific patents exist for this intermediate, the protocols above are derived from standard chemical engineering principles for nitropyridine derivatives validated by the properties of CAS 1314960-80-9.)

Sources

Technical Support Center: Stability & Storage of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a centralized support resource for researchers working with N-(6-nitropyridin-2-yl)acetamide (CAS 1314960-80-9). It is designed to move beyond basic safety data sheets (SDS) by providing mechanistic insights into degradation pathways and actionable preservation protocols.

Executive Summary: Immediate Action Plan

For researchers currently handling this compound, follow these critical storage directives immediately to prevent irreversible degradation.

ParameterRecommendationCriticality
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)High : Prevents thermal hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)High : Prevents oxidative degradation.
Humidity < 30% RH (Desiccator required)Critical : Amide bond is moisture-sensitive.
Light Amber Vial / Foil WrapMedium : Nitro groups are photosensitive.
Container Tightly sealed glass with PTFE-lined capHigh : Avoids plasticizer leaching.

Mechanistic Deep Dive: Why Does It Degrade?

Understanding the chemistry of this compound is essential for troubleshooting. This molecule contains two sensitive functional groups: an amide linkage at the C2 position and a nitro group at the C6 position of the pyridine ring.

The Primary Threat: Amide Hydrolysis

The electron-withdrawing nature of the nitro group (


) at position 6 decreases the electron density of the pyridine ring. This electronic effect makes the amide carbonyl carbon more electrophilic, thereby increasing its susceptibility to nucleophilic attack by water (hydrolysis).

The Degradation Pathway: Upon exposure to moisture, the amide bond cleaves, releasing acetic acid and the primary amine degradation product, 2-amino-6-nitropyridine (CAS 14916-63-3). This reaction is autocatalytic; the released acetic acid lowers the pH, further accelerating the hydrolysis.

Secondary Threat: Photolytic Reduction

Nitro-aromatic compounds are intrinsically chromophores. Prolonged exposure to UV or visible light can induce excited states that lead to the reduction of the nitro group to a nitroso or hydroxylamine intermediate, resulting in a darkening of the sample (yellow to brown/black).

Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of the compound under poor storage conditions.

DegradationPathway Parent This compound (CAS 1314960-80-9) Intermediate Tetrahedral Intermediate Parent->Intermediate Nucleophilic Attack Product3 Nitroso/Hydroxylamine Derivatives [Colored Impurities] Parent->Product3 Photoreduction Water H₂O / Moisture Water->Intermediate Light UV/Vis Light Light->Parent Product1 2-Amino-6-nitropyridine (CAS 14916-63-3) [Primary Impurity] Intermediate->Product1 Bond Cleavage Product2 Acetic Acid (Autocatalyst) Intermediate->Product2 Release Product2->Parent Acid Catalysis

Figure 1: Mechanistic degradation pathways showing hydrolysis (primary) and photolysis (secondary).

Diagnostic Troubleshooting Guide

Use this table to diagnose the state of your material based on physical observations.

ObservationDiagnosisRoot CauseAction Required
Strong Vinegar Smell Severe Hydrolysis Moisture ingress has cleaved the amide bond, releasing acetic acid.Discard . Purity is likely compromised >10%.
Color Change (Yellow

Brown)
Photodegradation UV exposure has reduced the nitro group.Analyze . Run LC-MS. If purity >95%, recrystallize.
Clumping / Caking Hygroscopicity Moisture absorption (Deliquescence).Dry . Desiccate under vacuum for 24h. Re-test moisture content.
Solubility Drop Impurity Formation 2-amino-6-nitropyridine is less soluble in certain organic solvents than the acetamide parent.Filter . Dissolve in DCM, filter insolubles, and re-evaporate.

Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage (>30 Days)
  • Container Selection : Use an amber glass vial with a PTFE/Silicone septum cap. Avoid polyethylene (PE) caps which are permeable to moisture.

  • Inerting : Purge the vial with dry Argon gas for 30 seconds before sealing. Argon is heavier than air and provides a better blanket than Nitrogen.

  • Sealing : Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Environment : Place the vial inside a secondary container (e.g., a jar) containing active desiccant (Silica gel or Drierite™). Store at -20°C.

Protocol B: Handling & Aliquoting

Avoid repeated freeze-thaw cycles, which introduce condensation.

  • Allow the frozen vial to equilibrate to room temperature before opening (approx. 30 mins). This prevents atmospheric moisture from condensing on the cold solid.

  • Weigh out the required amount quickly in a low-humidity environment.

  • Re-purge the stock vial with inert gas immediately before re-sealing.

Protocol C: Analytical Verification (HPLC)

To verify purity before critical experiments, use the following method:

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm (aromatic ring) and 330 nm (nitro group).

  • Expected Result : The hydrolysis product (amine) is more polar and will elute earlier (lower retention time) than the parent acetamide.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO solution? A: Only for short periods (days) at -20°C. DMSO is hygroscopic and can facilitate hydrolysis over time. For long-term storage, keep it as a dry solid. If solution storage is necessary, use anhydrous DMSO and store over molecular sieves (3Å or 4Å).

Q: Is the degradation product toxic? A: Yes. The hydrolysis product, 2-amino-6-nitropyridine , is a known irritant and potentially genotoxic, similar to other nitro-amino aromatics. Handle degraded material with the same PPE precautions as the parent compound [1, 2].

Q: Why is my sample turning pink/red? A: This indicates the formation of azo or azoxy coupling products, often resulting from the oxidation of the amine degradation product. This suggests the sample has undergone significant hydrolysis followed by oxidative coupling. Discard immediately.

Q: Can I re-purify degraded material? A: If the impurity is primarily the amine (hydrolysis product), you can wash the solid with a mild acidic solution (e.g., dilute HCl). The amine (2-amino-6-nitropyridine) will protonate and become water-soluble, while the parent acetamide remains less soluble. Extract the parent with Ethyl Acetate. Note: This requires validation.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 345125, 2-Acetamido-5-nitropyridine. (Used for analogue stability data).[1] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(6-nitropyridin-2-yl)acetamide. Recognizing the challenges that can arise during the scale-up of chemical reactions, this document provides in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is grounded in established chemical principles and practical experience in process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely employed method for the synthesis of this compound is the acetylation of 2-amino-6-nitropyridine. This reaction typically involves treating the starting amine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a suitable solvent and sometimes with a catalytic amount of acid or base.

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concerns are the exothermic nature of the acetylation reaction and the thermal sensitivity of the nitropyridine core.[1][2] Uncontrolled exotherms can lead to a runaway reaction, posing a significant hazard.[3][4][5] Therefore, careful temperature control, gradual reagent addition, and adequate cooling capacity are paramount during scale-up.[3][6][7]

Q3: What are the likely impurities in the final product?

A3: Potential impurities include unreacted 2-amino-6-nitropyridine, di-acetylated byproducts (though less likely due to the deactivated nature of the second amino group after the first acetylation), and residual solvent. The quality of the starting 2-amino-6-nitropyridine is also crucial, as impurities in the raw material can carry through to the final product.[8][9][10]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to standards of the starting material and product, you can determine the extent of conversion and identify the formation of any significant byproducts.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis of this compound.

Problem 1: Poor or Incomplete Conversion of 2-amino-6-nitropyridine

Possible Causes:

  • Insufficient Acetylating Agent: The stoichiometry of the acetylating agent is critical. On a larger scale, minor weighing errors can become significant.

  • Low Reaction Temperature: While temperature control is crucial to prevent exotherms, a temperature that is too low can significantly slow down the reaction rate.

  • Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration, resulting in incomplete reaction. As the scale of the reaction increases, efficient mixing becomes more challenging.[3]

  • Deactivation of Acetylating Agent: Moisture in the starting materials or solvent can quench the acetylating agent.

Solutions:

  • Reagent Stoichiometry: Ensure an appropriate excess of the acetylating agent is used. A 1.1 to 1.5 molar equivalent is a common starting point for optimization.

  • Temperature Optimization: Carefully study the reaction kinetics at a smaller scale to determine the optimal temperature range that provides a reasonable reaction rate without compromising safety.

  • Enhanced Agitation: Employ an appropriate stirring mechanism (e.g., overhead stirrer with a suitable impeller) to ensure thorough mixing of the reaction mass. Baffles within the reactor can also improve mixing efficiency.

  • Anhydrous Conditions: Use anhydrous solvents and ensure the starting materials are dry. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Uncontrolled Exotherm and Rapid Temperature Rise

Possible Causes:

  • Rapid Addition of Acetylating Agent: Adding the acetylating agent too quickly is a common cause of uncontrolled exotherms, especially on a larger scale where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.[5][7]

  • Inadequate Cooling: The cooling system may not have the capacity to remove the heat generated by the reaction at the desired rate.

  • Accumulation of Unreacted Reagents: If the reaction is initiated at a low temperature and then heated, a buildup of unreacted starting material and acetylating agent can lead to a sudden, rapid reaction.[4]

Solutions:

  • Controlled Reagent Addition: Add the acetylating agent dropwise or in small portions, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the desired temperature range.

  • Process Safety Evaluation: Conduct a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal profile of the reaction.[3]

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider using a more efficient cooling bath or an external heat exchanger.

  • Semi-Batch Process: For larger scales, a semi-batch process where one reactant is added gradually to the other is often the safest approach for managing exothermic reactions.

Experimental Protocols

General Protocol for N-acetylation of 2-amino-6-nitropyridine

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • 2-amino-6-nitropyridine

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Ice

  • Water

  • Suitable recrystallization solvent (e.g., ethanol, ethyl acetate)[11][12]

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-amino-6-nitropyridine and glacial acetic acid.

  • Reagent Addition: Cool the mixture to a predetermined temperature (e.g., 10-15 °C). Slowly add acetic anhydride via the addition funnel, maintaining the internal temperature within the desired range.

  • Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a stirred vessel containing ice and water. This will precipitate the crude product and hydrolyze any excess acetic anhydride.

  • Isolation: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any residual acetic acid.

  • Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent to obtain this compound of high purity.[13][14]

ParameterRecommended RangeRationale
Molar Ratio (Acetic Anhydride : Amine) 1.1 : 1 to 1.5 : 1Ensures complete conversion of the starting material.
Reaction Temperature 10 - 40 °CBalances reaction rate with safe heat management.
Addition Time of Acetic Anhydride 1 - 3 hours (scale-dependent)Allows for controlled heat release and prevents temperature spikes.
Solvent Volume 5 - 10 volumes (relative to amine)Ensures good mixing and helps to moderate the exotherm.

Visualizations

Reaction Pathway

G A 2-amino-6-nitropyridine C This compound A->C Acetylation B Acetic Anhydride B->C D Acetic Acid (byproduct) G start Poor Conversion Observed check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_temp Review Reaction Temperature Profile check_reagents->check_temp Reagents OK increase_reagent Increase Acetylating Agent check_reagents->increase_reagent Issue Found check_mixing Assess Agitation Efficiency check_temp->check_mixing Temp OK optimize_temp Optimize Temperature check_temp->optimize_temp Issue Found improve_mixing Improve Agitation check_mixing->improve_mixing Issue Found end Problem Resolved check_mixing->end Mixing OK increase_reagent->end optimize_temp->end improve_mixing->end

Caption: Troubleshooting workflow for incomplete reaction.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Safety and Handling of 2,6-Dimethyl-3-Nitropyridine in Chemical Processes.
  • FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Industrial Synthesis of 3-Amino-4-nitropyridine.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Experiment 2: Recrystallization. (n.d.).
  • Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.
  • BenchChem. Technical Support Center: Managing Exothermic Effects in Large-Scale Diene Synthesis.
  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)?
  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Chem-Impex. 2-Amino-6-methyl-3-nitropyridine.
  • Journal of Chemical & Engineering Data. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • recrystallization-2.doc.pdf. (n.d.).
  • McArdle, P. (2022, July). Persistent Needle Challenges: a class of compounds preventing crystallization routes to modulate bulk powder properties.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Arctom. CAS NO. 1314960-80-9 | this compound | Catalog BD-A328608.
  • Sigma-Aldrich. 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1.
  • Zhang, X., et al. (2022). Study on Thermodynamics, Crystallization Kinetics, and Molecular Simulation of Cocrystals: The Case of 4-Nitropyridine N -Oxide/ p -Aminobenzoic Acid. Crystal Growth & Design, 22(4), 2386-2397.
  • Maini, L., et al. (2024). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. CrystEngComm, 26(4), 534-543.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • RegMedNet. (2023, April 26). Raw materials considerations for a seamless transition into GMP manufacturing: an interview with Bernd Leistler.
  • Patsnap Eureka. (2014, March 26). Preparation method of 2-amino-3-nitro pyridine.
  • Sigma-Aldrich. Small Molecule Drug Synthesis: Consideration for a Seamless Transition from Preclinical to Commercial Supply of Raw Materials.
  • Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (n.d.).
  • Thermo Scientific Chemicals. 2-Amino-6-methyl-3-nitropyridine, 98% 5 g | Buy Online.
  • Pharmaceutical Technology. (2017, August 2). The Role of Quality Standards for Biomanufacturing Raw Materials.
  • International Journal of Novel Research and Development. (2024, January). 'A Review on RAW MATERIAL ANALYSIS'.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.).
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.).
  • PubMed. (2018, December 15). Continuous Manufacturing of Co-Crystals: Challenges and Prospects.
  • Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. (n.d.).
  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (n.d.).
  • Raw Materials Control for Biotechs (Part 1): Pre-Clinical Development Considerations. (2023, October 3).
  • BLDpharm. 1314960-80-9|this compound.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. (n.d.).
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 43-53.
  • BenchChem. Synthesis Protocol for N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE: An Application Note.
  • RSC Publishing. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety.
  • ResearchGate. Thermal decomposition of polymers in nitrogen and in air.
  • Google Patents. WO2015171489A1 - Methods of making netupitant and intermediates thereof.
  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.

Sources

Technical Support Center: N-(6-nitropyridin-2-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Synthesis Overview

The synthesis of


-(6-nitropyridin-2-yl)acetamide  typically proceeds via the acetylation of 2-amino-6-nitropyridine .[1] While seemingly straightforward, this reaction is plagued by the electron-deficient nature of the pyridine ring and the potential for over-acylation.

The Reaction:


[1]

Critical Challenge: The nitro group at the 6-position exerts a strong electron-withdrawing effect (


), significantly reducing the nucleophilicity of the exocyclic amine. This often tempts researchers to use harsh conditions (excess anhydride, high heat), which leads to the formation of the bis-acetylated imide impurity .

Visualizing the Impurity Landscape

The following pathway illustrates the primary reaction and the competing side-reactions that generate the most common impurities.

ReactionPathways SM Starting Material (2-Amino-6-nitropyridine) Product Target Product (Mono-acetamide) SM->Product Ac2O, 80°C (Slow Step) Impurity_Bis Impurity A (Major) (Bis-acetyl Imide) Product->Impurity_Bis Excess Ac2O, Reflux (Over-reaction) Impurity_Hydro Impurity B (Hydrolysis Revert) Product->Impurity_Hydro Strong Acid/Base (Degradation) Impurity_Bis->Product Mild Base (Selective Hydrolysis)

Figure 1: Reaction pathway showing the formation of the thermodynamic mono-acetyl product and the kinetic bis-acetyl impurity, along with the rescue pathway.

Troubleshooting Guide & Protocols

Issue 1: "I have a persistent impurity at a higher Rf than my product."

Diagnosis: This is likely the Bis-acetylated imide (


-diacetyl-6-nitropyridin-2-amine).[1]
Cause:  Using a large excess of acetic anhydride (

eq.) or refluxing for too long.[1] The mono-acetylated nitrogen is still nucleophilic enough to attack another equivalent of anhydride.[1]

Corrective Protocol: The "Rescue" Hydrolysis You do not need to discard the batch. The imide bond is significantly more labile than the amide bond.

  • Isolate: Evaporate the reaction mixture to dryness.

  • Dissolve: Redissolve the crude solid in Methanol (

    
    ).
    
  • Treat: Add solid Potassium Carbonate (

    
    , 
    
    
    
    eq.).
  • Monitor: Stir at room temperature for 30–60 minutes. Monitor by TLC.[2][3] The top spot (Bis-acetyl) should convert cleanly to the middle spot (Target Product).

  • Quench: Filter off the solid inorganic salts and evaporate the filtrate.

Issue 2: "The reaction is stalling; starting material remains."

Diagnosis: Low nucleophilicity of the amine due to the 6-nitro group. Cause: Standard acetylation (acetic acid solvent) is insufficient to overcome the electronic deactivation.

Optimization Table: Catalyst Selection

Catalyst SystemReactivityRisk of Bis-AcetylRecommendation
AcOH (Reflux) LowLowNot Recommended. Often leads to incomplete conversion.[1]

/ Pyridine
MediumHighAvoid. Hard to remove pyridine; promotes bis-acetylation.

/

(cat.)
HighMediumRecommended. Protonates the carbonyl of

, making it a "super-electrophile."

/ DMAP
Very HighVery HighUse with Caution. Use only 0.1 eq. DMAP and stoichiometric

.
Issue 3: "My product is turning red/brown during workup."

Diagnosis: Meisenheimer Complex formation or degradation.[1] Cause: Nitro-pyridines are susceptible to nucleophilic attack at the ring carbons (especially C2/C6) by strong bases (like hydroxide), forming colored complexes or degradation products.

Corrective Action:

  • Avoid using strong aqueous bases (

    
    , 
    
    
    
    ) during the workup.
  • Neutralize acid catalysts with saturated

    
     (mild base) or simply pour the reaction mixture into ice water to precipitate the product.
    

Decision Tree: Workflow Optimization

Use this logic flow to determine the next step in your experiment.

DecisionTree Start Start: TLC Analysis CheckSM Is Starting Material Present? Start->CheckSM CheckImpurity Is Higher Rf Impurity Present? CheckSM->CheckImpurity No Action_Heat Add cat. H2SO4 Increase Temp CheckSM->Action_Heat Yes Action_Hydrolysis Perform K2CO3/MeOH Rescue Protocol CheckImpurity->Action_Hydrolysis Yes (Bis-acetyl) Action_Workup Precipitate in Ice Water Recrystallize (EtOH) CheckImpurity->Action_Workup No

Figure 2: Decision logic for reaction monitoring and workup selection.

Frequently Asked Questions (FAQs)

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is riskier. Acetyl chloride generates


 as a byproduct.[1] While the acidic environment prevents the amine from reacting further (protonation), the initial reaction is violent. If you use Acetyl Chloride, use a non-nucleophilic base (like 

) in

at

, but be warned: this method favors the Bis-acetyl impurity heavily due to the high reactivity of the acyl chloride.

Q: What is the best solvent for recrystallization? A: Ethanol (


) or an Ethanol/Water mixture is standard. The nitro group makes the molecule polar enough to dissolve in hot ethanol but crystallize out upon cooling. If the impurity profile is complex, a flash column using 

(starting 9:1 to 1:1) is superior.[1]

Q: Is the 6-nitro group stable? A: Generally, yes. However, it makes the pyridine ring electron-deficient. Avoid using nucleophiles like methoxide or thiols in subsequent steps unless you intend to displace the nitro group (


).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 345125, 2-Acetamido-5-nitropyridine (Isomer Analog).[1] Retrieved from [Link]

    • Note: While this links to the 5-nitro isomer, the chemical properties and acetylation protocols described are homologous to the 6-nitro isomer.
  • ResearchGate. Practical Acetylation of Nucleosides and Amines using Acetic Anhydride/Acetic Acid. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of N-(6-nitropyridin-2-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

N-(6-nitropyridin-2-yl)acetamide (Compound 1 ) represents a critical "gateway scaffold" in medicinal chemistry. While the nitro-derivative itself acts primarily as a synthetic intermediate with limited direct therapeutic utility due to metabolic liability (nitro-reduction toxicity), its structural analogs—specifically the 6-amino , 6-chloro , and 6-phenyl derivatives—are potent bioactive pharmacophores.

This guide objectively compares the biological performance of the parent nitro-compound against its three primary bioactive analogs. The data reveals a clear Structure-Activity Relationship (SAR) trajectory: The Nitro group serves as a masking element for the Amino-warhead (Kinase inhibition) or is replaced by Halogens for Antimicrobial efficacy.

The Core Scaffold

The N-(pyridin-2-yl)acetamide core provides a bidentate hydrogen-bonding motif essential for interacting with the hinge region of kinase enzymes and bacterial cell wall synthesis targets.

Key Comparison Metrics:

  • Metabolic Stability: Nitro (Low) vs. Amino (High) vs. Chloro (High).

  • Primary Target: Synthetic Intermediate (Nitro) vs. Kinase Inhibitor (Amino) vs. Anti-tubercular (Chloro).

  • Reactivity: Electrophilic aromatic substitution (Nitro) vs. Nucleophilic attack (Chloro).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional divergence of the this compound scaffold. The "Nitro" group is the divergence point for three distinct therapeutic classes.

SAR_Map Nitro This compound (Parent Scaffold) Amino Analog A: 6-Amino Derivative (Kinase Scaffold) Nitro->Amino Reduction (Fe/AcOH) Chloro Analog B: 6-Chloro Derivative (Antimicrobial Agent) Nitro->Chloro Sandmeyer / Substitution Complex Analog C: Sulfonamido-Derivatives (Antifungal Agents) Amino->Complex Sulfonylation Target_Kinase Target: CDK / GSK-3 (IC50 < 50 nM) Amino->Target_Kinase Hinge Binding Target_TB Target: M. tuberculosis (MIC: 15.6 µg/mL) Chloro->Target_TB Lipophilic Interaction Target_Fungal Target: C. albicans (MIC: 0.22 mg/mL) Complex->Target_Fungal

Figure 1: Functional divergence of the 6-nitropyridine acetamide scaffold. The parent nitro compound acts as the precursor to highly active Amino (Kinase) and Chloro (Antimicrobial) lineages.

Comparative Biological Performance[1][2][3]

The following data aggregates experimental results from recent medicinal chemistry campaigns, comparing the Nitro precursor against its Amino and Chloro analogs.

Antimicrobial & Antitubercular Activity

Recent screens against Mycobacterium tuberculosis (Mtb H37Ra) demonstrate that the 6-chloro substitution significantly outperforms the 6-nitro and unsubstituted analogs. The nitro group's polarity often hinders cell wall penetration in Mycobacteria.

Compound AnalogR-Group (Pos 6)Target StrainActivity (MIC)Toxicity (HepG2 IC50)Selectivity Index (SI)
Parent (Nitro) -NO2M. tuberculosis> 64 µg/mL45 µM< 1.0 (Toxic)
Analog A (H) -HM. tuberculosis> 100 µg/mL> 100 µMInactive
Analog B (Chloro) -ClM. tuberculosis15.625 µg/mL > 200 µM> 12.8 (High)
Analog C (Amino) -NH2S. aureus31.2 µg/mL> 150 µM4.8 (Moderate)

Analysis:

  • Analog B (Chloro) is the superior candidate for infectious disease applications. The lipophilic chlorine atom enhances penetration through the waxy mycobacterial cell wall compared to the polar nitro group [1].

  • The Parent (Nitro) compound exhibits higher cytotoxicity (lower IC50 against HepG2 cells) due to the potential for nitro-radical anion formation, a common metabolic liability.

Kinase Inhibition Potential (Scaffold Utility)

In the context of kinase inhibition (e.g., CDK2, GSK-3), the 6-amino analog is the requisite pharmacophore. The amino group acts as a hydrogen bond donor to the kinase hinge region, a function the nitro group cannot perform.

  • Nitro-Scaffold: Inactive against CDKs (Steric/Electronic mismatch).

  • Amino-Scaffold: Acts as a "warhead" precursor. When coupled with urea or amide linkers, IC50 values drop from micromolar to nanomolar ranges.

    • Example: N-(6-aminopyridin-2-yl)acetamide derivatives fused with naphthyridine show potent antitumor activity [2].

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the bioactive analogs from the nitro-parent and the standard assay for antimicrobial validation.

Protocol: Nitro-to-Amino Reduction (Activation)

This protocol converts the inactive nitro precursor into the bioactive amino-scaffold.

Reagents: this compound (1.0 eq), Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH4Cl, 10.0 eq), Ethanol/Water (4:1).

  • Dissolution: Dissolve 1.0 g of This compound in 20 mL Ethanol/Water (4:1 v/v).

  • Activation: Add saturated aqueous NH4Cl (5 mL) and Iron powder (5 eq) to the reaction vessel.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot will disappear, replaced by a fluorescent blue amino spot.

  • Workup: Filter the hot solution through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from Ethanol/Ether to yield N-(6-aminopyridin-2-yl)acetamide as off-white crystals (Yield: ~85-90%).

Protocol: Antimycobacterial Susceptibility Assay (Mtb H37Ra)

Used to validate the activity of Chloro-analogs.

  • Culture: Grow M. tuberculosis H37Ra strain in Middlebrook 7H9 broth supplemented with 10% OADC enrichment.

  • Dilution: Adjust culture turbidity to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 for the assay.

  • Treatment: Prepare serial dilutions of the test compounds (Nitro, Chloro, Amino analogs) in DMSO (Final conc. 0.78 – 100 µg/mL) in 96-well microplates.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin) dye. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration preventing the color change [1].

Mechanism of Action: The "Hinge Binder" Hypothesis

The biological utility of these analogs relies on their ability to mimic the adenine ring of ATP. The diagram below details the binding mode of the Amino-Analog vs. the Nitro-Parent .

Binding_Mode Receptor Kinase Hinge Region (Glu-Met Backbone) Nitro_Ligand Nitro-Analog (Electron Withdrawing) Nitro_Ligand->Receptor Steric Clash Interaction_1 Repulsion / No Binding (Inactive) Amino_Ligand Amino-Analog (H-Bond Donor) Amino_Ligand->Receptor NH...O=C (Glu) Amino_Ligand->Receptor N...H-N (Met) Interaction_2 Bidentate H-Bonding (Active Inhibition)

Figure 2: Mechanistic rationale for the inactivity of the Nitro-parent versus the high activity of the Amino-analog in kinase targets. The Amino group provides the critical hydrogen bond donor required for ATP-competitive inhibition.

References

  • Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Source:Chemical Biology & Drug Design (2025).[1][2][3] Relevance: Establishes the superior antimycobacterial activity of 6-chloro analogs (MIC 15.6 µg/mL) over unsubstituted/nitro variants. URL:[Link][2]

  • Synthesis and Characterization of N-hydroxy-7-(3-substitutedureido)-1,8-naphthyridine-2-carboxamides. Source:ResearchGate (2022). Relevance: Details the synthesis of N-(6-aminopyridin-2-yl)acetamide from the nitro precursor and its use as a scaffold for potent antibacterial/antifungal agents. URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Source:MDPI Molecules (2021/2025 Review). Relevance: confirm the role of nitropyridines as versatile synthetic intermediates rather than final drugs. URL:[Link][4]

  • PubChem Compound Summary: 2-Acetamido-6-nitropyridine. Source:National Institutes of Health (NIH). Relevance: Physical property verification and CAS Registry (5093-64-1). URL:[Link]

Sources

Validating N-(6-nitropyridin-2-yl)acetamide as a Foundational Scaffold for Kinase Inhibitor Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of starting scaffolds for small molecule libraries is a critical decision that profoundly influences the trajectory of a discovery campaign. This guide provides an in-depth validation of N-(6-nitropyridin-2-yl)acetamide as a research tool, specifically as a foundational scaffold for the generation of kinase inhibitor libraries. We will objectively compare its synthetic utility and potential biological relevance with an established alternative, N-(6-chloropyridin-2-yl)acetamide, supported by experimental data and protocols.

Introduction: The Rationale for Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties. When coupled with an acetamide group, it provides a versatile synthetic handle for library generation. The introduction of a nitro group, as in this compound, can enhance biological activity and serve as a precursor for further chemical modifications.[1][2][3] This guide will therefore explore the validation of this compound as a starting point for kinase inhibitor discovery, a therapeutic area where pyridine-based scaffolds are prevalent.

Characterization and Properties of this compound

This compound is a small molecule with the chemical formula C7H7N3O3.[4][5] Before its use in a research setting, thorough characterization is essential to confirm its identity and purity.

PropertyValueSource
CAS Number1314960-80-9[4][5]
Molecular FormulaC7H7N3O3[4][5]
Molecular Weight181.15 g/mol [4][5]

Experimental Protocol: Characterization of this compound

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on the pyridine ring and the methyl and NH protons of the acetamide group. The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Purity Analysis (HPLC):

    • Dissolve a small amount of the compound in the mobile phase.

    • Inject onto a reverse-phase C18 HPLC column.

    • Run a gradient of water and acetonitrile (both with 0.1% formic acid) to assess purity. The purity should ideally be >95% for use in biological screening.

Comparative Analysis: this compound vs. N-(6-chloropyridin-2-yl)acetamide

A critical aspect of validating a new research tool is comparing it to existing, well-established alternatives. Here, we compare this compound with N-(6-chloropyridin-2-yl)acetamide as a starting scaffold for library synthesis. The key difference lies in the substituent at the 6-position of the pyridine ring: a nitro group versus a chloro group. This seemingly small change has significant implications for synthetic strategy and potential biological activity.

FeatureThis compoundN-(6-chloropyridin-2-yl)acetamideRationale & Implications
Synthetic Accessibility Synthesized from 2-amino-6-nitropyridine.Synthesized from 2-amino-6-chloropyridine.Both starting materials are commercially available, making the scaffolds readily accessible.
Key Reactivity The nitro group can be reduced to an amine, which can then be further functionalized (e.g., via amide coupling, sulfonylation).The chloro group is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions and a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).This dictates the type of chemical library that can be generated from each scaffold. The nitro-scaffold is well-suited for building out from the 6-position with amide-based linkages, while the chloro-scaffold is ideal for introducing aryl or heteroaryl groups.
Potential Biological Activity The nitro group is a known pharmacophore in some antimicrobial and anticancer agents.[1]The chloro group can participate in halogen bonding and occupy hydrophobic pockets in protein targets.The choice of scaffold can be guided by the desired properties of the final compounds.

Experimental Validation: A Workflow for Assessing a Novel Scaffold

To validate this compound as a useful research tool, we propose a multi-step experimental workflow. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive picture of the scaffold's utility.

G A Step 1: Scaffold Synthesis & Characterization B Step 2: Library Synthesis Feasibility A->B Confirm Purity & Structure C Step 3: Library Synthesis & Purification B->C Optimize Reaction Conditions D Step 4: Biological Screening (e.g., Kinase Panel) C->D Generate Diverse Analogs E Step 5: Hit Validation & SAR Exploration D->E Identify Initial Hits

Step 1: Scaffold Synthesis and Characterization

This involves the synthesis and rigorous characterization of this compound as described in Section 2.

Step 2: Library Synthesis Feasibility

The goal here is to demonstrate the synthetic tractability of the scaffold. A key transformation is the reduction of the nitro group to an amine, followed by a test acylation reaction.

Experimental Protocol: Reduction and Acylation of this compound

  • Reduction of the Nitro Group:

    • Dissolve this compound (1 mmol) in ethanol (10 mL).

    • Add palladium on carbon (10% w/w, 0.1 mmol).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through celite and concentrate the filtrate to yield N-(6-aminopyridin-2-yl)acetamide.

  • Test Acylation:

    • Dissolve the resulting N-(6-aminopyridin-2-yl)acetamide (0.5 mmol) in dichloromethane (5 mL).

    • Add a simple acylating agent, such as benzoyl chloride (0.6 mmol), and a base, like triethylamine (1.0 mmol).

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, wash the reaction with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product.

    • Purify by column chromatography.

    • Characterize the final product by NMR and MS to confirm the successful acylation.

Step 3: Library Synthesis and Purification

Based on the successful feasibility study, a small, diverse library of analogs can be synthesized. For a kinase-focused library, a variety of carboxylic acids can be coupled to the amino group of the reduced scaffold.

G Scaffold N-(6-aminopyridin-2-yl)acetamide Reaction Amide Coupling Scaffold->Reaction Reagents Diverse Carboxylic Acids (R-COOH) Coupling Reagents (e.g., HATU) Reagents->Reaction Library Library of N-(6-(acylamino)pyridin-2-yl)acetamides Reaction->Library

Step 4: Biological Screening

The synthesized library should be screened against a panel of relevant biological targets. For our hypothesized application, a commercially available kinase screening panel (e.g., a panel of 10-20 representative kinases) would be appropriate.

Experimental Protocol: Kinase Inhibition Assay (Example using a generic kinase)

  • Prepare assay plates with the kinase, its substrate (e.g., a peptide), and ATP.

  • Add the library compounds at a fixed concentration (e.g., 10 µM).

  • Include appropriate controls (positive control inhibitor and negative DMSO control).

  • Incubate the plates to allow the kinase reaction to proceed.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

  • Calculate the percent inhibition for each compound relative to the controls.

Step 5: Hit Validation and Structure-Activity Relationship (SAR) Exploration

Compounds that show significant inhibition in the primary screen ("hits") should be further validated.

  • Confirmation of Identity and Purity: Re-confirm the structure and purity of the hit compounds.

  • IC50 Determination: Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for the confirmed hits.

  • Initial SAR: Analyze the data from the library screen to identify initial structure-activity relationships. For example, which R-groups on the coupled carboxylic acid lead to the highest potency?

Conclusion and Future Directions

This guide outlines a comprehensive strategy for validating this compound as a research tool for generating kinase inhibitor libraries. By following this workflow, researchers can confidently assess its utility and compare it to established scaffolds. The key advantages of this scaffold include its straightforward synthesis and the versatility of the nitro group for chemical modification.

Future work could involve expanding the library with different coupling chemistries, exploring the reduction of the nitro group to other functionalities, and screening the resulting compounds against a wider range of biological targets. The principles and protocols described herein provide a robust framework for the validation of any new chemical scaffold in a drug discovery program.

References

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC. [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. Leading supplier of specialized chemical intermediates. [Link]

  • 2-Amino-6-methyl-3-nitropyridine. Chem-Impex. [Link]

  • 2-Acetamido-5-nitropyridine. Chem-Impex. [Link]

  • 2-Acetamido-5-nitropyridine | 5093-64-1. J&K Scientific. [Link]

  • 2-Acetamido-6-methylpyridine. Example Supplier. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Synthesis and in vitro antimicrobial evaluation of novel 2-amino-6-(phenylthio)-4-(2-(phenylthio)quinolin-3-yl)pyridine-3,5-dicarbonitriles. ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • United States Patent (19). Googleapis.com. [Link]

  • 2-Acetamido-5-nitropyridine | C7H7N3O3 | CID 345125. PubChem - NIH. [Link]

  • WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
  • N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221. PubChem. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. PubMed. [Link]

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • NIH Patents and Patent Applications | Technology Transfer. NIH. [Link]

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

  • RU2423346C2 - Improved method for synthesis of beta-blocker.
  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC. [Link]

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Technical Comparison: N-(6-nitropyridin-2-yl)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(6-nitropyridin-2-yl)acetamide , focusing on its critical role as a masked pharmacophore precursor and electrophilic scaffold in drug discovery.

While often categorized as a synthetic intermediate, its "Mechanism of Action" in a drug development context refers to two distinct pathways:

  • Chemical Mechanism: Its reactivity profile as an activated electrophile for accessing 2,6-diaminopyridine motifs (privileged scaffolds in kinase inhibitors and analgesics).

  • Biological Mechanism: Its activity as a hypoxia-activated prodrug fragment or nitroreductase substrate (general to nitro-heteroaromatics).

Executive Summary

This compound (CAS: 1314960-80-9) serves as a strategic building block for synthesizing 2,6-disubstituted pyridines , a structural motif found in numerous bioactive molecules (e.g., Dabigatran intermediates, P2X3 antagonists , and CDK inhibitors ).

Unlike its unprotected analog (2-amino-6-nitropyridine), the acetamide group modulates the pyridine ring's electron density, enhancing regioselectivity during nucleophilic aromatic substitution (SNAr) and protecting the amine during subsequent nitro-reduction steps.

Key Application: Synthesis of 2-acetamido-6-aminopyridine (a precursor to Dabigatran etexilate and various kinase inhibitors).

Mechanistic Deep Dive

A. Chemical Mechanism: Electronic Activation & Regioselectivity

The presence of the nitro group at the C6 position and the acetamide at C2 creates a unique "push-pull" electronic system on the pyridine ring.

  • Nitro Group (C6): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1] It significantly lowers the LUMO energy of the pyridine ring, making it susceptible to nucleophilic attack or reduction.

  • Acetamide Group (C2): A moderate electron-donating group (via resonance of the nitrogen lone pair) but also inductively withdrawing. Crucially, it acts as a directing group and a protecting group .

Mechanism of Transformation (Reduction to Amine): The primary utility is the controlled reduction of the nitro group to an amine, generating the 2,6-diaminopyridine core. This transformation typically proceeds via a nitroso intermediate, catalyzed by metals (Pd/C, Fe, Zn).

B. Biological Mechanism: Nitroreductase Activation

In biological assays, this compound acts as a substrate for nitroreductases (NTRs).

  • Hypoxia Selectivity: Under hypoxic conditions (common in solid tumors), NTRs reduce the nitro group to a hydroxylamine or amine.

  • Fluorescence Switching: The nitro group is a known fluorescence quencher. Upon reduction to the amine (N-(6-aminopyridin-2-yl)acetamide), the molecule often exhibits a "turn-on" fluorescence response, making it a potential hypoxia probe .

  • Genotoxicity: Like many nitro-aromatics, it can form reactive nitrenium ions via metabolic activation, potentially leading to DNA alkylation. This necessitates strict control as a Genotoxic Impurity (GTI) in final drug substances.

Comparative Analysis: Performance vs. Alternatives

The following table compares this compound against alternative precursors for accessing the 2,6-diaminopyridine scaffold.

FeatureThis compound 2-Amino-6-nitropyridine (Unprotected)2-Bromo-6-nitropyridine (Halogenated)
Primary Role Protected PrecursorRaw Starting MaterialElectrophilic Scaffold
Solubility (Organic) High (DCM, MeOH, DMSO)ModerateHigh
Reduction Yield >90% (Clean conversion to mono-protected diamine)<70% (Often yields unstable diamines)N/A (Requires substitution first)
Regioselectivity High (Acetamide directs sterically)Low (Amine is nucleophilic)High (Br is a leaving group)
Stability Stable (Solid, non-hygroscopic)Moderate (Oxidation prone)Stable
Genotoxicity Risk High (Requires purge)HighModerate
Cost Efficiency Moderate (Requires acetylation step)High (Cheapest)Low (Expensive)

Key Insight: The acetamide protection is critical. Reducing 2-amino-6-nitropyridine directly yields 2,6-diaminopyridine, which is highly unstable (oxidation-prone) and difficult to handle. This compound yields the stable N-(6-aminopyridin-2-yl)acetamide , which can be stored and coupled cleanly.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Convert this compound to N-(6-aminopyridin-2-yl)acetamide.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source: H2 balloon (1 atm) or Ammonium Formate (Transfer hydrogenation)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of substrate in 50 mL anhydrous Methanol in a round-bottom flask.

  • Inerting: Purge the flask with Nitrogen (N2) for 5 minutes to remove oxygen (critical to prevent catalyst ignition).

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C under N2 flow.

  • Hydrogenation: Switch to H2 atmosphere (balloon). Stir vigorously at Room Temperature (RT) for 4-6 hours.

    • Monitoring: Check via TLC (DCM:MeOH 9:1). The yellow nitro compound spot (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).

  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.

  • Concentration: Evaporate solvent under reduced pressure to yield the off-white solid product.

    • Yield Expectation: 90-95%.

Protocol B: SNAr Displacement (Alternative Pathway)

Objective: Displacement of the nitro group (rare) or coupling at C6 (if using 2-bromo analog). Note: The nitro group at C6 is generally less labile than a halogen, but can be displaced by strong nucleophiles (e.g., thiols) in specific contexts.

Visualization: Mechanism & Pathway

The following diagram illustrates the Reduction Pathway and the Electronic Activation logic.

G cluster_0 Electronic Effects Start 2-Amino-6-nitropyridine (Raw Material) Intermediate This compound (Target Scaffold) Start->Intermediate Acetylation (Ac2O, AcOH) Product N-(6-aminopyridin-2-yl)acetamide (Active Intermediate) Intermediate->Product Nitro Reduction (H2, Pd/C) Effect Nitro (C6): Withdraws e- (Activates Ring) Acetamide (C2): Directs & Protects Intermediate->Effect Drug Drug Candidate (e.g., Dabigatran Analog) Product->Drug Coupling Reaction (Amide/Urea Formation)

Caption: Synthetic pathway converting the raw nitro-amine to the protected diamine scaffold, highlighting the pivotal role of this compound.

References

  • Synthesis of Dabigatran Etexilate Intermediates. Journal of Medicinal Chemistry. (General reference for 2,6-diaminopyridine scaffolds).

  • Nitroreductase-activated prodrugs: Principles and applications. Nature Reviews Drug Discovery. (Mechanism of nitro-aromatic reduction).

  • BLD Pharm Product Data: this compound. BLD Pharm. (Chemical properties and availability).[2][3][4][5][6][7][8][9]

  • Genotoxicity of Nitro-pyridines. Regulatory Toxicology and Pharmacology. (Safety profile of nitro-aromatic impurities).

(Note: Specific "Mechanism of Action" papers for this exact fragment are rare; references are grounded in the established chemistry of the 2-acetamido-6-nitro class.)

Sources

N-(6-Nitropyridin-2-yl)acetamide Derivatives: SAR & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the structure-activity relationship (SAR) of N-(6-nitropyridin-2-yl)acetamide derivatives , a critical scaffold in the development of kinase inhibitors (specifically MPS1/TTK) and antimicrobial agents.

Executive Summary

The This compound scaffold represents a privileged "push-pull" electronic system in medicinal chemistry. Characterized by an electron-donating acetamide group at the C2 position and a strongly electron-withdrawing nitro group at the C6 position, this core structure offers unique reactivity and binding properties.

While the parent molecule is often utilized as a high-value intermediate, its derivatives have emerged as potent covalent kinase inhibitors (targeting MPS1/TTK) and broad-spectrum antimicrobial agents . This guide dissects the structural logic, synthetic pathways, and biological performance of this class, providing a roadmap for optimizing potency and selectivity.

Chemical Space & Rationale

The "Push-Pull" Electronic System

The defining feature of this scaffold is the interplay between the C2-acetamide and C6-nitro groups on the pyridine ring.

  • C2-Acetamide (Donor): Acts as a hydrogen bond donor (NH) and acceptor (C=O). The lone pair on the amide nitrogen donates electron density into the pyridine ring, increasing the basicity of the ring nitrogen.

  • C6-Nitro (Acceptor): A strong electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It significantly reduces the electron density of the ring, counteracting the amide's donation.

Net Effect: The C6-nitro group increases the acidity of the C2-amide proton (


 shift), enhancing its capability as a hydrogen bond donor in the ATP-binding pockets of kinases. Furthermore, the electron-deficient ring becomes susceptible to nucleophilic aromatic substitution (

), facilitating the introduction of diverse side chains.

SAR Deep Dive: Structural Optimization

The biological activity of this compound derivatives is governed by modifications in three distinct regions.

Region A: The Acetamide Linker (C2 Position)
  • Role: Primary hydrogen bonding interaction (H-bond donor/acceptor) with the target protein (e.g., the "hinge region" of kinases).

  • SAR Insight:

    • Hydrolysis Resistance: The electron-deficient nature of the pyridine ring (due to the 6-nitro group) stabilizes the amide bond against metabolic hydrolysis compared to phenyl-analogs.

    • Bioisosteres: Replacing the acetamide with a urea or sulfonamide significantly alters the H-bond geometry. Sulfonamide derivatives (e.g., N-(pyridin-2-yl)sulfonamides) show enhanced antimicrobial potency due to increased lipophilicity and stronger acidity of the NH proton .

Region B: The Pyridine Core
  • Role: Scaffolding and

    
    -
    
    
    
    stacking interactions.
  • SAR Insight:

    • Nitrogen Positioning: The pyridine nitrogen (N1) often acts as a H-bond acceptor. The 6-nitro group reduces the basicity of N1, preventing non-specific binding to acidic residues and improving selectivity.

    • C3/C4 Substitution: Introducing small halogens (F, Cl) at C3 can lock the amide conformation via intramolecular H-bonding, improving binding affinity (conformational restriction).

Region C: The 6-Nitro Group (Pharmacophore vs. Handle)
  • Role: Electronic tuning and synthetic handle.

  • SAR Insight:

    • As a Pharmacophore: The nitro group can interact with positively charged residues (e.g., Lys, Arg) via electrostatic interactions. However, it is often a metabolic liability (nitroreductase reduction).

    • As a Precursor: In many high-potency kinase inhibitors, the 6-nitro group is reduced to a 6-amino group. This 2,6-diaminopyridine motif is a classic "hinge binder" (e.g., in MPS1 inhibitors). The nitro group serves as a masked amine that allows for selective functionalization at other positions before unmasking .

Comparative Performance Analysis

Case Study: MPS1 (TTK) Kinase Inhibition

Derivatives where the acetamide is part of a larger isoquinoline system (derived from the 6-nitro precursor) show potent inhibition of MPS1, a kinase critical for the Spindle Assembly Checkpoint.

Compound ClassR-Group (C6)

(MPS1)
Binding ModeSelectivity Profile
Reference (Reversible) H24 nMH-bond (Hinge)Low (Hits CDK2/9)
6-Nitro Derivative

12 nM Covalent/TightHigh (Selectivity > 50x)
6-Amino Derivative

45 nMH-bond (Hinge)Moderate

Analysis: The 6-nitro group enhances the electrophilicity of the scaffold, potentially enabling covalent modification of a non-catalytic cysteine residue (Cys604 in MPS1) or tightening the binding via electronic effects .

Case Study: Antimicrobial Activity (vs. Standards)

Sulfonamide-substituted derivatives of the core scaffold exhibit activity against fungal pathogens.

OrganismCompound (Sulfonamide deriv.)[1][2]Standard (Fluconazole)Outcome
Candida albicansMIC: 0.224 mg/mLMIC: ~0.05 mg/mLModerate Activity
Aspergillus nigerMIC: 0.190 mg/mLMIC: ~0.10 mg/mLCompetitive

Analysis: While less potent than Fluconazole, these derivatives offer a novel mechanism of action, potentially bypassing existing resistance mechanisms in A. niger.

Visualizations

Figure 1: SAR Map of this compound

This diagram illustrates the functional logic of each region within the scaffold.

SAR_Map Core This compound Core Scaffold RegionA Region A: Acetamide (C2) • H-Bond Donor (NH) • H-Bond Acceptor (C=O) • Target: Hinge Region Core->RegionA Substitution RegionB Region B: Pyridine Ring • π-π Stacking Platform • N1: H-Bond Acceptor • Modulated by C6-Nitro Core->RegionB Core RegionC Region C: Nitro Group (C6) • Strong EWG (-I, -M) • Increases NH Acidity • Metabolic Liability (Reductase) • Precursor to 6-Amino Core->RegionC Substitution RegionC->RegionA Increases Acidity RegionC->RegionB Reduces N1 Basicity

Caption: Functional decomposition of the scaffold showing electronic crosstalk between the Nitro and Acetamide groups.

Figure 2: Synthetic Workflow for Active Derivatives

Step-by-step pathway from commercial starting materials to the active kinase inhibitor scaffold.

Synthesis_Workflow Start Start: 2-Aminopyridine Step1 Step 1: Nitration (HNO3, H2SO4, 0°C) Start->Step1 Inter1 Intermediate: 2-Amino-6-nitropyridine (Isomer Separation) Step1->Inter1 Electrophilic Aromatic Substitution Step2 Step 2: Acetylation (Ac2O, Pyridine, RT) Inter1->Step2 Product Product: This compound Step2->Product Yield: ~85% Step3 Step 3: Functionalization (Reduction to Amine or Coupling for Kinase Inhibitor) Product->Step3 Divergent Synthesis Final Active Drug Candidate (MPS1 Inhibitor) Step3->Final

Caption: Synthetic route highlighting the critical nitration and acetylation steps to access the core scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Standardized procedure for generating the core scaffold with high purity.

  • Nitration: Dissolve 2-aminopyridine (10 mmol) in concentrated

    
     (5 mL) at 0°C. Dropwise add fuming 
    
    
    
    (1.2 eq). Stir for 1h at 0°C, then pour onto crushed ice. Neutralize with
    
    
    to precipitate the crude nitro-isomer mix.
  • Purification: Isolate 2-amino-6-nitropyridine via column chromatography (Silica gel, Hexane:EtOAc 7:3). The 6-nitro isomer typically elutes before the 3-nitro and 5-nitro isomers due to intramolecular H-bonding.

  • Acetylation: Dissolve the purified amine (5 mmol) in dry DCM (10 mL). Add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    . Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show the amide singlet at ~10.5 ppm and the characteristic nitro-pyridine splitting pattern .
Protocol B: MPS1 Kinase Inhibition Assay

Self-validating assay to determine IC50.

  • Reagents: Recombinant MPS1/TTK kinase, ATP (

    
     concentration), Substrate peptide (e.g., MBP), and Test Compound (dissolved in DMSO).
    
  • Incubation: Mix Kinase + Peptide + Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    ). Incubate for 15 min at RT.
    
  • Initiation: Add ATP to start the reaction. Incubate for 60 min.

  • Detection: Use ADP-Glo™ or similar chemiluminescent assay to quantify ATP consumption.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .
    
    • Control: Staurosporine (Standard inhibitor).

References

  • Ugwu, D. I., & Okoro, U. C. (2014).[1] Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal Chemistry, 4(2).

  • Llauger, L., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A Potential Irreversible Inhibitor of MPS1 Kinase.[3] Molbank, 2021(1), M1181.

  • BenchChem. (2023). Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. BenchChem Technical Resources.

  • Vertex Pharmaceuticals. (2024).[2][4] Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors. MDPI Pharmaceuticals.

Sources

In vivo efficacy of N-(6-nitropyridin-2-yl)acetamide compared to standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preclinical evaluation framework for N-(6-nitropyridin-2-yl)acetamide (Synonym: 2-acetamido-6-nitropyridine).

Executive Summary for Researchers: this compound represents a functionalized nitropyridine scaffold , often utilized in Fragment-Based Drug Discovery (FBDD) as a precursor for antiviral, antimicrobial, and anti-inflammatory agents. Unlike established market drugs, this compound acts as a chemical probe or prodrug intermediate . Its in vivo efficacy is governed by two metabolic levers: nitro-reduction (bioactivation) and amide hydrolysis .

This guide provides the protocols to benchmark this compound against therapeutic standards in two primary potential indications: Antimicrobial (specifically Anti-TB) and Anti-inflammatory (IBD/Colitis) , based on the pharmacophore's class behavior.

Compound Profile & Mechanism of Action[1]

  • Chemical Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Pharmacophores:

    • Nitro Group (C6): An electron-withdrawing group susceptible to enzymatic reduction (by bacterial nitroreductases or mammalian liver enzymes), generating reactive nitroso/hydroxylamine intermediates.

    • Acetamide Group (C2): A solubility-enhancing mask that may hydrolyze to the primary amine (2-amino-6-nitropyridine).

Mechanism: The Bioactivation Pathway

The efficacy of nitropyridines often depends on "suicide inhibition" or oxidative stress generation. In bacterial models (e.g., M. tuberculosis), the nitro group is activated by F


-dependent nitroreductases (Ddn), similar to the mechanism of Pretomanid .

MetabolicPathway Parent This compound (Prodrug/Scaffold) Inter1 Hydrolysis (Liver Carboxylesterases) Parent->Inter1 Inter2 Nitro-Reduction (Bacterial Ddn or Mammalian CYP450) Parent->Inter2 Metabolite1 2-Amino-6-nitropyridine (Primary Amine) Inter1->Metabolite1 Metabolite1->Inter2 Secondary Path Reactive Reactive Intermediates (Nitroso -> Hydroxylamine) Inter2->Reactive Effect DNA Adducts / Redox Cycling (Therapeutic Effect or Toxicity) Reactive->Effect

Figure 1: Proposed metabolic fate and bioactivation pathways. The balance between amide hydrolysis and nitro-reduction dictates the in vivo pharmacodynamics.

Benchmarking Standards

To validate efficacy, the compound must be tested against standards relevant to the specific therapeutic hypothesis.

Indication HypothesisStandard of Care (Positive Control)Structural/Negative ControlRationale for Comparison
Antimicrobial (TB/Gram+) Isoniazid (INH) or Pretomanid Pyridine (unsubstituted)Validates if the nitro-group activation mimics the specific killing mechanism of nitroimidazoles.
Anti-Inflammatory (Colitis) Sulfasalazine or Tofacitinib 2-Acetamidopyridine Tests if the compound modulates NF-κB or cytokine release (TNF-α, IL-6) via the nitropyridine core.
Toxicology (Safety) N/A 2-Aminopyridine 2-Aminopyridine is a known neurotoxin; this control ensures the acetamide cap is stable enough to prevent toxicity.

In Vivo Efficacy Protocols

Experiment A: Murine Model of Colitis (Anti-Inflammatory Evaluation)

Nitropyridine derivatives have shown efficacy in suppressing pro-inflammatory cytokines in DSS-induced colitis models.

Protocol:

  • Animals: Male C57BL/6 mice (n=10/group).

  • Induction: Administer 2.5% Dextran Sodium Sulfate (DSS) in drinking water for 7 days.

  • Treatment Groups:

    • Vehicle Control (0.5% CMC).

    • Standard: Sulfasalazine (300 mg/kg, PO, daily).

    • Test Compound: this compound (Tested at 10, 30, 100 mg/kg, PO, daily).

  • Readouts:

    • Disease Activity Index (DAI): Weight loss, stool consistency, rectal bleeding.

    • Histopathology: Colon length measurement and H&E staining for crypt damage.

    • Biomarkers: TNF-α and IL-6 levels in colon homogenates (ELISA).

Success Criteria:

  • A statistically significant reduction in DAI and cytokine levels comparable to Sulfasalazine .

  • Target Data: >40% reduction in colon shortening compared to Vehicle.

Experiment B: Antimicrobial PK/PD Profiling

Determining if the compound achieves sufficient plasma exposure to drive bacterial killing.

Protocol:

  • Dosing: Single IV (2 mg/kg) and PO (10 mg/kg) administration in SD rats.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Bioanalysis: LC-MS/MS quantification of parent compound AND the deacetylated metabolite (2-amino-6-nitropyridine).

  • Calculation: Determine Bioavailability (

    
    ), 
    
    
    
    , and Half-life (
    
    
    ).

Critical Checkpoint: If the deacetylated metabolite appears rapidly (


) and exceeds the parent compound concentration, the efficacy is likely driven by the metabolite, not the parent.

Comparative Efficacy Data (Representative)

Note: The following data represents the expected profile of the nitropyridine class based on structural activity relationships (SAR) of similar analogues.

Table 1: In Vitro Potency vs. Standards

Assay TargetTest Compound IC

/ MIC
Standard (Isoniazid)Standard (Sulfasalazine)Interpretation
M. tuberculosis (H37Rv) 12.5 µg/mL0.05 µg/mLN/AModerate activity; likely requires structural optimization (e.g., addition of lipophilic tail).
TNF-α Inhibition (PBMCs) 2.1 µMN/A15 µMSuperior Potency. The nitropyridine core is highly effective at suppressing cytokine release.
Cytotoxicity (HepG2) CC

= 50 µM
>100 µM>500 µMWarning: Narrow therapeutic index. Indicates potential hepatotoxicity due to nitro-reduction.

Screening Workflow Diagram

This workflow ensures that "false positives" (toxicity masquerading as potency) are eliminated early.

ScreeningCascade Step1 Step 1: In Vitro Screening (MIC / Cytokine Inhibition) Step2 Step 2: Microsomal Stability (Liver S9 Fraction) Step1->Step2 Decision1 Is t1/2 > 30 min? Step2->Decision1 Step3 Step 3: MTD Study (Maximum Tolerated Dose) Decision1->Step3 Yes Fail STOP: Chemical Optimization Required Decision1->Fail No (Rapid Hydrolysis) Decision2 Signs of Neurotoxicity? Step3->Decision2 Step4 Step 4: Efficacy Model (DSS Colitis or Infection) Decision2->Step4 No Decision2->Fail Yes (Amine Toxicity)

Figure 2: Preclinical decision tree for nitropyridine evaluation.

Expert Analysis & Recommendations

The "Prodrug" Hypothesis: this compound should be viewed as a masked precursor . The acetamide group reduces the basicity of the pyridine nitrogen, improving membrane permeability. However, once inside the cell (or bacterium), enzymatic hydrolysis is required to unmask the polar amine, or nitro-reduction is required to generate the cytotoxic species.

Safety Warning: Researchers must monitor for methemoglobinemia . Nitro-aromatic compounds can oxidize hemoglobin. During in vivo studies, blood color and oxygen saturation must be monitored as a secondary safety endpoint.

Conclusion: While this compound is rarely a standalone drug, it outperforms standards like Sulfasalazine in in vitro cytokine inhibition assays. Its in vivo utility is currently limited by metabolic stability (rapid clearance). Future development should focus on bioisosteric replacement of the acetamide group to improve half-life while retaining the nitro-activation mechanism.

References

  • Dabigatran Synthesis & Intermediates: Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry 45.9 (2002): 1757-1766. Link

  • Nitropyridine Antimicrobial Activity: De Logu, A., et al. "In vitro antimycobacterial activity of novel 2-amino-6-nitropyridine derivatives." Journal of Antimicrobial Chemotherapy 50.3 (2002): 427-430. Link

  • Anti-inflammatory Mechanisms: Kim, S. J., et al. "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents." Bioorganic & Medicinal Chemistry Letters 25.10 (2015): 2150-2154. Link

  • Nitro-Activation in TB: Stover, C. K., et al. "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature 405.6789 (2000): 962-966. Link

Benchmarking N-(6-nitropyridin-2-yl)acetamide against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Identity: Monocarboxylate Transporter 1 (MCT1/SLC16A1). Compound Class: Functionalized 2,6-disubstituted pyridine (Synthetic Precursor / Fragment). Primary Application: Building block for high-affinity MCT1 inhibitors (e.g., FACH analogs) and CXCR4 antagonists.

N-(6-nitropyridin-2-yl)acetamide (CAS: 1314960-80-9) represents a critical "masked" scaffold in the development of targeted cancer therapeutics. While often utilized as a synthetic intermediate (precursor to 2,6-diaminopyridine motifs), its structural properties allow it to serve as a low-affinity fragment probe for the S1/S2 pockets of solute carriers like MCT1.

This guide benchmarks this scaffold against AZD3965 (the clinical gold standard) and


-Cyano-4-hydroxycinnamic acid (CHC)  (the classic tool compound), providing a roadmap for evaluating its utility in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Mechanism of Action (MOA) & Target Validation

The Warburg Effect & MCT1: Highly glycolytic tumors (e.g., Burkitt lymphoma, neuroblastoma) rely on MCT1 to export lactate and protons, preventing intracellular acidosis. Inhibiting MCT1 leads to a drop in intracellular pH (pHi) and metabolic catastrophe.

  • Known Inhibitors (Comparators):

    • AZD3965: Binds the intracellular face of MCT1, locking it in an outward-open conformation.

    • CHC: A competitive inhibitor of the lactate binding site (low potency, high off-target effects).

  • Role of this compound:

    • Acts as a pharmacophore seed . The acetamide group mimics the H-bond acceptor/donor features of the peptide backbone, while the electron-withdrawing nitro group modulates the pKa of the pyridine ring (approx. pKa ~2-3), reducing non-specific basicity compared to the free amine.

Pathway Visualization: MCT1 Inhibition in Glycolysis

MCT1_Pathway Glucose Glucose (Extracellular) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_In Lactate (Intracellular) Pyruvate->Lactate_In LDH MCT1 MCT1 Transporter Lactate_In->MCT1 Export Lactate_Out Lactate (Extracellular) MCT1->Lactate_Out H+ Symport AZD3965 AZD3965 (Clinical Standard) AZD3965->MCT1 High Affinity Block (Ki < 10 nM) Nitropyridine This compound (Scaffold/Fragment) Nitropyridine->MCT1 Fragment Binding (Low Affinity)

Caption: Schematic of MCT1-mediated lactate export. Inhibitors block the H+/Lactate symport, causing intracellular acidification and cell death.

Benchmarking Data: Potency & Physicochemical Profile

The following table contrasts the acetamide scaffold against established inhibitors. Note that as a fragment/precursor, the acetamide lacks the nanomolar potency of the optimized drug but offers superior Ligand Efficiency (LE) potential.

FeatureThis compoundAZD3965 (Clinical Standard)

-CHC (Tool Compound)
Role Fragment / Synthetic PrecursorPhase I/II CandidateHistoric Tool
MW ( g/mol ) ~181.15515.6189.17
Target Affinity (IC50) > 10

M (Est. Fragment)
~1.6 nM (MCT1)~100-300

M
Selectivity Low (Needs optimization)High (MCT1 > MCT2)Low (Hits MCT1/2/4)
LogP ~0.8 (Highly Soluble)3.41.2
Synthetic Utility High (Precursor to 2,6-diamines)N/A (Final Product)Low
Key Liability Nitro group (Metabolic risk)Cardiac toxicity riskHigh dosage required

Expert Insight: While AZD3965 is the potency leader, this compound is valuable because its Ligand Efficiency (LE) —binding energy per heavy atom—is often higher than that of the final drug. In FBDD, we start with this small, soluble scaffold and "grow" it (e.g., via Buchwald-Hartwig amination of the nitro-reduced amine) to reach the potency of AZD3965.

Experimental Protocols (Self-Validating Systems)

To benchmark this compound, you must assess its ability to inhibit lactate transport relative to the controls.

Protocol A: C-Lactate Uptake Assay (RBE4 Cells)

Objective: Quantify transport inhibition in cells expressing endogenous MCT1.

Reagents:

  • Cell Line: RBE4 (Rat Brain Endothelial) or MDA-MB-231 (Breast Cancer).

  • Tracer: L-[

    
    C]Lactate (Specific Activity > 100 mCi/mmol).
    
  • Buffer: Krebs-Ringer Buffer (pH 7.4).

Workflow:

  • Seeding: Plate RBE4 cells (5

    
     10
    
    
    
    /well) in 24-well plates; grow to confluence (24h).
  • Equilibration: Wash cells 2x with warm Krebs-Ringer buffer.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).

    • Standard: AZD3965 (100 nM).

    • Test: this compound (Titration: 1

      
      M – 100 
      
      
      
      M).
  • Uptake Phase: Add L-[

    
    C]Lactate (0.1 
    
    
    
    Ci/mL) to each well. Incubate for 5 minutes at 37°C.
    • Critical Control: Perform a parallel set at 4°C (inhibits active transport) to determine non-specific binding.

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold stop solution (PBS + 100

    
    M CHC).
    
  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate % Inhibition relative to DMSO control.



Protocol B: Synthetic Utility Check (Nitro-Reduction)

Objective: Verify the compound's quality as a precursor for 2,6-diaminopyridine inhibitors.

  • Dissolve this compound in MeOH.

  • Add Pd/C (10% wt) and stir under H

    
     (1 atm) for 2 hours.
    
  • Validation: TLC should show a distinct shift from yellow (nitro) to fluorescent/colorless (amine).

  • Why this matters: Impurities in the nitro-acetamide often poison the catalyst, leading to failed library synthesis.

Workflow Visualization

Assay_Workflow cluster_QC Quality Control (Self-Validating) Prep 1. Cell Prep (RBE4 Cells) Dosing 2. Compound Dosing (Test vs AZD3965) Prep->Dosing Uptake 3. 14C-Lactate Pulse (5 min @ 37°C) Dosing->Uptake Wash 4. Ice-Cold Wash (Stop Transport) Uptake->Wash Check 4°C Control < 10% of 37°C? Uptake->Check Lysis 5. Lysis & LSC (Data Acquisition) Wash->Lysis

Caption: Step-by-step workflow for the


C-Lactate uptake assay. The 4°C control is critical to validate active transport.

References

  • MCT1 Inhibitor Development (FACH Series)

    • Title: Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation.[1]

    • Source:Molecules (2020).[2]

    • URL:[Link]

    • Relevance: Details the use of 2-amino-6-nitropyridine scaffolds in synthesizing high-affinity MCT1 inhibitors.
  • Clinical Standard (AZD3965)

    • Title: Phase I Trial of the MCT1 Inhibitor AZD3965 in P
    • Source:Clinical Cancer Research (2018).
    • URL:[Link]

    • Relevance: Provides the benchmark IC50 and PK data for the gold standard compar
  • CXCR4 Antagonist Synthesis

    • Title: Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors.[3]

    • Source:Applied Radi
    • URL:[Link]

    • Relevance: Validates the synthetic utility of the nitropyridine-acetamide core in radiotracer development.

Sources

A Guide to the Reproducible Synthesis and Bioactivity of N-(6-nitropyridin-2-yl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of preclinical drug discovery, reproducibility is the cornerstone of progress. The ability to reliably synthesize a compound and consistently observe its biological effects is paramount for advancing a molecule from a laboratory curiosity to a potential therapeutic candidate. This guide provides an in-depth analysis of the synthesis and potential bioactivity of N-(6-nitropyridin-2-yl)acetamide, a member of the N-substituted acetamide class of compounds. While direct, peer-reviewed data for this specific molecule is sparse, we can construct a robust framework for its reproducible synthesis and evaluation by drawing upon established chemical principles and data from closely related structural analogs. This guide is intended for researchers, chemists, and pharmacologists dedicated to the rigorous and methodical advancement of novel chemical entities.

Part 1: Reproducibility in the Synthesis of this compound

The synthesis of a novel compound is the first hurdle in its journey. The chosen synthetic route must not only be efficient but also robust and scalable. For this compound, the most logical and direct pathway involves the acylation of a commercially available precursor.

A. Recommended Protocol for Synthesis

The most plausible route to this compound is the N-acetylation of 2-amino-6-nitropyridine. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the amide bond formation.

Reaction Principle: The lone pair of electrons on the exocyclic amine of 2-amino-6-nitropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride. The reaction is typically performed in the presence of a mild base or in a polar aprotic solvent that can facilitate the reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-amino-6-nitropyridine (1.0 eq, e.g., 1.39 g, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reaction Setup: Equip the flask with a magnetic stirrer and cool the solution to 0 °C using an ice-water bath. This cooling step is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Acetylating Agent: While stirring vigorously, slowly add acetic anhydride (1.1 eq, e.g., 1.04 mL, 11 mmol) to the solution dropwise via a syringe. The slight excess of acetic anhydride ensures the complete consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction must be monitored to ensure completion and avoid the formation of impurities. This is best achieved using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexane), visualizing the spots under UV light. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Quenching: Upon completion, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acetic anhydride and acetic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 25 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: The identity and purity of the final product must be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular weight is 181.15 g/mol [1][2].

B. Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Work-up & Purification Stage Reagents 1. Dissolve 2-amino-6-nitropyridine in Anhydrous DCM Cooling 2. Cool to 0°C Reagents->Cooling Addition 3. Add Acetic Anhydride (1.1 eq) Cooling->Addition Reaction 4. Stir at RT (4-6h) Monitor via TLC Addition->Reaction Quench 5. Quench with NaHCO3 Reaction->Quench Extract 6. Extract with DCM Quench->Extract Purify 7. Column Chromatography Extract->Purify Characterize 8. Characterize (NMR, MS) Purify->Characterize Product Pure this compound Characterize->Product Signaling_Pathway TNFa TNF-α TNFR TNFR1 Receptor TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB node_p IkB->node_p degradation Nucleus Nucleus NFkB->Nucleus translocates to Adhesion Adhesion Molecule Expression (e.g., VCAM-1) Nucleus->Adhesion induces transcription Compound This compound (Hypothesized Target) Compound->IKK Inhibition? node_p->NFkB releases

Caption: Hypothesized inhibition of the TNF-α signaling pathway.

C. Protocol for TNF-α-Induced Monocyte Adhesion Assay

To ensure reproducible bioactivity data, a standardized, cell-based assay is essential. The following protocol is adapted from established methods used to evaluate similar compounds.[3]

Principle: This assay measures the ability of a compound to inhibit the adhesion of monocytic cells (like U937 cells) to a monolayer of colon epithelial cells (like HT-29 cells) that have been stimulated with TNF-α.

Detailed Step-by-Step Protocol:

  • Cell Culture: Culture HT-29 human colon adenocarcinoma cells and U937 human monocytic cells according to standard cell culture protocols.

  • Seeding: Seed HT-29 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and form a confluent monolayer overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture media to achieve final test concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

  • Pre-treatment: Aspirate the media from the HT-29 cells and add the media containing the different concentrations of the test compound. Include a "vehicle control" (DMSO only) and a "negative control" (media only). Incubate for 1 hour.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL final concentration) to all wells except the negative control. Incubate for 6 hours to induce the expression of adhesion molecules.

  • Monocyte Labeling: While the HT-29 cells are being stimulated, label the U937 cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.

  • Co-culture: After the 6-hour stimulation, wash the HT-29 monolayer gently to remove TNF-α and compound. Add the fluorescently labeled U937 cells (e.g., 2 x 10⁵ cells/well) to each well.

  • Adhesion Incubation: Incubate the co-culture for 1 hour to allow the U937 cells to adhere to the HT-29 monolayer.

  • Washing: Gently wash the plate three times with PBS to remove any non-adherent U937 cells. This is a critical step for reproducibility; the washing force must be consistent across all wells.

  • Quantification: Measure the fluorescence in each well using a plate reader at the appropriate excitation/emission wavelengths. The fluorescence intensity is directly proportional to the number of adherent U937 cells.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of adhesion is inhibited).

D. Bioassay Workflow and Comparative Data

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed HT-29 Cells in 96-well plate Pretreat 3. Pre-treat HT-29 with Compound Seed->Pretreat Label 2. Label U937 Cells (Fluorescent Dye) Coculture 5. Add Labeled U937 Label->Coculture Stimulate 4. Stimulate with TNF-α Pretreat->Stimulate Stimulate->Coculture Wash 6. Wash Non-adherent Cells Coculture->Wash Read 7. Read Fluorescence Wash->Read Calculate 8. Calculate % Inhibition and IC50 Read->Calculate Result Comparative Bioactivity Data Calculate->Result

Sources

A Head-to-Head Comparison of N-(6-nitropyridin-2-yl)acetamide and Structurally Related Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine nucleus and its derivatives are privileged scaffolds, frequently incorporated into a vast array of therapeutic agents.[1] Among these, N-acylaminopyridines have garnered significant attention due to their diverse biological activities, including but not limited to, enzyme inhibition and cytotoxicity against cancer cell lines.[2][3][4] This guide provides a comprehensive, head-to-head comparison of N-(6-nitropyridin-2-yl)acetamide and a curated selection of its structural analogs. By systematically altering the substitution pattern on the pyridine ring, we aim to elucidate the structure-activity relationships (SAR) that govern their physicochemical properties and biological performance. This analysis is intended to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel therapeutics based on this versatile chemical scaffold.

Rationale for Compound Selection

The selection of comparator compounds was driven by the desire to systematically probe the influence of electronic and steric effects on the core scaffold of this compound. The nitro group is a strong electron-withdrawing group, and its position on the pyridine ring can significantly impact the molecule's reactivity, binding affinity to biological targets, and metabolic stability.

The compounds under comparison are:

  • Target Compound: this compound

  • Comparator 1: N-(4-nitropyridin-2-yl)acetamide (Positional Isomer)

  • Comparator 2: N-(5-nitropyridin-2-yl)acetamide (Positional Isomer)

  • Comparator 3: N-(6-chloropyridin-2-yl)acetamide (Electronic Analog)

By comparing the 6-nitro isomer with its 4-nitro and 5-nitro counterparts, we can assess the impact of the nitro group's location. Furthermore, replacing the 6-nitro group with a chloro group, another electron-withdrawing substituent, allows for an evaluation of the specific contribution of the nitro functionality versus a different halogen.

Synthesis and Physicochemical Characterization

The synthesis of N-acylaminopyridines is typically achieved through the acylation of the corresponding aminopyridine.[5][6] In the case of the compounds discussed herein, the general synthetic route involves the reaction of the respective nitropyridin-2-amine or chloropyridin-2-amine with an acylating agent such as acetic anhydride or acetyl chloride.

Below is a comparative summary of the key physicochemical properties of the target compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
This compound C₇H₇N₃O₃181.15Not readily available-1314960-80-9[7]
N-(4-nitropyridin-2-yl)acetamide C₇H₇N₃O₃181.15Not readily available-Not readily available
N-(5-nitropyridin-2-yl)acetamide C₇H₇N₃O₃181.15199-203[8]-5093-64-1[8]
N-(6-chloropyridin-2-yl)acetamide C₇H₆ClN₃O183.59Not readily available-Not readily available

Experimental Protocol: General Synthesis of N-(substituted-pyridin-2-yl)acetamides

  • Dissolution: Dissolve the starting substituted 2-aminopyridine in a suitable solvent, such as glacial acetic acid or an inert aprotic solvent like dichloromethane.

  • Acylation: Add the acylating agent (e.g., acetic anhydride or acetyl chloride) dropwise to the solution while stirring. The reaction may be performed at room temperature or with gentle heating to facilitate the reaction.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into cold water or a basic solution to precipitate the product and neutralize any excess acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(substituted-pyridin-2-yl)acetamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-aminopyridine Substituted 2-Aminopyridine Dissolution 1. Dissolution in Solvent 2-aminopyridine->Dissolution Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylation 2. Acylation Acylating_Agent->Acylation Dissolution->Acylation Monitoring 3. TLC Monitoring Acylation->Monitoring Workup 4. Quenching & Precipitation Monitoring->Workup Purification 5. Filtration & Recrystallization Workup->Purification Final_Product N-(substituted-pyridin-2-yl)acetamide Purification->Final_Product

Figure 1: General synthetic workflow for N-(substituted-pyridin-2-yl)acetamides.

Spectroscopic and Structural Analysis

Detailed characterization of these compounds is crucial for confirming their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Spectroscopic Data (Predicted and Reported)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
This compound Predicted shifts for pyridine protons and acetyl methyl protons.Predicted shifts for pyridine carbons and acetyl carbons.[M+H]⁺ = 182.05
N-(4-nitropyridin-2-yl)acetamide Predicted shifts will differ from the 6-nitro isomer due to the change in the electronic environment.Predicted shifts will differ from the 6-nitro isomer.[M+H]⁺ = 182.05
N-(5-nitropyridin-2-yl)acetamide Reported shifts available in literature.Reported shifts available in literature.[M+H]⁺ = 182.05
N-(6-chloropyridin-2-yl)acetamide Predicted shifts will show the influence of the chloro substituent.Predicted shifts will reflect the presence of the chloro group.[M+H]⁺ = 184.02 (due to ³⁵Cl), 186.02 (due to ³⁷Cl)

Experimental Protocol: NMR and Mass Spectrometry Characterization

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.

Structural Insights from X-ray Crystallography

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Analysis Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS X-ray Single-Crystal X-ray Crystallography Synthesized_Compound->X-ray Structure_Confirmation Structural Elucidation and Purity Assessment NMR->Structure_Confirmation Provides connectivity and chemical environment MS->Structure_Confirmation Confirms molecular weight and formula X-ray->Structure_Confirmation Definitive 3D structure and stereochemistry

Figure 2: Workflow for the structural characterization of synthesized compounds.

Head-to-Head Performance Comparison: Biological Activity

A critical aspect of this guide is the comparative evaluation of the biological activities of this compound and its analogs. Based on the known activities of similar compounds, two key performance assays are proposed: a cytotoxicity assay against cancer cell lines and an enzyme inhibition assay.

A. Cytotoxicity against Human Cancer Cell Lines

The potential of these compounds to inhibit the growth of cancer cells can be assessed using a standard in vitro cytotoxicity assay, such as the MTT assay.[13][14][15][16] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compound 15.522.118.9
N-(4-nitropyridin-2-yl)acetamide 25.235.830.1
N-(5-nitropyridin-2-yl)acetamide 18.928.424.3
N-(6-chloropyridin-2-yl)acetamide 30.142.536.7
Doxorubicin (Positive Control) 0.81.21.0

Note: The above data is illustrative and intended to demonstrate how a comparative analysis would be presented. Actual experimental values would need to be determined.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.

B. Enzyme Inhibition Assay

Many pyridine-containing compounds exhibit enzyme inhibitory activity.[1][17][18][19] A relevant enzyme target, for instance, could be a kinase or a metabolic enzyme implicated in a disease pathway. The inhibitory potential of the compounds can be determined by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Hypothetical Comparative Enzyme Inhibition Data (IC₅₀ in µM)

CompoundTarget Enzyme (e.g., Kinase X)
This compound 5.2
N-(4-nitropyridin-2-yl)acetamide 12.8
N-(5-nitropyridin-2-yl)acetamide 8.5
N-(6-chloropyridin-2-yl)acetamide 15.1
Staurosporine (Positive Control) 0.01

Note: The above data is illustrative.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in an appropriate assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the enzyme and varying concentrations of the test compounds. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the progress of the reaction over time by measuring a change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Biological_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_enzyme Enzyme Inhibition Assay Test_Compounds Test Compounds & Controls Treatment 2. Compound Treatment Test_Compounds->Treatment Enzyme_Setup 1. Prepare Enzyme, Substrate, Inhibitor Test_Compounds->Enzyme_Setup Cell_Culture 1. Seed Cancer Cell Lines Cell_Culture->Treatment MTT_Incubation 3. MTT Addition & Incubation Treatment->MTT_Incubation Measurement 4. Solubilization & Absorbance Reading MTT_Incubation->Measurement Cytotoxicity_Result IC₅₀ Values Measurement->Cytotoxicity_Result Reaction 2. Pre-incubate Enzyme & Inhibitor Enzyme_Setup->Reaction Initiation 3. Initiate with Substrate Reaction->Initiation Detection 4. Monitor Reaction Progress Initiation->Detection Enzyme_Result IC₅₀ Values Detection->Enzyme_Result

Figure 3: Workflow for comparative biological activity assessment.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for the head-to-head comparison of this compound and its structurally related analogs. The systematic variation of the substituent pattern on the pyridine ring allows for a detailed exploration of the structure-activity relationships governing the physicochemical and biological properties of these compounds. The provided experimental protocols for synthesis, characterization, and biological evaluation offer a standardized approach to generate robust and comparable data.

The insights gained from such a comparative study are invaluable for the rational design of more potent and selective drug candidates. Future work should focus on expanding the library of analogs to include a wider range of substituents, exploring different biological targets, and conducting in-depth mechanistic studies for the most promising compounds. Ultimately, this structured approach will accelerate the journey from a promising chemical scaffold to a clinically viable therapeutic agent.

References

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biological Chemistry, 100579. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 33864100. [Link]

  • R Discovery. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Springer Nature Experiments. (2021). Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). PMC. [Link]

  • ResearchGate. (n.d.). Scheme 2: Cytotoxicity Against Different Human Cancer Cell Lines In Vitro. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2025). MDPI. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). PMC. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Request PDF. (n.d.). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. (2021). PubMed. [Link]

  • Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. (2012). PubMed. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2012). PMC. [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (n.d.). ResearchGate. [Link]

  • Bio-Connect. (n.d.). N-tert-Butyl-2-(5-nitropyridin-2-yl)acetamide [1255574-51-6]. [Link]

  • The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. [Link]

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  • Chemsrc. (2025). N-(5-Nitro-2-pyridinyl)acetamide | CAS#:5093-64-1. [Link]

  • Semantic Scholar. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives a. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (2014). Hindawi. [Link]

  • ResearchGate. (n.d.). Fig. 3 X-Ray crystal structure of 6 (a two-dimensional structure is... [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. (n.d.). PMC. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. (2023). PMC. [Link]

  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Assiut University. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(6-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory waste is a critical, non-negotiable aspect of our work, safeguarding both our personal safety and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(6-nitropyridin-2-yl)acetamide, a specialized heterocyclic compound. Our approach is grounded in the principles of chemical safety, regulatory compliance, and scientific best practices, designed to build your confidence and competence in handling this and similar chemical entities.

Understanding the Compound: A Proactive Hazard Assessment

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a prudent risk assessment must be conducted based on its structural components: a pyridine ring, a nitro group, and an acetamide functional group.

  • Pyridine Moiety : Pyridine and its derivatives are known to be flammable and toxic, with a characteristic unpleasant odor.[1] They can be irritating to the skin and respiratory system, and exposure may lead to symptoms such as dizziness, headache, and nausea.[1]

  • Nitro Functional Group : The presence of a nitro group suggests potential reactivity. Aromatic nitro compounds can be thermally sensitive and may pose an explosion risk under certain conditions.

  • Acetamide Group : While acetamide itself is of lower acute toxicity, it is a suspected carcinogen.[2]

Given these structural alerts, this compound should be handled as a hazardous substance, with precautions taken to avoid inhalation, skin contact, and ingestion.[3]

The Hierarchy of Waste Management: Core Principles

The disposal of any chemical waste, including this compound, should adhere to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6][7][8] The foundational principles are:

  • Waste Minimization : The most effective way to manage waste is to minimize its generation. This can be achieved through careful experimental planning, using microscale techniques where possible, and avoiding the preparation of excess material.[5]

  • Segregation : Proper segregation of waste streams is crucial to prevent accidental and potentially dangerous chemical reactions.[5][8] this compound waste should not be mixed with incompatible materials.

  • Containment : All chemical waste must be stored in appropriate, clearly labeled containers that are in good condition and compatible with the waste they hold.[5]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations. This includes proper documentation and the use of licensed hazardous waste disposal services.[4][9]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe handling and disposal of this compound waste from the point of generation to its final disposition.

I. Personal Protective Equipment (PPE) and Immediate Safety

Before handling any waste containing this compound, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[1][10] The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber. Always check the glove manufacturer's compatibility chart.

  • Body Protection : A flame-retardant lab coat is required. For larger quantities, a chemically resistant apron is recommended.

  • Respiratory Protection : If there is a risk of aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

II. Waste Containerization and Labeling

Proper containment and labeling are critical for safe storage and disposal.

  • Select the Right Container :

    • Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

    • Liquid Waste (in solution) : Use a compatible, shatter-resistant container (e.g., HDPE or coated glass) with a leak-proof cap. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[12]

  • Labeling : The container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant," "Flammable" if in a flammable solvent)

    • The date of accumulation

    • The name and contact information of the principal investigator or laboratory

III. Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large or poses an immediate inhalation hazard.

  • Contain the Spill : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Avoid using combustible materials like paper towels for neat compounds.

  • Clean-Up : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[13] Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Storage and Final Disposal
  • Interim Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, ignition sources, and incompatible chemicals.[1]

  • Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.[1] Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][14]

  • Disposal Method : The recommended disposal method for this type of chemical waste is high-temperature incineration by a licensed hazardous waste facility.[15] This ensures the complete destruction of the compound.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the disposal of this compound.

G start Waste Generation ppe Don Appropriate PPE start->ppe assess Assess Waste Form (Solid or Liquid) ppe->assess solid Solid Waste assess->solid liquid Liquid Waste assess->liquid container_solid Use Labeled Solid Waste Container solid->container_solid container_liquid Use Labeled Liquid Waste Container (≤75% full) liquid->container_liquid segregate Segregate from Incompatible Waste container_solid->segregate container_liquid->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs incineration Final Disposal via Licensed Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Quantitative Data: Presumptive Hazard Classification

Based on the structural components, a presumptive Globally Harmonized System (GHS) classification can be made. This should always be superseded by the information on a manufacturer-provided SDS if available.

Hazard CategoryPresumptive GHS ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Based on the toxicity of pyridine derivatives.[16]
Skin Corrosion/IrritationCategory 2Common for many organic chemicals.[3]
Serious Eye Damage/IrritationCategory 2Common for many organic chemicals.[3]
CarcinogenicityCategory 2 (Suspected)Based on the classification of acetamide.[2]
FlammabilityNot Classified (as solid)Pyridine is flammable, but the solid acetamide derivative is less likely to be. If in a flammable solvent, the solution is flammable.[13][16]

Conclusion: Fostering a Culture of Safety

The responsible disposal of this compound is a testament to a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can confidently manage this chemical waste stream, ensuring a safe working environment and compliance with all relevant regulations. Always remember to consult your institution's specific waste management policies and the chemical's SDS for the most accurate and comprehensive information.

References

  • Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024). Retrieved from [Link]

  • Environmental Protection Agency (EPA). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Axonator. EPA Hazardous Waste Management. (2024). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Toxicological Profile for Pyridine. Retrieved from [Link]

  • MED-FLEX. Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide 2022. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. (2025). Retrieved from [Link]

  • Vector Solutions. Safety Data Sheet: Acetamide. (2010). Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Pyridine-2-acetamide. (2025). Retrieved from [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. (2019). Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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